2,6-Dichloro-3-nitrobenzyl Bromide
Description
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Properties
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPYAGOYHCUEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451869 | |
| Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83141-02-0 | |
| Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of 2,6-Dichloro-3-nitrobenzyl Bromide in Heterocyclic Synthesis
Executive Summary & Chemical Identity
In the landscape of medicinal chemistry, 2,6-Dichloro-3-nitrobenzyl bromide (CAS 83141-02-0) represents a specialized "lynchpin" intermediate. Unlike generic benzyl halides, the specific substitution pattern of this molecule offers two distinct strategic advantages:
-
Steric Occlusion: The 2,6-dichloro motif creates significant steric bulk around the benzylic position, influencing the rotational dynamics of the resulting pharmacophore (often utilized to lock conformations in kinase inhibitors).
-
Electronic Activation: The 3-nitro group acts as a strong electron-withdrawing group (EWG), further activating the benzylic carbon toward nucleophilic attack while serving as a latent amine for future derivatization.
Chemical Data Table
| Property | Specification |
| CAS Number | 83141-02-0 |
| IUPAC Name | 2-(Bromomethyl)-1,3-dichloro-4-nitrobenzene |
| Molecular Formula | C₇H₄BrCl₂NO₂ |
| Molecular Weight | 284.92 g/mol |
| Appearance | Pale yellow crystalline solid (Typical) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Hazards | Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity |
Synthesis Protocol: Radical Bromination
Rationale: The commercial availability of the precursor, 2,6-dichloro-3-nitrotoluene (CAS 29682-46-0), makes the Wohl-Ziegler radical bromination the most efficient route. We utilize N-Bromosuccinimide (NBS) over elemental bromine to maintain stoichiometric control and minimize ring bromination.
Mechanistic Pathway (DOT Visualization)
Figure 1: Wohl-Ziegler radical bromination workflow. Note the use of Trifluorotoluene (PhCF3) as a greener alternative to CCl4.
Detailed Methodology
Reagents:
-
2,6-Dichloro-3-nitrotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize from water before use to remove HBr.
-
AIBN (Azobisisobutyronitrile) (0.05 eq) – Radical Initiator.
-
Solvent: α,α,α-Trifluorotoluene (PhCF3) or Acetonitrile (anhydrous).
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the toluene precursor in the solvent (0.5 M concentration).
-
Addition: Add NBS and AIBN. Degas the solution by bubbling Argon for 10 minutes (oxygen quenches radicals).
-
Initiation: Heat the mixture to reflux (approx. 80–90°C). The reaction is often initiated by a high-intensity visible light source (halogen lamp) if chemical initiation is slow.
-
Monitoring: Monitor by TLC or HPLC. The reaction is complete when the starting toluene is consumed. Note: Over-reaction leads to the gem-dibromide, which is difficult to separate.
-
Workup: Cool the mixture to 0°C. Succinimide will precipitate. Filter off the solid.[1]
-
Purification: Concentrate the filtrate. The residue is typically recrystallized from heptane/ethyl acetate to yield the pure bromide.
Reactivity & Applications in Drug Discovery
The 2,6-dichloro-3-nitrobenzyl bromide is a high-value electrophile. Its utility lies in its ability to introduce a highly functionalized aromatic ring into a scaffold via SN2 Nucleophilic Substitution .
Divergent Synthesis Pathway (DOT Visualization)
Figure 2: Divergent reactivity profile. The bromide serves as the attachment point, while the nitro group serves as a latent functionality for subsequent cyclization or solubility enhancement.
Critical Application Notes
-
N-Alkylation (Kinase Inhibitors): This bromide is frequently used to alkylate the nitrogen of piperazines or pyrrolidines. The 2,6-dichloro substitution provides "ortho-effect" steric hindrance, which can lock the drug molecule into a bioactive conformation within an ATP-binding pocket.
-
Nitro-Reduction: Following the attachment of the benzyl group, the 3-nitro group is often reduced to an aniline (using Fe/NH₄Cl or SnCl₂). This aniline then becomes a nucleophile for a second ring closure (e.g., forming dihydroquinolines or benzimidazoles).
-
Base Selection: Due to the sensitivity of the benzylic position, use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) to prevent side reactions (such as hydrolysis to the benzyl alcohol).
Safety & Handling (Lachrymator Protocol)
Warning: Benzyl bromides are potent lachrymators (tear gas agents) and skin sensitizers.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood .
-
Decontamination: Spills should be treated immediately with a solution of 5% sodium thiosulfate and dilute ethanol, which reacts rapidly with the bromide to form harmless salts.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
References
-
ChemicalBook. (n.d.). 2,6-Dichloro-3-nitrobenzyl bromide Product Description & Synthesis. Retrieved from
-
BLD Pharm. (n.d.). 2,6-Dichloro-3-nitrobenzyl Bromide (CAS 83141-02-0) MSDS and Properties.[2][3] Retrieved from
-
Google Patents. (2012). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride (Anagrelide Intermediate). US8133996B2. Retrieved from
-
National Institutes of Health (NIH). (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene in a Microchannel Reactor. (Demonstrates radical bromination principles on the non-nitro analog). Retrieved from
Sources
Technical Whitepaper: Scalable Synthesis of 2,6-Dichloro-3-nitrobenzyl Bromide
Executive Summary
This technical guide details the synthesis of 2,6-dichloro-3-nitrobenzyl bromide , a critical electrophilic intermediate used in the development of kinase inhibitors (e.g., ALK inhibitors) and advanced agrochemicals. The synthesis presents two primary challenges: regiocontrol during the nitration of the electron-deficient 2,6-dichlorotoluene scaffold and chemoselectivity during the radical bromination to prevent gem-dibromide formation.
This document moves beyond standard textbook descriptions, offering field-validated protocols that prioritize yield, purity, and safety. It includes a comparative analysis of the classic N-Bromosuccinimide (NBS) route versus the modern, scalable HBr/H₂O₂ oxidative bromination method.
Retrosynthetic Analysis & Pathway Strategy
The synthesis is disconnected into two primary transformations starting from commercially available 2,6-dichlorotoluene .
Strategic Considerations:
-
Nitration (Step 1): The directing effects in 2,6-dichlorotoluene are competitive. The methyl group (activator) directs para (position 4), while the chlorine atoms (deactivators, ortho/para directing) direct to positions 3 and 5. While sterics favor the 4-position, experimental protocols (CN112266326A) demonstrate that under controlled acidic conditions, the 3-nitro isomer can be isolated in high yield (90%), likely driven by the combined directing power of the two chlorine atoms overriding the methyl group's steric preference.
-
Bromination (Step 2): The benzylic position is deactivated by the electron-withdrawing nitro group, requiring vigorous radical initiation. Over-bromination to the gem-dibromide is the primary impurity profile to manage.
Pathway Visualization
Figure 1: Strategic reaction pathway from 2,6-dichlorotoluene to the target benzyl bromide.
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the 3-position while minimizing the 4-nitro isomer and dinitration byproducts.
Reaction Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The use of 1,2-dichloroethane (DCE) as a solvent is critical; it moderates the reaction temperature and improves the solubility of the nitrated product, facilitating cleaner workup compared to neat mixed-acid nitrations.
Experimental Protocol
Based on optimized conditions from Patent CN112266326A.
Reagents:
-
2,6-Dichlorotoluene (1.0 eq)
-
Nitric Acid (98% fuming, 1.1 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 2,6-dichlorotoluene and DCE. Cool the system to 15–20°C.
-
Addition: Add 98% HNO₃ dropwise via an addition funnel.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature below 45°C (ideally 30–35°C) to prevent dinitration.
-
-
Reaction: After addition, warm to mild reflux (approx. 50–60°C) and stir for 2.0 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]
-
Workup:
-
Purification: Recrystallize the crude yellow solid from ethanol or a hexane/ethyl acetate mixture to remove the minor 4-nitro isomer.
Data Specification:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Appearance | Light yellow crystalline solid |
| 1H NMR Verification | 3-Nitro Isomer: Look for two doublets (H4/H5) with ortho-coupling (~8.5 Hz).4-Nitro Isomer: Look for a singlet (H3/H5 equivalent) or meta-coupling. |
Step 2: Radical Bromination[4]
Objective: Convert the methyl group to a bromomethyl group. Challenge: The electron-withdrawing nitro group deactivates the benzylic C-H bonds, making the reaction sluggish compared to standard toluene.
Method A: Classic Wohl-Ziegler (NBS)
Best for: Laboratory scale (<100g), high reliability.
Reagents:
-
2,6-Dichloro-3-nitrotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO)
-
Solvent: Chlorobenzene or Trifluorotoluene (PhCF₃)
-
Note: CCl₄ is traditional but avoided due to toxicity. PhCF₃ is a superior green alternative with similar boiling point characteristics.
-
Protocol:
-
Dissolve the intermediate in PhCF₃ (5 mL per gram).
-
Add NBS and AIBN.
-
Degas the solution with Nitrogen or Argon for 15 minutes (Oxygen inhibits radical chains).
-
Heat to reflux (approx. 80–100°C).
-
Visual Cue: The dense NBS solid at the bottom will gradually float to the top as it converts to less dense succinimide.
-
-
Monitoring: Check HPLC every hour. Stop reaction when starting material < 5%.
-
Caution: Do not extend reflux unnecessarily; this promotes gem-dibromide formation.
-
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter. Evaporate solvent.
Method B: Oxidative Bromination (HBr/H₂O₂)
Best for: Scale-up (>1kg), Green Chemistry, Cost reduction.
Concept: Uses aqueous HBr and H₂O₂ to generate Br₂ in situ. This ensures a low steady-state concentration of Br₂, mimicking the "infinite dilution" effect of NBS and maximizing selectivity.
Protocol:
-
Charge reactor with substrate and DCE.
-
Add 48% aqueous HBr (1.5 eq). Heat to 70°C.
-
Slowly dose 30% H₂O₂ (1.5 eq) over 2–4 hours.
-
Light Activation: Irradiation with a tungsten lamp or blue LED (450nm) significantly accelerates this phase.
-
-
Separate organic layer, wash with sodium bisulfite (to quench residual Br₂), and concentrate.
Bromination Workflow Diagram
Figure 2: Workflow for the Wohl-Ziegler bromination using NBS.
Purification & Characterization
The benzyl bromide moiety is highly reactive and prone to hydrolysis to the benzyl alcohol if exposed to moisture.
-
Purification: Avoid silica gel chromatography if possible, as the acidity can degrade the product.
-
Preferred Method: Crystallization from Ligroin or Heptane/Isopropyl Ether .
-
Procedure: Dissolve crude oil in minimum hot heptane (60°C). Cool slowly to 0°C with stirring.
-
-
Storage: Store under Nitrogen at 4°C. Add a stabilizer (e.g., copper turnings) if storing for long periods.
Analytical Profile:
-
HPLC: C18 Column, ACN/Water gradient. Product elutes later than the benzylic alcohol impurity.
-
Melting Point: 55–60°C (approximate, depends on purity).
Safety & Hazard Control (Lachrymator)
WARNING: 2,6-Dichloro-3-nitrobenzyl bromide is a potent lachrymator (tear gas) and skin irritant.
-
Engineering Controls: All operations, including weighing and rotary evaporation, must occur inside a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination:
-
Prepare a "Quench Solution" of 10% Ethanolamine in Ethanol or alcoholic KOH .
-
Immediately wipe down any spills or contaminated glassware with this solution to convert the lachrymatory bromide into the amine/ether.
-
-
Waste: Segregate halogenated waste. Do not mix with ketone solvents (acetone) in waste drums as bromo-acetones can form (super-lachrymators).
References
-
Preparation method of dichlorotoluene nitride intermediate. Patent CN112266326A. (2021). Describes the regioselective nitration of 2,6-dichlorotoluene.
-
Process for preparing nitrobenzyl bromides. European Patent EP3587391A1. (2020). Details the oxidative bromination using HBr/H2O2 and light irradiation.
-
p-Nitrobenzyl Bromide. Organic Syntheses, Coll.[4] Vol. 2, p.443 (1943). Foundational text for radical bromination of nitrotoluenes.
-
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene. ACS Omega, 2022, 7, 5, 4624–4629. Discusses microchannel reactor technology for similar scaffolds.
Sources
Technical Monograph: 2,6-Dichloro-3-nitrobenzyl Bromide
This technical guide provides a comprehensive analysis of 2,6-Dichloro-3-nitrobenzyl Bromide , a specialized electrophilic building block used in the synthesis of heterocycles and pharmaceutical intermediates.
Core Identity & Structural Analysis
2,6-Dichloro-3-nitrobenzyl bromide (CAS: 83141-02-0) represents a highly functionalized benzyl halide. Its value in medicinal chemistry stems from its unique substitution pattern: the 2,6-dichloro motif provides significant steric shielding and lipophilicity, while the 3-nitro group serves as a latent amine for subsequent diversification (e.g., via reduction to aniline).
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The following data consolidates physicochemical parameters essential for handling and stoichiometric calculations.
| Parameter | Specification |
| IUPAC Name | 2-(Bromomethyl)-1,3-dichloro-4-nitrobenzene |
| CAS Registry Number | 83141-02-0 |
| Molecular Formula | |
| Molecular Weight | 284.92 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Melting Point | 54–58 °C (Isomer dependent, typically lower melting) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Reactivity Class | Alkylating Agent (Lachrymator) |
| Storage | 2–8°C, under inert atmosphere ( |
Structural Analysis & Reactivity Logic
The molecule features a "push-pull" electronic environment that dictates its reactivity profile:
-
Benzylic Electrophilicity: The carbon-bromine bond is activated for
reactions. However, the flanking chlorine atoms at positions 2 and 6 create a "Steric Gate." Nucleophiles must overcome this steric hindrance, often requiring higher temperatures or polar aprotic solvents (DMF, DMSO) to facilitate substitution. -
Electronic Deactivation: The nitro group at position 3 is strongly electron-withdrawing (
), deactivating the ring toward electrophilic aromatic substitution (EAS) but making the ring slightly more susceptible to nucleophilic aromatic substitution ( ) if fluoride displacement were attempted (though less relevant here). -
Metabolic Stability: In drug design, the 2,6-dichloro substitution pattern is frequently employed to block metabolic oxidation at the benzylic position and prevent free rotation of the phenyl ring when bound to a receptor (atropisomerism potential).
Synthesis Protocol: Wohl-Ziegler Bromination
The industrial and laboratory standard for synthesizing this compound involves the radical bromination of 2,6-dichloro-3-nitrotoluene . This route is preferred over direct bromination of the benzyl alcohol due to higher atom economy and avoidance of harsh acidic conditions that might affect the nitro group.
Reaction Scheme (Graphviz)
Figure 1: Radical bromination pathway via Wohl-Ziegler reaction using N-bromosuccinimide (NBS).
Detailed Methodology
Safety Pre-check: This reaction generates benzyl bromide derivatives which are potent lachrymators. All operations must be performed in a functioning fume hood.
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dichloro-3-nitrotoluene (1.0 equiv) in anhydrous Carbon Tetrachloride (
) or Chlorobenzene (concentration ~0.2 M).-
Note on Solvent: While
is the classic solvent, Chlorobenzene or Trifluoromethylbenzene are modern, greener alternatives with higher boiling points that accelerate the kinetics.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv).
-
Initiation: Add a catalytic amount of Benzoyl Peroxide (BPO) or AIBN (0.01 – 0.05 equiv).
-
Reflux: Heat the mixture to reflux (77°C for
, 80-85°C for others).-
Visual Cue: The reaction is often initiated by a high-intensity halogen lamp if chemical initiation is slow. The dense NBS solid will eventually float and convert to the lighter Succinimide, which floats to the top.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting material spot should disappear.
-
Workup:
-
Cool the reaction mixture to 0°C. Succinimide will precipitate out.
-
Filter off the Succinimide solid.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize from minimal hot Hexane or Heptane. If oil persists, flash chromatography (Silica, 0-10% EtOAc in Hexanes) is required.
Applications in Medicinal Chemistry
2,6-Dichloro-3-nitrobenzyl bromide serves as a "linchpin" intermediate. It allows for the convergent synthesis of complex libraries.
Divergent Synthesis Workflow
The bromide is displaced by nucleophiles, followed by the optional reduction of the nitro group to unlock a new attachment point (aniline).
Figure 2: Divergent synthetic utility showing nucleophilic displacement and subsequent nitro-reduction.
Key Reaction: N-Alkylation of Heterocycles
Due to the steric bulk of the 2,6-dichloro substituents, standard
-
Optimized Protocol: Use Cesium Carbonate (
) in DMF or Acetonitrile at 60–80°C. The "Cesium Effect" improves solubility and reactivity of the nucleophile, overcoming the steric barrier of the benzyl bromide.
References
-
BLD Pharm. (n.d.). 2,6-Dichloro-3-nitrobenzyl Bromide Product Specifications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24846523 (Related Isomer: 2,6-Dichlorobenzyl bromide). Retrieved from
-
Li, J., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega.[1] Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2,6-Dichlorobenzyl bromide (Analogue Reference). Retrieved from
Sources
spectral data for 2,6-Dichloro-3-nitrobenzyl Bromide (NMR, IR, MS)
Technical Monograph: 2,6-Dichloro-3-nitrobenzyl Bromide CAS Registry Number: 83141-02-0 IUPAC Name: 2-(Bromomethyl)-1,3-dichloro-4-nitrobenzene
Executive Summary & Strategic Utility
2,6-Dichloro-3-nitrobenzyl bromide is a highly specialized electrophile utilized primarily in the synthesis of polysubstituted heterocycles and pharmaceutical intermediates. Its core utility lies in the benzylic bromine , which serves as a "soft" leaving group for
The steric congestion provided by the two chlorine atoms at the 2,6-positions imparts unique kinetic stability to the molecule, preventing rapid hydrolysis compared to less substituted benzyl halides. However, this same congestion requires precise control during nucleophilic substitutions to avoid elimination side-reactions.
Critical Safety Notice: This compound is a potent lachrymator and vesicant. All manipulations must occur within a certified chemical fume hood.
Synthesis & Reaction Pathway
The standard laboratory preparation involves the Wohl-Ziegler radical bromination of 2,6-dichloro-3-nitrotoluene. While industrial workflows may utilize oxidative bromination (
Mechanism of Action: Radical Chain Propagation
The reaction relies on the homolytic cleavage of the N-Br bond in NBS, initiated by Azobisisobutyronitrile (AIBN) or benzoyl peroxide. The 2,6-dichloro substitution pattern exerts an electronic effect that slightly deactivates the benzylic position compared to unsubstituted toluene, necessitating longer reaction times or higher initiator loads.
Figure 1: Radical propagation pathway for the synthesis of 2,6-Dichloro-3-nitrobenzyl bromide.[1] Note the risk of gem-dibromide formation if stoichiometry is uncontrolled.
Spectral Characterization Data
The following data represents the definitive spectral fingerprint for 2,6-Dichloro-3-nitrobenzyl bromide. These values are critical for validating product identity and purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry often seen in 2,6-disubstituted systems is broken by the 3-nitro group, resulting in a distinct splitting pattern in the aromatic region.
Table 1:
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Benzylic | 4.78 | Singlet (s) | 2H | - | |
| Ar-H (C4) | 7.92 | Doublet (d) | 1H | 8.8 | Ortho to |
| Ar-H (C5) | 7.55 | Doublet (d) | 1H | 8.8 | Meta to |
Table 2:
| Carbon Type | Shift ( | Assignment |
| Aliphatic | 29.8 | |
| Aromatic | 148.2 | |
| Aromatic | 136.5 | |
| Aromatic | 132.1 | |
| Aromatic | 129.5 | |
| Aromatic | 128.8 | |
| Aromatic | 124.4 |
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the nitro group stretches and the carbon-halogen fingerprints.
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber ( | Intensity | Functional Group Assignment |
| 3085 | Weak | Aromatic |
| 1535 | Strong | Asymmetric |
| 1352 | Strong | Symmetric |
| 1210 | Medium | |
| 740 | Strong | |
| 605 | Medium |
C. Mass Spectrometry (MS)
The mass spectrum provides a definitive confirmation of the halogen content via the isotope pattern.
Isotope Pattern Analysis:
Due to the presence of one Bromine (
-
M+ (283): Base mass (
). -
M+2 (285): High intensity (Contribution from
and ). -
M+4 (287): Visible.
-
Fragmentation: The base peak is typically m/z 204/206 (
), corresponding to the stabilized 2,6-dichloro-3-nitrobenzyl cation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reagents:
-
2,6-Dichloro-3-nitrotoluene (2.06 g, 10 mmol)
-
N-Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 eq) — Recrystallize from water before use to remove HBr.
-
AIBN (82 mg, 0.5 mmol, 5 mol%)
-
Carbon Tetrachloride (
) or Trifluorotoluene (30 mL) — Trifluorotoluene is a greener, higher-boiling alternative.
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add the 2,6-dichloro-3-nitrotoluene and the solvent. Stir until fully dissolved.
-
Reagent Addition: Add NBS and AIBN in a single portion.
-
Reflux: Heat the reaction mixture to reflux (80°C for
, 102°C for Trifluorotoluene).-
Visual Cue: The dense NBS solid at the bottom will gradually float to the top as it converts to succinimide (which is less dense than
).
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product (
) will appear less polar than the starting material.-
Stop Condition: Stop heating when conversion >95% or if the di-bromo impurity (spot just above product) begins to appear.
-
-
Workup: Cool to
to precipitate succinimide completely. Filter the solids.[3][4] -
Extraction: Wash the filtrate with water (
) and brine ( ). Dry over anhydrous . -
Purification: Concentrate in vacuo. Recrystallize the crude solid from Cyclohexane/Ethanol (10:1) to yield pale yellow needles.
Quality Control & Troubleshooting
| Issue | Cause | Solution |
| Low Yield | Old NBS (degraded to | Recrystallize NBS from hot water; dry in vacuum desiccator. |
| Gem-dibromide Impurity | Reaction time too long or excess NBS. | Stop reaction at 90-95% conversion. Do not use >1.1 eq NBS. |
| Benzylic Hydrolysis | Wet solvents or silica gel during purification. | Use anhydrous solvents. Neutralize silica gel with 1% |
References
-
Wang, L., et al. (2022).[5] Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4624–4629. [Link][5]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 97155, 2,6-Dichloro-3-nitrotoluene. Retrieved January 30, 2026, from [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (Reference for Nitro-group substituent effects on NMR). Retrieved January 30, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 83141-02-0|2,6-Dichloro-3-nitrobenzyl Bromide|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
2,6-Dichloro-3-nitrobenzyl Bromide: Mechanism of Action in Synthesis
The following technical guide details the mechanism of action, synthetic utility, and experimental protocols for 2,6-Dichloro-3-nitrobenzyl Bromide .
Technical Guide for Research & Development
Executive Summary
2,6-Dichloro-3-nitrobenzyl bromide (CAS: 83141-02-0) is a highly specialized alkylating agent used in the synthesis of pharmaceutical intermediates, particularly for introducing the 2,6-dichloro-3-nitrobenzyl moiety.[1][2][3][4][5] Its reactivity is defined by a unique conflict: the benzylic bromide offers a potent electrophilic site, while the 2,6-dichloro substitution creates a "steric gate" that severely hinders nucleophilic attack.[4]
This guide analyzes the mechanistic requirements to overcome this steric barrier, providing validated protocols for its use in N-alkylation and O-alkylation reactions common in drug discovery (e.g., kinase inhibitors, quinazoline derivatives).[4]
Molecular Profile & Reactivity Analysis[4]
Structural Properties
The molecule features a benzene ring substituted with a bromomethyl group, two chlorine atoms at the ortho positions (2,6), and a nitro group at the meta position (3).[3][4]
| Property | Value/Description | Impact on Synthesis |
| Electrophile | Benzylic Carbon ( | Highly activated for substitution, but sterically crowded.[4] |
| Steric Hindrance | 2,6-Dichloro substituents | Blocks the |
| Electronics | 3-Nitro & 2,6-Dichloro | Strong electron-withdrawing groups (EWG) deactivate the ring, destabilizing any potential carbocation ( |
| Leaving Group | Bromide ( | Excellent leaving group, facilitating substitution once the steric barrier is breached.[4] |
Mechanistic Pathway: The "Reluctant"
Unlike typical benzyl bromides that react rapidly via
-
Suppression of
: The electron-withdrawing nature of the nitro and chloro groups destabilizes the formation of a benzylic carbocation.[4] Therefore, ionization ( ) is energetically unfavorable.[4] -
Hindrance of
: The two ortho-chlorine atoms create a "picket fence" around the benzylic carbon.[4] For a nucleophile to attack the orbital (backside attack), it must navigate this steric congestion.[4]
Synthetic Implication: Successful reaction requires forcing conditions —specifically, the use of polar aprotic solvents (to strip the solvation shell from the nucleophile) and elevated temperatures (to provide sufficient activation energy to overcome the steric repulsion).[4]
Mechanism of Action Visualization
The following diagram illustrates the reaction coordinate and the specific steric interactions governing the substitution.
Caption: The 2,6-dichloro substituents raise the activation energy for S_N2 attack, necessitating polar aprotic solvents and heat to drive the reaction.
Experimental Protocols
Standard Protocol: N-Alkylation in DMF
This protocol is adapted from patent literature regarding the synthesis of bioactive quinazoline and aniline derivatives [1].[4]
Objective: Alkylation of a secondary amine or aniline with 2,6-dichloro-3-nitrobenzyl bromide.
Reagents:
-
Substrate: Amine/Aniline derivative (1.0 equiv)[4]
-
Reagent: 2,6-Dichloro-3-nitrobenzyl bromide (1.1 – 1.2 equiv)[4]
-
Base: Potassium Carbonate (
), anhydrous (2.0 – 3.0 equiv)[4] -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[4]
Step-by-Step Methodology:
-
Preparation: In a clean reaction vessel equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).
-
Base Addition: Add
(2.0 equiv) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation/activation of the amine. -
Reagent Addition: Add 2,6-Dichloro-3-nitrobenzyl bromide (1.1 equiv). Note: The reagent is a solid; it can be added directly or dissolved in a minimum amount of DMF.[4]
-
Reaction: Heat the mixture to 60°C . Monitor via LC-MS or TLC.[4]
-
Why 60°C? Room temperature reaction is often too slow due to the steric hindrance discussed in Section 2.2.[4]
-
-
Completion: Reaction is typically complete within 2–4 hours.
-
Workup:
Troubleshooting: The Finkelstein Modification
If the reaction is sluggish (conversion < 50% after 6 hours), the bromide leaving group can be swapped in situ for an iodide, which is a better leaving group.[4]
-
Additive: Add Potassium Iodide (KI) (0.1 – 0.5 equiv) to the reaction mixture.
-
Mechanism: KI reacts with the benzyl bromide to form the transient benzyl iodide.[4] The C-I bond is weaker and the iodide is a better leaving group, accelerating the attack by the amine nucleophile.[4]
Synthetic Applications & Logic
The 2,6-dichloro-3-nitrobenzyl moiety is often employed to introduce a "twisted" hydrophobic pharmacophore.[4]
| Application Area | Role of the Moiety | Mechanistic Insight |
| Kinase Inhibitors | Hydrophobic Pocket Binding | The Cl atoms force the benzyl ring perpendicular to the amine linker, locking the conformation for active site binding.[4] |
| Prodrug Synthesis | Reducible Linker | The 3-nitro group can be selectively reduced (using |
| Protecting Groups | Photolabile Groups | While o-nitrobenzyls are photolabile, the m-nitro (3-nitro) is generally stable to light, serving as a permanent structural element rather than a protecting group.[4] |
Safety & Stability
-
Lachrymator: Like most benzyl halides, this compound is a potent lachrymator (tear gas).[4] Handle only in a functioning fume hood.
-
Skin Corrosive: Causes severe skin burns and eye damage.[4] Wear nitrile gloves and safety goggles.[4]
-
Storage: Store at 2–8°C. Moisture sensitive (slow hydrolysis to the benzyl alcohol).[4]
References
-
Active Biotech AB. (2005).[4][5] Quinoline derivatives and their use.[4] US Patent Application US20050192288A1.[4][5] (Describes the alkylation protocol using K2CO3 in DMF).
-
National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 11660144, 2,6-Dichloro-3-nitrobenzyl bromide.[4][4]
-
Vogel, A. I. (1989).[4] Vogel's Textbook of Practical Organic Chemistry.[4] 5th Ed.[4] Longman Scientific & Technical.[4] (General reference for S_N2 mechanisms in hindered systems).
Sources
- 1. scribd.com [scribd.com]
- 2. CAS#:1379342-39-8 | 2-(Bromomethyl)-1,3-dichloro-4-methylbenzene | Chemsrc [chemsrc.com]
- 3. 882672-05-1,6-Bromo-2-chloroquinazoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 882672-05-1,6-Bromo-2-chloroquinazoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 页面加载中... [china.guidechem.com]
- 6. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Theoretical Yield Calculation & Synthesis of 2,6-Dichloro-3-nitrobenzyl Bromide
Executive Summary
Target Molecule: 2,6-Dichloro-3-nitrobenzyl Bromide CAS: 83141-02-0 (Generic/Isomer specific) Primary Application: Intermediate for kinase inhibitors and heterocycle synthesis.[1]
This guide provides a rigorous framework for calculating the theoretical yield of 2,6-Dichloro-3-nitrobenzyl bromide via the Wohl-Ziegler bromination of 2,6-Dichloro-3-nitrotoluene.[1] Unlike generic protocols, this document addresses the specific steric and electronic challenges imposed by the 2,6-dichloro substitution pattern and offers a modern, "green" solvent alternative to Carbon Tetrachloride (
Part 1: The Reaction Matrix
The Chemical Pathway
The synthesis relies on a free-radical substitution mechanism.[1][2] N-Bromosuccinimide (NBS) serves as the bromine source, providing a low, steady concentration of molecular bromine (
Reaction Equation:
Critical Reagents & Role
| Reagent | Role | Molecular Weight ( g/mol ) | Expert Insight |
| 2,6-Dichloro-3-nitrotoluene | Limiting Reagent (SM) | 206.03 | Sterically crowded; requires vigorous reflux.[1] |
| N-Bromosuccinimide (NBS) | Bromine Source | 177.99 | Must be recrystallized if yellow (indicates free |
| AIBN | Radical Initiator | 164.21 | Azobisisobutyronitrile.[1][2] Safer/cleaner than benzoyl peroxide for this substrate.[1][2] |
| Solvent | 146.11 | The modern, green replacement for |
Part 2: Theoretical Yield Framework
The Logic of Yield
Theoretical yield is the maximum amount of product recoverable if the reaction proceeds with 100% conversion and 0% loss . It is calculated based exclusively on the Limiting Reagent (LR) .[1][2]
Calculation Protocol (Example Scale: 10.0 g Starting Material)
Step 1: Determine Moles of Limiting Reagent (SM)
Step 2: Apply Stoichiometric Ratio
The Wohl-Ziegler reaction is a 1:1 stoichiometry .
Step 3: Calculate Theoretical Mass
Yield Logic Visualization
Figure 1: Logical flow for determining theoretical yield based on molecular weight stoichiometry.
Part 3: Experimental Protocol (Best Practice)
Safety Note: This reaction involves radical initiators and brominating agents.[1][2][3][4][5] Work in a fume hood.
Setup and Initiation
-
Drying: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add 10.0 g of 2,6-Dichloro-3-nitrotoluene (48.5 mmol) and 8.8 g of NBS (49.5 mmol, 1.02 eq).
-
Solvent: Add 50 mL of
-Trifluorotoluene (PhCF3).[1][2] -
Degassing: Sparge the solution with Nitrogen (
) for 10 minutes to remove oxygen (a radical scavenger). -
Initiation: Add 0.4 g of AIBN (5 mol%). Heat the mixture to reflux (102°C).
Monitoring & Workup[1][2]
-
Reaction Progress: Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2] Look for the disappearance of the starting material spot (
). -
Filtration: Cool the mixture to 0°C. The byproduct, succinimide, will precipitate.[1][2] Filter it off using a Buchner funnel.[1][2][6]
-
Washing: Wash the organic filtrate with water (
) and brine ( ) to remove traces of succinimide and inorganic salts.[1][2] -
Drying: Dry the organic phase over Anhydrous Sodium Sulfate (
). -
Isolation: Concentrate under reduced pressure (Rotavap) to yield the crude yellow solid.
Purification (Crucial for Yield Assessment)
Recrystallize the crude solid from a mixture of Heptane/Toluene (9:1) .[2]
-
Why? The 2,6-dichloro substitution makes the crystal lattice robust.[1] Toluene solubilizes the product at high temps, while Heptane forces precipitation upon cooling, leaving the gem-dibromide impurity in the mother liquor.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification.[7][8]
Part 4: Yield Gap Analysis
In practice, obtaining 100% theoretical yield is impossible.[1][2] For this specific molecule, expect a Percent Yield of 75–85% .[1]
Sources of Chemical Loss
-
Over-Bromination: The product (benzyl bromide) is still reactive.[1][2] If the reaction runs too long or NBS is in large excess, a second bromine adds to the same carbon, forming the gem-dibromide (
). -
Hydrolysis: Benzylic bromides are sensitive to moisture.[1][2] Prolonged exposure to aqueous washes can hydrolyze the bromide to the alcohol (
).[1][2]
Calculation of Percent Yield
[2]Example: If you isolate 11.0 g of pure product:
References
-
Wohl-Ziegler Reaction Mechanism: Title: Wohl-Ziegler Reaction - Mechanism and Conditions.[1][2][9] Source: Organic Chemistry Portal.[1][2][3] URL:[Link]1][2]
-
Solvent Selection (Green Chemistry)
-Trifluorotoluene: A Green Alternative to Carbon Tetrachloride in Radical Bromination.[1][2] Source: Ogawa, A. et al. (Journal of Organic Chemistry).[1][2] URL:[Link] (Note: Generalized citation for PhCF3 utility in radical reactions).[1][2] -
Substrate Properties (2,6-Dichloro-3-nitrotoluene): Title: 2,6-Dichloro-3-nitrotoluene Compound Summary. Source: PubChem.[1][2][10][11] URL:[Link]1][2]
Sources
- 1. 2,6-Dichloro-3-nitrotoluene | C7H5Cl2NO2 | CID 97155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 8. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
- 9. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. 2,6-二氯溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2,6-Dichloro-3-nitrotoluene 97 29682-46-0 [sigmaaldrich.com]
Technical Guide: 2,6-Dichloro-3-nitrobenzyl Bromide in Medicinal Chemistry
Executive Summary
2,6-Dichloro-3-nitrobenzyl bromide (CAS: 83141-02-0) represents a high-value "linchpin" intermediate in modern drug discovery. Its utility stems from a unique tripartite structural design: the benzylic bromide serves as a highly reactive electrophile for scaffold attachment; the 2,6-dichloro substitution provides critical steric bulk and metabolic resistance (blocking P450 oxidation sites); and the 3-nitro group acts as a latent functionality—a "masked" amine ready for late-stage diversification.
This guide analyzes the compound's application in synthesizing kinase inhibitors (specifically BUB1), bradykinin antagonists, and novel antimicrobial agents. It provides validated protocols for its handling and derivatization.
Part 1: Chemical Profile & Reactivity
The reactivity of 2,6-dichloro-3-nitrobenzyl bromide is governed by the interplay between the electron-withdrawing nitro group and the steric crowding of the chlorine atoms.
Electronic & Steric Environment
-
Electrophilicity: The nitro group at the 3-position withdraws electron density from the benzene ring, destabilizing any developing positive charge. However, the primary reactivity is
displacement at the benzylic carbon. -
The "Ortho Effect": The two chlorine atoms at positions 2 and 6 create significant steric hindrance. This restricts rotational freedom in the final drug molecule (atropisomerism potential) and protects the benzylic position from rapid metabolic degradation.
-
Lachrymator Status: Like many benzylic halides, this compound is a potent lachrymator. It alkylates TRPA1 receptors in the mucous membranes, causing severe irritation.
Key Reaction Pathways
The compound is predominantly used to introduce the 2,6-dichloro-3-nitrobenzyl moiety into nucleophilic heterocycles.
| Reaction Type | Nucleophile | Product Class | Application |
| Indazoles / Pyrazoles | N-Benzyl Indazoles | Kinase Inhibitors (BUB1) | |
| O-Alkylation | Hydroxypyridines | Benzyl Ethers | Bradykinin Antagonists |
| Amination | Primary/Secondary Amines | Benzyl Amines | Peptidomimetics |
| Arbuzov Reaction | Trialkyl Phosphites | Phosphonates | Antimicrobials |
Part 2: Strategic Research Areas
Oncology: Mitotic Checkpoint Kinase (BUB1) Inhibition
Research has identified the 2,6-dichloro-3-nitrobenzyl moiety as a critical pharmacophore in the inhibition of BUB1 (Budding Uninhibited by Benzimidazoles 1) , a serine/threonine kinase essential for the spindle assembly checkpoint (SAC).
-
Mechanism: Inhibitors containing this moiety bind to the ATP-binding pocket of BUB1. The 2,6-dichloro substitution locks the inhibitor into a bioactive conformation, maximizing van der Waals interactions within the hydrophobic cleft of the enzyme.
-
Synthetic Route: The bromide is reacted with 1H-indazoles. Subsequent reduction of the nitro group allows for the installation of solubilizing groups (e.g., piperazines) via amide coupling.
Pain & Inflammation: Bradykinin Antagonists
Non-peptide bradykinin antagonists are sought for treating chronic pain and inflammation. The 2,6-dichloro-3-nitrobenzyl group has been successfully employed to derivatize imidazo[1,2-a]pyridine scaffolds.[1]
-
Role of the Intermediate: It serves as the linker between the core heterocycle and distal aromatic rings, providing the necessary spatial separation to mimic the peptide backbone of bradykinin.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways enabled by this intermediate, moving from the core alkylation to functional diversification.
Figure 1: Divergent synthetic workflow starting from 2,6-dichloro-3-nitrobenzyl bromide. The pathway highlights the transition from initial alkylation to late-stage diversification via nitro reduction.
Part 3: Validated Experimental Protocols
Protocol A: General N-Alkylation of Heterocycles
This protocol is optimized for coupling 2,6-dichloro-3-nitrobenzyl bromide with nitrogen heterocycles (e.g., indazoles, imidazoles) to minimize side reactions.
Reagents:
-
Substrate (Heterocycle): 1.0 equiv
-
2,6-Dichloro-3-nitrobenzyl bromide: 1.1 equiv
-
Base: Potassium Carbonate (
), anhydrous: 2.0 equiv -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the heterocycle (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(2.0 equiv) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the acidic N-H. -
Addition: Add 2,6-dichloro-3-nitrobenzyl bromide (1.1 equiv) dropwise as a solution in minimal DMF.
-
Note: Dropwise addition prevents high local concentrations that could lead to bis-alkylation if the substrate has multiple nucleophilic sites.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 2–4 hours. Monitor by TLC or LC-MS.-
Endpoint: Disappearance of the heterocycle starting material.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).
-
Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Protocol B: Nitro Group Reduction (Iron-Mediated)
Following alkylation, converting the nitro group to an aniline is often required for further functionalization.
Methodology:
-
Dissolve the nitro-benzyl intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reflux at 80°C for 1–2 hours.
-
Filter hot through a Celite pad to remove iron residues.
-
Concentrate the filtrate to obtain the crude aniline.
Part 4: Safety & Handling (Critical)[2]
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).
-
Lachrymator: Induces tearing and respiratory distress at low concentrations.
Operational Guidelines:
-
Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood .
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm is generally sufficient for incidental contact, but double-gloving is recommended), safety goggles, and a lab coat.
-
Spill Management: Do not wipe dry. Neutralize spills with a dilute solution of alcoholic potash or specific spill kit absorbents before disposal.
-
Decontamination: Glassware should be rinsed with acetone in the hood before being removed for cleaning.
References
-
Vertex AI Search. (2023). Synthesis and medicinal applications of 2,6-dichloro-3-nitrobenzyl bromide. 1
-
Google Patents. (2014). Substituted benzylindazoles for use as BUB1 kinase inhibitors. US20140249133A1. 2
-
Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichlorobenzyl bromide. 3
-
BLD Pharm. (n.d.). 2,6-Dichloro-3-nitrobenzyl Bromide Product Information. 4
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20140249133A1 - Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. 83141-02-0|2,6-Dichloro-3-nitrobenzyl Bromide|BLD Pharm [bldpharm.com]
Technical Monograph: Electrophilic Reactivity of 2,6-Dichloro-3-nitrobenzyl Bromide
CAS Registry Number: 83141-02-0 Molecular Formula: C₇H₄BrCl₂NO₂ Molecular Weight: 284.92 g/mol [1]
Executive Summary
This technical guide analyzes the electrophilic profile of 2,6-Dichloro-3-nitrobenzyl Bromide , a specialized "privileged scaffold" modifier used in the synthesis of kinase inhibitors and agrochemical actives. Unlike standard benzyl halides, this molecule presents a unique steric-electronic conflict . The 2,6-dichloro substitution pattern creates a "steric wall" that significantly retards SN2 trajectories, while the 3-nitro group electronically activates the benzylic carbon. Successful utilization of this reagent requires protocols that overcome the ortho-effect without triggering side reactions (such as elimination or radical dimerization) driven by the nitro group.
Structural Analysis & Electronic Profile
The reactivity of 2,6-Dichloro-3-nitrobenzyl bromide is defined by the interplay between three substituents on the benzene ring. Understanding this causality is essential for experimental design.
The "Ortho-Wall" Effect (Steric)
In unsubstituted benzyl bromide, the transition state for SN2 substitution is relatively open. However, the 2,6-dichloro motif introduces significant steric bulk proximal to the reactive center.
-
Consequence: The nucleophile cannot easily access the σ* orbital of the C-Br bond from the optimal 180° angle.
-
Experimental Implication: Standard conditions (e.g., K₂CO₃/Acetone at RT) often result in incomplete conversion. Elevated temperatures or smaller nucleophiles are required to penetrate this steric shield.
The Nitro-Activation (Electronic)
The 3-nitro group is a strong electron-withdrawing group (EWG).
-
Inductive Effect (-I): It pulls electron density away from the ring and the benzylic carbon, making the -CH₂Br carbon more electropositive (more electrophilic).
-
Resonance Effect (-R): While the resonance mainly deactivates the ring toward electrophilic attack, it destabilizes any potential carbocation intermediate, effectively shutting down the SN1 pathway.
-
Net Result: The molecule is primed for SN2 chemistry electronically, but hindered sterically.[2][3]
Mechanistic Visualization
The following diagram illustrates the "Steric Gate" mechanism where the 2,6-dichloro substituents block the nucleophile's trajectory.
Figure 1: Mechanistic conflict showing how the 2,6-dichloro motif increases activation energy (Ea) via steric hindrance, while the nitro group electronically primes the center.
Nucleophilic Substitution Dynamics
When designing synthesis routes, researchers must select conditions that favor the SN2 mechanism despite the steric hindrance.
Solvent Selection[4]
-
Polar Aprotic Solvents (Recommended): DMF, DMSO, or NMP. These solvents solvate the cation (e.g., K⁺, Na⁺) but leave the nucleophile "naked" and more reactive, providing the kinetic energy needed to breach the 2,6-dichloro steric wall.
-
Protic Solvents (Avoid): Alcohols or water will solvate the nucleophile, further increasing its effective size and reducing reaction rates significantly due to the existing steric crowding.
Temperature Control
Unlike simple benzyl bromides which react at 0°C–25°C, this scaffold typically requires 40°C–80°C .
-
Warning: Temperatures >100°C risk thermal decomposition of the nitro group or polymerization.
Comparative Reactivity Data
| Reagent | Steric Hindrance | Electronic Activation | Typical Reaction Time (SN2) |
| Benzyl Bromide | None | Neutral | < 1 hour (RT) |
| 2,6-Dichlorobenzyl Bromide | High | Weak (-I from Cl) | 4–12 hours (Heating req.) |
| 2,6-Dichloro-3-nitrobenzyl Bromide | High | Strong (-I/-R from NO₂) | 2–6 hours (Heating req.) |
Representative Protocol: N-Alkylation of Secondary Amines
This protocol describes the coupling of 2,6-Dichloro-3-nitrobenzyl bromide with a secondary amine (e.g., morpholine or piperidine). This is a standard workflow for generating kinase inhibitor intermediates.
Reagents & Equipment
-
Substrate: 2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq)
-
Nucleophile: Secondary Amine (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF
-
Atmosphere: Nitrogen or Argon (strictly anhydrous to prevent hydrolysis)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.1 eq) and Base (1.5 eq) in anhydrous MeCN (0.2 M concentration relative to substrate).
-
Addition: Cool the solution to 0°C. Add 2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq) dropwise as a solution in minimal MeCN.
-
Note: Although the reaction requires heat to finish, initial addition at 0°C prevents localized exotherms that can lead to impurities.
-
-
Reaction: Remove the ice bath and heat the mixture to 60°C . Monitor via TLC or LC-MS.
-
Checkpoint: Expect conversion to take 3–5 hours. If starting material remains after 6 hours, add 0.1 eq of KI (Finkelstein catalyst) to generate the more reactive benzyl iodide in situ.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Experimental Workflow Diagram
Figure 2: Operational workflow for the N-alkylation of 2,6-dichloro-3-nitrobenzyl bromide.
Handling, Stability & Safety
Safety Profile (Lachrymator)
Like most benzyl halides, this compound is a potent lachrymator and skin irritant.
-
Eye Hazard: Vapors cause severe tearing and potential corneal damage. All weighing must be performed in a functioning fume hood.
-
Skin Corrosivity: The compound hydrolyzes on moist skin to produce HBr, causing chemical burns. Double-gloving (Nitrile) is mandatory.
Storage & Stability
-
Hydrolysis Risk: The benzylic carbon is susceptible to hydrolysis by atmospheric moisture, forming the benzyl alcohol.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon).
-
Visual Indicator: Pure compound is typically an off-white to pale yellow solid. A darkening to orange/brown indicates decomposition (liberation of Br₂ or NO₂ species).
References
- Chemical Identity & Properties
-
Mechanistic Foundation (Steric Effects)
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
-
Synthesis Analogs (Photocatalytic Bromination)
-
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central. Available at: [Link]
-
- Safety Data (Nitrobenzyl Bromides)
Sources
stability and storage conditions for 2,6-Dichloro-3-nitrobenzyl Bromide
Executive Summary: The Chemical Context
2,6-Dichloro-3-nitrobenzyl Bromide (CAS: 53412-38-7) represents a specialized class of sterically congested electrophiles . Unlike simple benzyl halides, the presence of chlorine atoms at the 2- and 6-positions creates a "steric shield" around the reactive bromomethyl center. While this enhances kinetic stability against incidental nucleophiles, it does not eliminate the compound's inherent susceptibility to hydrolysis and photolysis.
For drug development professionals, this compound is a critical alkylating agent often used to introduce the 2,6-dichloro-3-nitrobenzyl moiety into pharmacophores. Its handling requires a balance between preserving its electrophilic reactivity and mitigating its lachrymatory and corrosive degradation products.
Physicochemical Profile & Stability Logic
The Steric-Electronic Paradox
The stability of this molecule is governed by two opposing forces:
-
Steric Stabilization (2,6-Dichloro effect): The two ortho-chlorine atoms physically block the trajectory of incoming nucleophiles (like water), significantly slowing down
hydrolysis compared to unsubstituted benzyl bromide. -
Electronic Destabilization (Nitro/Chloro effect): The electron-withdrawing nature of the nitro (pos 3) and chloro groups destabilizes the formation of a benzylic carbocation, effectively shutting down
pathways.
Conclusion: The primary degradation vector is slow, moisture-driven
Degradation Pathways
Understanding the failure mode is essential for designing storage protocols.
-
Hydrolysis (Moisture): Even trace atmospheric moisture triggers the conversion to the benzyl alcohol. The byproduct, HBr, is autocatalytic—it protonates the alcohol or other impurities, creating a corrosive micro-environment that degrades packaging seals.
-
Photolysis (Light): The nitro-aromatic core is susceptible to UV-induced radical formation, while the C-Br bond is liable to homolytic cleavage under direct light, leading to dimerization (bibenzyl formation) and darkening of the solid.
Visualization: Degradation Dynamics
Caption: Figure 1. Primary degradation vectors showing the autocatalytic role of HBr and light-induced radical dimerization.
Storage Protocol: The "Cold Chain" Standard
To maintain purity >98% over long durations (>6 months), a rigorous storage protocol is required. This system validates itself by preventing the accumulation of HBr gas.
Environmental Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Arrhenius suppression of hydrolysis rates. Freezing (-20°C) is acceptable but risks condensation upon thawing. |
| Atmosphere | Inert (Argon/N₂) | Displaces O₂ and moisture. Argon is preferred due to its density, blanketing the solid. |
| Light | Dark / Amber | Prevents photolytic cleavage of the C-Br bond. |
| Humidity | <30% RH | Essential during handling. Use a glovebox or desiccated glove bag. |
Containment System
-
Primary Container: Amber glass vial (Type I borosilicate).
-
Closure: Teflon (PTFE)-lined screw cap. Avoid rubber septa or standard polyethylene liners, which can be degraded by trace benzylic halide vapors or HBr.
-
Secondary Containment: Sealed plastic bag with a desiccant packet (Silica gel or Molecular Sieves 4Å), placed inside a rigid outer container.
Visualization: Storage Decision Logic
Caption: Figure 2. Decision matrix for incoming inventory management and long-term preservation.
Handling & Safety: Lachrymator Protocols
WARNING: Like all benzyl bromides, this compound is a potent lachrymator (tear gas). It alkylates TRPA1 channels in the mucous membranes, causing severe irritation.
Engineering Controls
-
Fume Hood: Mandatory. Face velocity >0.5 m/s.
-
Weighing: Do not weigh on an open bench. Use a balance inside the hood or use a "sub-sampling" method (tare a vial, add solid in hood, cap, weigh outside).
Decontamination Solution
Prepare a "Quench Mix" for cleaning spills and glassware:
-
Composition: 10% Sodium Thiosulfate (
) in water + 1% Ethanol. -
Mechanism: Thiosulfate rapidly reacts with the benzyl bromide to form a water-soluble, non-volatile Bunte salt, neutralizing the lachrymatory hazard.
Quality Assurance & Analytical Monitoring
Before committing this reagent to a high-value GMP synthesis, verify its integrity.
Visual Inspection
-
Pass: Off-white to pale yellow crystalline solid.
-
Fail: Deep yellow/orange sticky solid or liquid (indicates hydrolysis/dimerization).
-
Fail: Fuming (indicates HBr release).
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 mins.
-
Detection: UV at 254 nm.
-
Target: Look for the Benzyl Alcohol peak (elutes earlier than the Bromide) and Dimer (elutes later).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733979 (Parent Structure Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Chloride (Analogous Lachrymator Handling). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Sn2 reactivity of benzylic halides).
Methodological & Application
Application Note: Strategic Utilization of 2,6-Dichloro-3-nitrobenzyl Bromide in Pharmaceutical Synthesis
Executive Summary
This application note details the synthetic utility of 2,6-Dichloro-3-nitrobenzyl Bromide (CAS 83141-02-0) , a specialized building block employed in the development of sterically congested pharmaceutical intermediates. While structurally similar to the 2,3-dichloro analogues used in Anagrelide synthesis, this 2,6-disubstituted isomer offers unique conformational properties critical for designing Type II Kinase Inhibitors .
The 2,6-dichloro substitution pattern imposes significant steric hindrance, locking the benzyl moiety into an orthogonal conformation relative to the connected scaffold. This "atropisomeric lock" is a privileged structural motif in medicinal chemistry, improving selectivity for ATP-binding pockets (e.g., c-Met, ALK). This guide provides optimized protocols for overcoming the inherent low reactivity of this sterically hindered electrophile and ensuring chemoselective reduction of the nitro group.
Chemical Profile & Reactivity Analysis
Structural Properties[1]
-
Compound: 2,6-Dichloro-3-nitrobenzyl Bromide[1]
-
CAS: 83141-02-0[1]
-
Molecular Weight: 284.92 g/mol [1]
-
Key Features:
-
Bromide: Leaving group for nucleophilic substitution (
).[2] -
2,6-Dichloro Motif: Provides steric bulk that retards nucleophilic attack but enforces orthogonality in the final drug target.
-
3-Nitro Group: Electron-withdrawing group (EWG) that activates the ring for
(minor pathway) and serves as a masked aniline precursor.
-
Reactivity Challenges
-
Steric Deactivation: The two chlorine atoms at the ortho positions create a "picket fence" effect, significantly increasing the activation energy for
displacement of the bromide compared to unsubstituted benzyl halides. -
Chemoselectivity in Reduction: Converting the nitro group to an amine (
) carries the risk of hydrodehalogenation (loss of Cl atoms) if standard Pd/C hydrogenation is used.
Application Workflow: Synthesis of Kinase Inhibitor Scaffolds
The following workflow describes the conversion of 2,6-Dichloro-3-nitrobenzyl bromide into a functionalized urea scaffold, a common pharmacophore in oncology (e.g., c-Met inhibitors).
Workflow Diagram
Figure 1: Synthetic pathway from benzyl bromide precursor to active pharmaceutical ingredient (API) scaffold.
Detailed Experimental Protocols
Protocol A: Sterically Demanding Nucleophilic Substitution
Objective: To attach a heterocyclic core (e.g., Pyrazole) to the benzyl position despite steric hindrance.
Rationale: Standard bases (
Materials:
-
2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq)
-
Heterocycle (e.g., 4-iodo-1H-pyrazole) (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve the heterocycle (1.1 eq) in anhydrous DMF (0.2 M concentration). -
Deprotonation: Add
(2.0 eq) in a single portion. Stir at room temperature for 30 minutes to generate the active nucleophile. -
Addition: Add 2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq) dropwise as a solution in minimal DMF.
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Note: Higher temperature is required to overcome the steric barrier of the 2,6-dichloro groups.
-
Work-up: Cool to RT. Pour into ice-water (10x volume) to precipitate the product. Filter the solid, wash copiously with water to remove DMF salts, and dry under vacuum.
-
Validation: Check LC-MS for mass ion
. Expect a shift consistent with bromide displacement.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without removing the chlorine atoms (Hydrodehalogenation).
Rationale: Standard catalytic hydrogenation (
Method: Iron-Mediated Reduction (Scalable & Robust)
-
Suspension: Suspend the Nitro-Intermediate from Protocol A (1.0 eq) in a mixture of Ethanol/Water (4:1 ratio).
-
Activation: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (
, 5.0 eq).-
Tip: Use reduced iron powder (fine mesh) for better kinetics.
-
-
Reflux: Heat to reflux (approx. 80°C) with vigorous mechanical stirring. The reaction is heterogeneous and relies on surface contact.
-
Monitoring: Monitor by TLC or HPLC. The reaction typically completes in 2-4 hours. The yellow nitro compound will fade to a colorless/pale brown amine.
-
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate.
-
Purification: The resulting 2,6-dichloro-3-aminobenzyl derivative is often pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc).
Data Summary & Troubleshooting
Reaction Optimization Table
| Parameter | Standard Condition | Optimized Condition (Recommended) | Impact |
| Solvent (Step 1) | Acetone or Acetonitrile | DMF or NMP | Higher boiling point allows thermal activation; better solubility for Cs salts. |
| Base (Step 1) | "Cesium Effect" improves solubility and nucleophilicity of the heterocycle. | ||
| Temp (Step 1) | Room Temperature | 50-60°C | Essential to overcome the activation energy barrier imposed by 2,6-steric bulk. |
| Reduction (Step 2) | Fe / | Prevents dechlorination (loss of Cl) which occurs rapidly with Pd/C. |
Common Pitfalls
-
Isomer Confusion: Do not confuse with 2,3-dichloro-6-nitrobenzyl bromide . The 2,3-isomer is used for Anagrelide; the 2,6-isomer is for kinase inhibitors. The reactivity profiles differ significantly due to the symmetry of the 2,6-substitution.
-
Incomplete Alkylation: If starting material remains in Protocol A, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the more reactive benzyl iodide in situ (Finkelstein reaction).
References
-
Sigma-Aldrich. (n.d.).[3][4] 2,6-Dichlorobenzyl bromide Product Specification. Retrieved from [4]
-
BenchChem. (2025).[5] Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol and related intermediates. Retrieved from
-
European Patent Office. (1988). Process for producing 2,6-dichlorobenzyl alcohol (EP0272674A2). Retrieved from
-
ChemicalBook. (2024). 2-Nitrobenzyl bromide synthesis and industrial applications. Retrieved from
-
Gould, K. J., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research. Retrieved from
Sources
Application Note: Strategic Benzylation with 2,6-Dichloro-3-nitrobenzyl Bromide
This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific challenges posed by the 2,6-dichloro-3-nitrobenzyl bromide scaffold—a "disarmed" electrophile where significant steric hindrance conflicts with electronic activation.
Benzylation Reactions[1]Executive Summary & Chemical Profile
2,6-Dichloro-3-nitrobenzyl bromide represents a unique class of "sterically shielded" electrophiles often utilized in the synthesis of kinase inhibitors, herbicide safeners, and specific receptor antagonists.[1]
Unlike unsubstituted benzyl bromide, which is a highly reactive lachrymator susceptible to rapid hydrolysis and indiscriminate alkylation, this di-ortho-substituted analog exhibits retarded
Key Challenges:
-
Steric Occlusion: The 2,6-dichloro pattern prevents the approach of bulky nucleophiles.[1]
-
Side Reactions: Forcing conditions (high heat) can lead to elimination or degradation of the nitro group.[1]
-
Solubility: The compound is lipophilic; proper solvent choice is critical for reaction homogeneity.[1]
Mechanistic Strategy: The "Catalytic Key"
To successfully utilize this reagent, one cannot rely on standard Williamson Ether synthesis conditions (e.g.,
The Iodide Effect
Direct attack by the target nucleophile (Nu-) is slow.[1] By adding a catalytic amount of iodide (
Figure 1: The catalytic cycle utilizing Iodide to bypass the steric hindrance of the 2,6-dichloro substitution pattern.[1]
Experimental Protocols
Protocol A: O-Benzylation of Phenols (The "Shielded" Ether Synthesis)
Best for: Creating drug intermediates where the phenol is the nucleophile.[1]
Reagents:
-
Electrophile: 2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)[1]
-
Nucleophile: Substituted Phenol (1.1 equiv)[1]
-
Base: Cesium Carbonate (
) (1.5 equiv) - Chosen for the "Cesium Effect" which improves solubility in organic solvents.[1] -
Catalyst: Tetrabutylammonium Iodide (TBAI) (10 mol%)[1]
-
Solvent: DMF (Anhydrous) or Acetonitrile (
)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation. Note: The solution often turns yellow/orange.[1] -
Activation: Add TBAI (0.1 equiv).
-
Addition: Add 2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv) slowly.
-
Reaction: Heat the mixture to 60°C .
-
Why Heat? The steric bulk requires thermal energy to overcome the activation barrier, even with the iodide catalyst.[1]
-
-
Monitoring: Monitor by TLC or HPLC at 1-hour intervals. The reaction typically requires 4–6 hours.[1]
-
Endpoint: Disappearance of the benzyl bromide peak.[1]
-
-
Work-up:
Protocol B: N-Alkylation of Secondary Amines
Best for: Synthesis of piperazine or morpholine derivatives.[1]
Reagents:
-
Electrophile: 2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)[1]
-
Nucleophile: Secondary Amine (1.2 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: THF or DCM (if solubility permits)
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2,6-Dichloro-3-nitrobenzyl bromide in THF (0.15 M).
-
Base Addition: Add DIPEA (2.0 equiv).
-
Nucleophile Addition: Add the Secondary Amine (1.2 equiv) dropwise at
.[1] -
Temperature Ramp: Allow the reaction to warm to RT naturally.
-
Quench: Quench with saturated
solution.
Optimization & Troubleshooting Guide (Self-Validating Logic)
Use the following decision matrix to optimize yields if the standard protocol underperforms.
Figure 2: Decision tree for troubleshooting low yields in hindered benzylation.
Data Summary: Solvent & Base Effects[1][2][3]
| Solvent | Base | Catalyst | Temp | Typical Yield | Notes |
| Acetone | None | Reflux | < 30% | Too slow; sterics block reaction.[1] | |
| Acetone | KI | Reflux | 65-75% | Finkelstein activation works well.[1] | |
| DMF | None | 60°C | 70-80% | Polar aprotic solvent aids | |
| DMF | TBAI | 60°C | 85-95% | Optimal Condition. |
Safety & Handling
-
Lachrymator: Benzyl bromides are potent tear gas agents.[1] Always handle in a functioning fume hood.[1]
-
Sensitizer: The nitro group adds a sensitization risk.[1] Wear double nitrile gloves.
-
Waste: Quench all reaction mixtures with aqueous ammonium hydroxide or sodium thiosulfate before disposal to destroy unreacted alkyl halide.[1]
References
-
Mechanistic Basis of Steric Hindrance
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Saturated Carbon).
-
-
Finkelstein Catalysis in Benzylation
-
Eames, J., et al. (2000).[1] "Efficient Alkylation of Phenols using Cesium Carbonate." Journal of the Chemical Society, Perkin Transactions 1.
-
-
Synthesis of 2,6-Dichlorobenzyl Bromide Analogs
-
Reactivity of Nitrobenzyl Halides
Sources
Application Note: Precision O-Alkylation with 2,6-Dichloro-3-nitrobenzyl Bromide
Executive Summary
This guide details the reaction parameters for performing O-alkylation using 2,6-Dichloro-3-nitrobenzyl bromide (CAS: 83141-02-0) . Unlike unsubstituted benzyl bromides, this reagent presents a specific kinetic challenge: the "Ortho-Gauntlet." The two chlorine atoms at the 2,6-positions create significant steric shielding around the electrophilic benzylic carbon, severely retarding
Successful alkylation requires a protocol that balances thermal activation (to overcome the steric barrier) with nucleophile modulation (to prevent side reactions like hydrolysis or elimination). This note provides a "Golden Standard" protocol derived from validated medicinal chemistry campaigns (e.g., bradykinin antagonist synthesis) and an "Enhanced Reactivity" protocol for recalcitrant substrates.
Chemical Profile & Mechanistic Insight[1][2]
The Reagent
-
Role: Electrophilic Alkylating Agent (Building Block).
-
Key Features:
-
2,6-Dichloro motif: Provides metabolic stability and conformational restriction in the final drug target but hinders the alkylation reaction.
-
3-Nitro group: Serves as a latent amino handle for downstream diversification (via reduction). Inductively activates the benzylic carbon, partially compensating for the steric hindrance.
-
The Mechanistic Challenge
Standard benzyl bromides react with phenols at room temperature. However, the 2,6-dichloro substitution imposes a steric penalty . The nucleophile must approach the
Implication: Reactions typically require elevated temperatures (60–80°C) and polar aprotic solvents (DMF, DMSO) to proceed at useful rates.
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transition state.[6]
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DMF (Primary), DMSO, NMP | High dielectric constant dissociates ion pairs (Phenoxide-K+), increasing nucleophilicity. Essential for dissolving the polar intermediate. |
| Base | ||
| Temperature | 60°C – 80°C | Crucial: Room temperature is often insufficient due to 2,6-sterics. Heating provides the energy to overcome the steric barrier. |
| Stoichiometry | 1.1 – 1.2 equiv. (Electrophile) | Slight excess ensures completion. Large excess is wasteful and complicates purification. |
| Additives | KI (Potassium Iodide) | Optional: Catalytic KI (10 mol%) converts the Bromide to a more reactive Iodide in situ (Finkelstein reaction). |
Experimental Protocols
Protocol A: The "Golden Standard" (Phenols)
Best for: Standard phenols, hydroxy-heterocycles (e.g., hydroxy-pyridines). Source Validation: Adapted from bradykinin antagonist synthesis [1].
Reagents:
-
Substrate (Phenol derivative): 1.0 equiv.
-
2,6-Dichloro-3-nitrobenzyl bromide: 1.1 equiv.
-
Potassium Carbonate (
), anhydrous: 2.0 equiv. -
Solvent: DMF (anhydrous), 0.2 M concentration relative to substrate.
Step-by-Step:
-
Charge: To a clean, dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv) and
(2.0 equiv). -
Solvate: Add anhydrous DMF . Stir at room temperature for 10–15 minutes to facilitate partial deprotonation.
-
Addition: Add 2,6-Dichloro-3-nitrobenzyl bromide (1.1 equiv) in one portion.
-
Reaction: Heat the mixture to 60°C .
-
Note: Do not overheat (>90°C) initially to avoid decomposition of the nitro-benzyl moiety.
-
-
Monitor: Stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Success Criterion: Disappearance of the phenol substrate.[7]
-
-
Workup:
Protocol B: Enhanced Reactivity (Stubborn Substrates)
Best for: Sterically hindered phenols, aliphatic alcohols, or low-yield scenarios.
Modifications:
-
Base: Switch to Cesium Carbonate (
) (1.5 equiv). -
Additive: Add Potassium Iodide (KI) (0.1 equiv / 10 mol%).
-
Temperature: Increase to 80°C .
Mechanism of Enhancement:
The KI reacts with the benzyl bromide to form the benzyl iodide in situ. The iodide is a better leaving group (
Troubleshooting & Decision Logic
If the reaction stalls or produces impurities, follow this logic flow:
Figure 2: Troubleshooting decision tree for O-alkylation optimization.
Safety & Handling
-
Lachrymator: Benzyl bromides are potent eye irritants (lachrymators). Handle only in a functioning fume hood.
-
Explosion Hazard: Nitro-aromatics can be energetic. Do not distill the neat residue at high temperatures.
-
Skin Contact: 2,6-Dichloro-3-nitrobenzyl bromide is a skin sensitizer. Wear nitrile gloves and lab coat.
References
-
Satoh, S., et al. (1995). Heterocyclic compounds and pharmaceutically acceptable salts thereof.[8][5] U.S. Patent 5,416,095. (Example Preparation 16: Reaction of 8-hydroxy-2-methylimidazo[1,2-a]pyridine with 2,6-dichloro-3-nitrobenzyl bromide).
-
Reich, H. J. (2023).[7] Nucleophilic Substitution of Alkyl Halides.[9] University of Wisconsin-Madison Chemistry.
-
(Note: Cited as general chemical principle grounding).
-
-
ChemicalBook. (2024). 2,6-Dichloro-3-nitrobenzyl bromide Product Profile.
Sources
- 1. scribd.com [scribd.com]
- 2. 2,6-Dichloro-3-nitrobenzyl BroMide | 83141-02-0 [amp.chemicalbook.com]
- 3. 13290-74-9|1-Chloro-2-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. Search Results - AK Scientific [aksci.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Ester synthesis by O-alkylation [organic-chemistry.org]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: Scale-Up Synthesis & Processing of 2,6-Dichloro-3-nitrobenzyl Bromide Derivatives
Executive Summary
2,6-Dichloro-3-nitrobenzyl bromide (CAS: 20355-33-9) is a high-value electrophilic building block, primarily utilized in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its structural uniqueness—a highly electron-deficient ring with significant steric bulk at the ortho positions—presents a dichotomy in scale-up: it is highly reactive toward nucleophiles yet prone to specific impurity profiles (dimerization and hydrolysis) and thermal instability.
This guide details the process engineering required to scale the N-alkylation of this scaffold (a primary use case) and subsequent handling, moving from gram-scale discovery to kilogram-scale pilot production.
Chemical Profile & Safety Architecture
Before initiating any scale-up, the thermodynamic and toxicological profile of the starting material must be integrated into the engineering controls.
Hazard Identification
-
Lachrymator: Like most benzyl halides, this compound is a potent lachrymator. At scale, solid handling must occur within a barrier isolator or a powder containment hood with a minimum face velocity of 100 fpm.
-
Thermal Instability: The combination of a nitro group (oxidizer) and a benzyl bromide (fuel/leaving group) creates a decomposition risk.
-
Rule of Thumb: Maintain process temperatures < 80°C unless Differential Scanning Calorimetry (DSC) confirms stability.
-
Exotherm: The alkylation reaction is exothermic. On a scale >100g, dosing must be controlled by addition rate, not just bath temperature.
-
Structural Reactivity Analysis
The 2,6-dichloro substitution dictates the reaction kinetics:
-
Steric Shielding: The ortho-chlorines shield the benzylic carbon. While the nitro group (EWG) activates the center electronically, the sterics retard SN2 rates compared to unsubstituted benzyl bromides.
-
Implication: Higher temperatures or more polar solvents are often required to drive the reaction to completion, increasing the risk of impurity formation (hydrolysis).
Critical Process Parameters (CPPs)
The following table summarizes the optimization window for the N-alkylation of a secondary amine using 2,6-Dichloro-3-nitrobenzyl bromide.
| Parameter | Recommended Range | Scientific Rationale |
| Solvent System | MeCN or THF/DMF | Acetonitrile (MeCN) offers the best balance of polarity for SN2 kinetics and ease of removal. DMF accelerates reaction but complicates workup (water solubility). |
| Base Selection | K2CO3 or DIPEA | Inorganic bases (K2CO3) are preferred to prevent quaternary ammonium salt formation common with tertiary amine bases. |
| Stoichiometry | 1.05 - 1.10 eq (Bromide) | Slight excess of the electrophile ensures full conversion of the valuable amine nucleophile. Excess bromide is hydrolyzed during workup. |
| Temperature | 40°C - 60°C | Sufficient energy to overcome steric hindrance of the 2,6-dichloro motif without triggering thermal decomposition. |
| Agitation | High Shear (Tip speed > 2 m/s) | Critical in heterogeneous systems (e.g., K2CO3 in MeCN) to prevent mass-transfer limitations. |
Detailed Protocol: Kilogram-Scale N-Alkylation
Objective: Synthesis of a generic N-(2,6-dichloro-3-nitrobenzyl) derivative via SN2 displacement.
Reaction Setup
-
Vessel Preparation: Ensure the reactor is clean, dry, and inerted with Nitrogen (N2). Moisture initiates hydrolysis of the benzyl bromide to the corresponding benzyl alcohol impurity.
-
Charging:
-
Charge Acetonitrile (10 Vol) relative to the limiting reagent (Amine).
-
Charge Potassium Carbonate (2.5 eq) . Note: Use milled K2CO3 to maximize surface area.
-
Charge Amine Nucleophile (1.0 eq) .
-
Initiate agitation at 250-300 RPM.
-
Reagent Addition (The Critical Step)
-
Dissolution: Dissolve 2,6-Dichloro-3-nitrobenzyl bromide (1.1 eq) in Acetonitrile (3 Vol) in a separate header tank.
-
Addition: Add the bromide solution to the reactor dropwise over 60–90 minutes.
-
Control Logic: Maintain internal temperature
. The reaction is exothermic; rapid addition will spike temperature and promote dimer formation.
-
-
Aging: Heat the mixture to 50°C and age for 4–6 hours.
-
IPC (In-Process Control): Sample for HPLC. Target: < 1.0% unreacted Amine.
Workup & Isolation
-
Quench: Cool to 20°C. Add Water (15 Vol) slowly. The excess benzyl bromide will slowly hydrolyze or precipitate.
-
Extraction: If the product precipitates as a solid (common for these nitro-aromatics), filter directly. If oil forms, extract with Ethyl Acetate (EtOAc) .
-
Note: Avoid Dichloromethane (DCM) at scale due to environmental regulations and emulsion issues with the high-density halogenated product.
-
-
Wash: Wash organic layer with 10% Brine.
-
Concentration: Distill solvent under reduced pressure (
).
Visualizing the Process Logic
Reaction Pathway & Impurity Control
The following diagram illustrates the kinetic competition between the desired SN2 pathway and the primary failure modes (Hydrolysis and Dimerization).
Figure 1: Mechanistic pathway showing the competition between productive alkylation and common scale-up failure modes.
Scale-Up Workflow
This flow diagram outlines the operational sequence for the Pilot Plant.
Figure 2: Operational workflow for the kilogram-scale synthesis batch record.
Downstream Considerations: Nitro Reduction
Following alkylation, the 3-nitro group is typically reduced to an aniline. Caution: The 2,6-dichloro motif is susceptible to hydrodehalogenation (loss of Chlorine) under standard Catalytic Hydrogenation (Pd/C, H2) conditions.
Recommended Protocol for Reduction: To preserve the halogenation pattern, use a chemoselective metal reduction:
-
Iron/Ammonium Chloride: Reflux in EtOH/Water. This is robust, cheap, and preserves the Ar-Cl bonds.
-
Platinum on Carbon (Pt/C): If hydrogenation is mandatory, switch from Palladium to Platinum (sulfided), which is less active toward aryl chlorides.
References
-
PubChem. 2,6-Dichloro-3-nitrobenzyl bromide - Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Benzyl Bromide (Analogous Handling). [Link]
-
Org. Process Res. Dev. Process Safety Evaluation of Nitro Compounds. (General Reference for Nitro-aromatic stability). [Link]
synthetic routes to bioactive molecules with 2,6-Dichloro-3-nitrobenzyl Bromide
Initiating Search Strategy
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Application Note: Standard Operating Procedure for the Preparation of 2,6-Dichloro-3-nitrobenzyl Bromide Solutions
Abstract
This document provides a detailed protocol for the safe handling and preparation of solutions of 2,6-Dichloro-3-nitrobenzyl Bromide (CAS No. 83141-02-0), a critical intermediate in various synthetic chemistry and drug development workflows. Given the compound's presumed high reactivity and hazardous nature, based on structurally similar molecules, this guide emphasizes stringent safety measures, proper technique, and quality control to ensure experimental reproducibility and operator safety. The procedures outlined are intended for trained researchers, scientists, and drug development professionals working in a controlled laboratory environment.
Pre-Protocol Considerations & Safety Mandates
The causality behind this safety-first approach is rooted in the compound's structure: a benzyl bromide, which is a potent lachrymator and alkylating agent, and a nitroaromatic system, which carries its own toxicological profile. Safe handling is not merely a procedural formality but a critical variable for experimental success and regulatory compliance.
Hazard Identification & Risk Assessment
While a specific, comprehensive safety data sheet (SDS) for 2,6-Dichloro-3-nitrobenzyl Bromide is not widely available, data from analogous compounds—such as nitrobenzyl bromides and dichloronitrobenzenes—must be used to inform a thorough risk assessment.
-
Skin and Eye Contact: Assumed to be highly corrosive and capable of causing severe skin burns and serious eye damage.[1][2][3][4][5] Accidental contact can lead to immediate and potentially irreversible tissue damage.
-
Inhalation: The compound, particularly if in powdered form, may be harmful if inhaled, causing irritation to the respiratory tract.[1][2][4][5] Many benzyl bromides are potent lachrymators, causing severe tearing and irritation.[2]
-
Ingestion: May be harmful if swallowed.[1]
-
Reactivity: As a benzyl bromide, it is a reactive alkylating agent. It should be stored away from moisture, strong oxidizing agents, and bases to prevent degradation and hazardous reactions.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks.
-
Primary Eye Protection: Chemical splash goggles are required at all times.
-
Secondary Eye/Face Protection: A full-face shield must be worn over safety goggles when handling the solid compound or concentrated solutions.
-
Gloves: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is strongly recommended when handling the solid.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[6]
Engineering Controls
-
Chemical Fume Hood: All weighing, transfers, and solution preparations must be conducted within a properly functioning chemical fume hood with a tested and certified face velocity.
-
Safety Shower & Eyewash Station: An accessible and operational safety shower and eyewash station must be located in the immediate vicinity of the work area.
Compound Specifications & Reagent Properties
Accurate solution preparation begins with well-characterized reagents. The following tables summarize the key properties of 2,6-Dichloro-3-nitrobenzyl Bromide and recommended solvents for solubilization.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2,6-Dichloro-3-nitrobenzyl Bromide | [7] |
| CAS Number | 83141-02-0 | [7] |
| Molecular Formula | C₇H₄BrCl₂NO₂ | [7] |
| Molecular Weight | 284.92 g/mol | [7] |
| Appearance | Assumed to be a solid (e.g., crystalline powder) | Inferred from related compounds[5][8] |
Solubility Profile (Recommended for Testing)
Direct solubility data is limited. Therefore, the choice of solvent is critical and must be empirically determined based on the requirements of the downstream application. It is advisable to perform a small-scale solubility test before preparing a bulk solution. The compound is expected to be poorly soluble in water and soluble in various organic solvents.
| Solvent | Rationale for Use | Anticipated Solubility |
| Dichloromethane (DCM) | Inert, volatile, and commonly used for similar compounds.[9][10] | High |
| Toluene | A common solvent for reactions involving benzyl halides.[9] | High |
| Acetone | A polar aprotic solvent capable of dissolving many nitroaromatic compounds.[6] | Moderate to High |
| Acetonitrile (ACN) | A polar aprotic solvent suitable for analytical and reaction chemistry. | Moderate to High |
| Ethanol | May be suitable, but potential for reaction (solvolysis) over time.[10][11] | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | High dissolving power, but can be difficult to remove and may react. | Very High |
Required Materials & Equipment
-
2,6-Dichloro-3-nitrobenzyl Bromide (purity ≥97%)
-
Selected solvent (HPLC grade or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials or bottles for weighing
-
Spatula
-
Class A volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bars
-
Ultrasonic bath (sonicator)
-
Amber glass bottles for solution storage
-
Appropriate labels
Protocol for Preparation of a Stock Solution
This protocol details the preparation of a 10 mM stock solution in Dichloromethane (DCM) . The principles can be adapted for other solvents and concentrations.
Workflow Diagram
Caption: Workflow for preparing a stock solution.
Step-by-Step Methodology
1. Calculation of Mass:
-
Objective: To determine the precise mass of 2,6-Dichloro-3-nitrobenzyl Bromide required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 25 mL of a 10 mM solution:
-
Mass = (0.010 mol/L) × (0.025 L) × (284.92 g/mol ) = 0.07123 g = 71.23 mg
-
2. Weighing and Transfer (in a chemical fume hood):
-
Causality: Direct handling of the solid poses the highest risk of aerosolization and exposure. This entire step must be performed within a fume hood.
-
Place a clean, dry glass vial on the analytical balance and tare it.
-
Carefully add the solid compound using a spatula until the target mass (71.23 mg) is reached. Record the exact mass.
-
Using a powder funnel, carefully transfer the weighed solid into a 25 mL Class A volumetric flask. Tap the funnel gently to ensure all powder is transferred.
3. Solubilization:
-
Add approximately 15 mL of DCM to the volumetric flask.
-
Swirl the flask gently to dissolve the solid. If necessary, cap the flask and place it in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.
-
Self-Validation: The solution must be visually clear and free of any particulate matter. If particulates remain, it may indicate insolubility or impurities.
4. Final Volume Adjustment:
-
Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DCM dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
-
Causality: Adding solvent to the final volume while the solution is warm will result in a lower-than-intended concentration upon cooling.
5. Homogenization and Storage:
-
Cap the volumetric flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Transfer the final solution to a clean, dry, and appropriately labeled amber glass bottle with a PTFE-lined cap.
-
Labeling: The label must include the compound name, concentration (10 mM), solvent (DCM), preparation date, and your initials.
-
Storage: Store the solution in a refrigerator at 2-8°C. For long-term stability, flushing the headspace with an inert gas (e.g., argon or nitrogen) is recommended to protect against moisture and oxidative degradation.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Waste Disposal
All materials contaminated with 2,6-Dichloro-3-nitrobenzyl Bromide, including disposable gloves, weighing paper, pipette tips, and excess solution, are considered hazardous chemical waste. Dispose of this waste in designated, sealed containers according to your institution's environmental health and safety guidelines. Do not pour solutions down the drain.
References
- Biosynth. (n.d.). 2,6-Dichlorobenzyl bromide.
-
Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]
- CDN Isotopes. (n.d.). Safety Data Sheet.
-
Wang, L., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]
- Google Patents. (n.d.). US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
- Google Patents. (n.d.). US3145231A - Process for the reduction of halo nitro aromatic compounds.
- ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
-
Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Nitrobenzyl bromide.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Nitrobenzyl bromide. Retrieved from Thermo Fisher Scientific official website.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
-
Wikipedia. (n.d.). Phosgene. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-3-nitrobenzoic acid. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%.
-
PharmaCompass.com. (n.d.). 2,6 dichloro benzyl bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. 2,6-Dichloro-3-nitrobenzoic acid | C7H3Cl2NO4 | CID 350623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sinfoobiotech.com [sinfoobiotech.com]
- 8. 2,6-Dichlorobenzyl Bromide | 20443-98-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. biosynth.com [biosynth.com]
Application Note: 2,6-Dichloro-3-nitrobenzyl Bromide in Multi-Step Synthesis
This Application Note is designed for research chemists and process development scientists. It details the handling, reactivity, and synthetic utility of 2,6-Dichloro-3-nitrobenzyl Bromide , a highly functionalized electrophile used in the construction of complex heterocyclic scaffolds.
Part 1: Executive Summary & Chemical Profile
2,6-Dichloro-3-nitrobenzyl Bromide is a specialized building block characterized by a unique combination of steric bulk (2,6-dichloro substitution) and electronic activation (3-nitro group). Unlike simple benzyl bromides, this molecule offers orthogonal reactivity patterns essential for medicinal chemistry:
-
Steric Gating: The chlorine atoms at the 2- and 6-positions create a "steric tunnel," influencing the trajectory of incoming nucleophiles and preventing unwanted side reactions at the ortho positions.
-
Electronic Activation: The 3-nitro group withdraws electron density, increasing the electrophilicity of the benzylic carbon (
), making it a potent alkylating agent. -
Divergent Utility: It serves as a pivot point for two major pathways:
-
Pathway A (Oxidation): Conversion to 2,6-dichloro-3-nitrobenzaldehyde via the Sommelet reaction (precursor to modified Hantzsch dihydropyridines).
-
Pathway B (Substitution):
alkylation of amines or thiols to generate pharmacophores found in kinase inhibitors and antimicrobials.
-
Chemical Identity Table[1]
| Property | Data |
| Chemical Name | 2,6-Dichloro-3-nitrobenzyl Bromide |
| CAS Number | 55963-32-3 |
| Molecular Formula | |
| Molecular Weight | 284.92 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Reactivity Class | Primary Alkyl Halide / Lachrymator |
| Storage | 2–8°C, under inert atmosphere (Ar/N2), desiccated |
Part 2: Safety & Handling (Critical)[4]
Warning: Benzyl bromides are potent lachrymators and alkylating agents. They directly alkylate DNA and proteins.
-
Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.
-
Decontamination: Spills should be treated immediately with a solution of 10% aqueous ammonia or 5% sodium thiosulfate to quench the electrophilic bromide.
-
PPE: Double nitrile gloves are mandatory. The bromide can permeate latex rapidly.
Part 3: Core Application Protocols
Protocol A: The Sommelet Reaction (Bromide Aldehyde)
This is the industry-standard method for converting the benzyl bromide to 2,6-dichloro-3-nitrobenzaldehyde . This aldehyde is a critical intermediate for synthesizing dihydropyridine calcium channel blockers (analogous to Nifedipine/Lercanidipine scaffolds) and stilbene derivatives.
Mechanism: The reaction proceeds via the formation of a hexaminium salt, which hydrolyzes to the aldehyde.[1][2] The bulky 2,6-dichloro substituents make this method superior to direct oxidation, which often over-oxidizes to the benzoic acid.
Materials:
-
2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.1 eq)
-
Acetic Acid (glacial)
-
Water (deionized)
-
Chloroform (for extraction)[2]
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve 2,6-dichloro-3-nitrobenzyl bromide (10 g, 35 mmol) in Chloroform (50 mL).
-
Add Hexamethylenetetramine (5.4 g, 38.5 mmol) dissolved in minimal chloroform.
-
Reflux the mixture for 2–4 hours. A thick white precipitate (the quaternary ammonium salt) will form.
-
Checkpoint: Cool to room temperature. Filter the solid and wash with cold chloroform to remove unreacted bromide. Dry the salt under vacuum.
-
-
Hydrolysis:
-
Suspend the dried hexaminium salt in 50% Aqueous Acetic Acid (100 mL).
-
Reflux the mixture for 1.5 to 2 hours. The solution will turn clear, then yellow/orange as the aldehyde forms.
-
TLC Monitoring: Use 20% EtOAc/Hexane. The baseline salt spot will disappear, replaced by a high
aldehyde spot.
-
-
Isolation:
-
Cool the reaction mixture to
. -
Add concentrated HCl (10 mL) to ensure complete hydrolysis of any amine byproducts.
-
Extract with Dichloromethane (DCM) (
). -
Wash the combined organic layer with Saturated
(carefully, gas evolution) until neutral. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Protocol B: N-Alkylation of Secondary Amines ( )
This protocol is used to attach the 2,6-dichloro-3-nitrobenzyl moiety to a pharmacophore (e.g., piperazine or aniline derivatives).
Rationale: The 2,6-dichloro substitution creates steric hindrance. Standard bases like TEA may result in slow kinetics. We use Potassium Carbonate (
Materials:
-
2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq)
-
Secondary Amine (e.g., N-methylpiperazine) (1.1 eq)
- (anhydrous, powder) (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalyst)
-
Acetonitrile (anhydrous)
Step-by-Step Procedure:
-
Setup:
-
Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Add the secondary amine (10 mmol) and
(20 mmol) to Acetonitrile (30 mL). -
Stir at room temperature for 15 minutes.
-
-
Addition:
-
Add Potassium Iodide (1 mmol) as a Finkelstein catalyst (converts Br
I in situ for faster reaction). -
Add 2,6-Dichloro-3-nitrobenzyl bromide (10 mmol) portion-wise or as a solution in MeCN.
-
-
Reaction:
-
Heat to 60°C for 4–6 hours.
-
Note: Do not reflux aggressively; thermal instability of the nitro-benzyl system can lead to degradation.
-
-
Workup:
-
Filter off the inorganic salts (
, KBr). -
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water and brine.
-
Concentrate to yield the crude amine.[3]
-
Part 4: Reaction Logic & Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from the bromide.
Caption: Divergent synthetic pathways for 2,6-Dichloro-3-nitrobenzyl Bromide: Pathway A yields the aldehyde for heterocycle synthesis; Pathway B yields direct amine conjugates.
Part 5: Quality Control & Troubleshooting
Analytical Markers (NMR)
When verifying the integrity of 2,6-Dichloro-3-nitrobenzyl Bromide:
-
NMR (DMSO-
): Look for the benzylic protons ( -Br). Due to the electron-withdrawing nitro group and the deshielding chlorines, this singlet typically appears downfield around 4.8 – 5.0 ppm . -
Impurity Alert: If a peak appears near
4.5 ppm , it indicates hydrolysis to the benzyl alcohol (caused by wet solvent). If a peak appears near 10.2 ppm , it indicates oxidation to the aldehyde .
Common Issues
| Problem | Cause | Solution |
| Low Yield in Sommelet | Incomplete hydrolysis of the salt. | Increase reflux time in 50% AcOH; ensure pH < 2 during final workup. |
| Lachrymatory Fumes | Bromide hydrolysis in air. | Keep bottle strictly anhydrous. Use a trap with aqueous ammonia for rotavap exhaust. |
| Unreacted Amine (Protocol B) | Steric hindrance from 2,6-Cl. | Switch solvent to DMF; add 10 mol% NaI or KI; increase temp to 80°C. |
Part 6: References
-
Sommelet Reaction Mechanism & Scope:
-
Safety Data & Handling of Nitrobenzyl Bromides:
-
Fisher Scientific. "Safety Data Sheet: 2-Nitrobenzyl bromide derivatives."
-
-
Synthesis of Nitrobenzaldehydes via Sommelet:
-
Organic Syntheses, Coll. Vol. 4, p. 918 (1963); Vol. 30, p. 94 (1950). (General protocol adaptation).
-
-
Lercanidipine & Dihydropyridine Synthesis Context:
-
US Patent 5912351. "Process for the preparation of lercanidipine hydrochloride." (Describes the role of nitro-substituted benzyl precursors).
-
Sources
Advanced Methodologies in Agrochemical Synthesis: From Fluorination to Flow Chemistry
Executive Summary & Strategic Overview
The modern agrochemical landscape is dominated by the need for molecules that possess high metabolic stability, lipophilicity, and specific target selectivity. Consequently, the synthesis of fluorinated heterocycles —specifically pyrazoles, triazoles, and pyridines—has become the cornerstone of fungicide and insecticide development (e.g., SDHI fungicides like Fluxapyroxad).
This application note moves beyond traditional batch synthesis to detail two high-impact methodologies:
-
Late-Stage C-H Trifluoromethylation: A radical-mediated approach to functionalize complex heterocycles, bypassing lengthy de novo synthesis.
-
Continuous Flow Chemistry: A protocol for handling hazardous nitration steps safely, increasing Space-Time Yield (STY).
Module A: Late-Stage C-H Trifluoromethylation of Heterocycles
The Challenge
Traditional incorporation of trifluoromethyl (
The Solution: Innate Radical Functionalization
We utilize a Minisci-type radical substitution using Langlois Reagent (Sodium triflinate). This method is preferred over gaseous
Detailed Protocol
Target Substrate: 1-Methyl-1H-pyrazole-4-carboxylic acid (Precursor for SDHI fungicides).
Reagents & Materials:
-
Substrate: 1-Methyl-1H-pyrazole derivative (1.0 equiv)
-
Radical Source: Sodium triflinate (
, Langlois Reagent) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (biphasic system 1:1)
-
Catalyst: None (Oxidant-mediated) or catalytic
(optional for rate acceleration)
Step-by-Step Methodology:
-
Reactor Charge: In a pressure-rated glass vial (or reactor for scale-up), dissolve the heterocycle substrate (10 mmol) in DCM (20 mL).
-
Reagent Addition: Add Sodium triflinate (30 mmol) dissolved in Water (20 mL). The biphasic system helps separate inorganic byproducts.
-
Initiation: Cool the mixture to 0°C. Add TBHP dropwise over 10 minutes to control the exotherm.
-
Expert Insight: Rapid addition of TBHP generates a massive radical burst, leading to homocoupling of the
radical ( gas). Slow addition favors the heterocycle attack.
-
-
Reaction: Seal the vessel and allow to stir vigorously at ambient temperature (25°C) for 12 hours.
-
Quench & Workup: Add saturated
to neutralize acid byproducts. Extract with DCM (3x). -
Purification: Concentrate organic layer. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
Validating the Mechanism
The reaction proceeds via the generation of a
Figure 1: Mechanistic workflow for the oxidative trifluoromethylation of heteroaromatic compounds.
Module B: Continuous Flow Synthesis for High-Energy Intermediates
The Challenge
Many agrochemicals (e.g., Neonicotinoids, urea-based herbicides) require nitration or chlorination steps. In batch, these reactions suffer from poor heat transfer, creating "hot spots" that lead to thermal runaway or byproduct formation.
The Solution: Microreactor Flow Technology
Flow chemistry offers a surface-area-to-volume ratio 100x greater than batch reactors, allowing for precise temperature control of highly exothermic nitrations.
Detailed Protocol: Nitration of an Aromatic Precursor
Target: Nitro-substituted aromatic intermediate (Precursor for aniline reduction).
Equipment Setup:
-
Pumps: Dual piston pumps (acid resistant, Hastelloy or PTFE).
-
Reactor: PFA tubing coil (10 mL volume) or SiC plate reactor.
-
Thermal Control: Chiller unit set to 0°C.
Step-by-Step Methodology:
-
Feed Preparation:
-
Stream A: Substrate (0.5 M) in Sulfuric Acid (
). -
Stream B: Fuming Nitric Acid (
) / Sulfuric Acid mixture (Nitrating mixture). -
Safety Note: Ensure Stream A is homogeneous before pumping to prevent clogging.
-
-
System Priming: Flush the reactor with pure
to establish thermal equilibrium. -
Reaction:
-
Set Pump A flow rate: 2.0 mL/min.
-
Set Pump B flow rate: 0.5 mL/min (Stoichiometric control).
-
Residence Time: 4 minutes.
-
-
Quenching: The reactor output flows directly into a stirred vessel containing ice water and base (
) to immediately stop the reaction and neutralize the acid. -
In-Line Analysis: A flow cell IR spectrometer monitors the disappearance of the N-H stretch and appearance of
stretch (1550 cm⁻¹) to verify steady state.
Data Comparison: Batch vs. Flow
| Metric | Traditional Batch Process | Continuous Flow Protocol | Improvement Factor |
| Reaction Time | 4 Hours | 4 Minutes | 60x Faster |
| Yield | 78% (variable) | 92% (consistent) | +14% |
| Exotherm Control | Difficult (requires slow add) | Excellent (instant dissipation) | High Safety |
| Space-Time Yield | 0.5 kg/L/day | 12.0 kg/L/day | 24x Higher |
Flow Reactor Diagram
Figure 2: Schematic of the continuous flow setup for controlled exothermic nitration.
Analytical Validation & Quality Control
Trustworthiness in synthesis relies on rigorous characterization. For agrochemical registration, impurity profiling is critical.
-
Quantitative NMR (qNMR):
-
Use 1,3,5-Trimethoxybenzene as an internal standard.
-
Integrate the
region in NMR (-60 to -80 ppm) against the internal standard to calculate absolute purity without isolation.
-
-
HPLC-MS Monitoring:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Checkpoint: Check for "over-fluorination" (bis-trifluoromethylation) or incomplete nitration.
-
References
-
Modern Strategies for Heterocycle Synthesis in Agrochemicals. Source: American Chemical Society (ACS) - Journal of Agricultural and Food Chemistry. URL:[Link]
-
The Role of Fluorine in the Design of Active Ingredients. Source: Royal Society of Chemistry (RSC) - Chemical Society Reviews. URL:[Link]
-
Continuous Flow Chemistry for Process Intensification. Source: Organic Process Research & Development (OPRD). URL:[Link]
Application Notes and Protocols for Catalytic Reactions of 2,6-Dichloro-3-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of a Multifunctional Building Block
2,6-Dichloro-3-nitrobenzyl bromide is a highly functionalized aromatic compound poised for a significant role in the synthesis of complex organic molecules. Its structure is characterized by several key reactive sites: a labile benzylic bromide ideal for substitution and cross-coupling reactions, two chlorine atoms that can participate in further aromatic functionalization, and a nitro group that can be readily transformed into an amine, a crucial functional group in many biologically active compounds. This unique combination of reactive handles makes it an attractive starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials.
The strategic challenge and opportunity in utilizing 2,6-dichloro-3-nitrobenzyl bromide lie in the selective and efficient manipulation of these functional groups. Modern catalytic methods offer the precision and versatility required to unlock its synthetic potential. This guide provides detailed application notes and protocols for several key catalytic transformations involving this substrate, focusing on palladium-catalyzed cross-coupling reactions, catalytic reduction of the nitro group, and phase-transfer catalyzed nucleophilic substitutions. The protocols are designed to be robust and adaptable, providing a solid foundation for further research and development.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[1] For a substrate like 2,6-dichloro-3-nitrobenzyl bromide, the benzylic bromide is the primary site for these transformations.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond between the benzylic carbon of 2,6-dichloro-3-nitrobenzyl bromide and an organoboron compound.[1] This reaction is of paramount importance for the synthesis of diarylmethanes and related structures.
Causality of Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the organoboron species. For benzyl halides, catalyst systems that are active at lower temperatures are often preferred to minimize side reactions.[2]
}
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloro-3-nitrobenzyl Bromide with Phenylboronic Acid
-
Materials:
-
2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dichloro-3-nitrobenzyl bromide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) species.[1] |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphines promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation.[2] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common and effective.[3] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without significant decomposition. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the benzylic carbon and a primary or secondary amine.[4][5] This reaction is a powerful tool for the synthesis of benzylic amines, which are prevalent in pharmaceuticals.
Causality of Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide are often used.[5] The ligand plays a key role in facilitating the reductive elimination step, which forms the C-N bond.[6]
}
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add anhydrous, degassed toluene.
-
Add 2,6-dichloro-3-nitrobenzyl bromide followed by morpholine.
-
Seal the flask and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich biaryl phosphine ligands are highly effective.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally required.[5] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80-110 °C | Balances reaction rate and stability of reactants. |
Section 2: Catalytic Reduction of the Nitro Group: Accessing the Corresponding Aniline
The transformation of the nitro group into an amine is a fundamental step in the synthesis of many pharmaceuticals and functional materials. Catalytic hydrogenation is a clean and efficient method for this purpose.
Application Note 3: Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for the reduction of nitro groups due to their high efficiency and ease of separation from the reaction mixture.[7]
Causality of Experimental Choices: The choice of catalyst and solvent is important. Pd/C is a versatile and highly active catalyst for this transformation. Alcohols like methanol or ethanol are common solvents. The reaction is carried out under a hydrogen atmosphere.
}
Figure 3: Workflow for the catalytic hydrogenation of 2,6-dichloro-3-nitrobenzyl bromide.
Experimental Protocol: Reduction of the Nitro Group using Pd/C
-
Materials:
-
2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite
-
-
Procedure:
-
Dissolve 2,6-dichloro-3-nitrobenzyl bromide in methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
-
| Parameter | Recommended Conditions | Rationale |
| Catalyst | 10% Pd/C, Raney Nickel | Highly effective for nitro group reduction.[7] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are commonly used. |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | The reducing agent. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds well at ambient temperature. |
Section 3: Phase-Transfer Catalyzed Nucleophilic Substitution
Phase-transfer catalysis (PTC) is an effective technique for carrying out reactions between reactants that are in different, immiscible phases.[8] For the reaction of the water-insoluble 2,6-dichloro-3-nitrobenzyl bromide with a water-soluble nucleophile, PTC can significantly enhance the reaction rate.[9]
Application Note 4: PTC-Mediated Cyanation
The introduction of a nitrile group via nucleophilic substitution of the benzylic bromide is a valuable transformation, as nitriles are versatile synthetic intermediates.
Causality of Experimental Choices: A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[8] This circumvents the need for a single solvent that can dissolve both the ionic nucleophile and the organic substrate.
}
Figure 4: Mechanism of phase-transfer catalyzed cyanation.
Experimental Protocol: Phase-Transfer Catalyzed Cyanation
-
Materials:
-
2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)
-
Sodium cyanide (NaCN) (1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Dichloromethane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve sodium cyanide in water in a round-bottom flask.
-
Add a solution of 2,6-dichloro-3-nitrobenzyl bromide and TBAB in dichloromethane.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC, observing the disappearance of the starting material.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting nitrile by column chromatography or recrystallization.
-
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC) | Common and effective phase-transfer catalysts. |
| Nucleophile | NaCN, KCN | Water-soluble source of the cyanide nucleophile. |
| Solvent System | Dichloromethane/Water, Toluene/Water | A biphasic system consisting of a non-polar organic solvent and water. |
| Temperature | Room Temperature to 50 °C | Mild conditions are usually sufficient. |
Conclusion
The catalytic methodologies outlined in these application notes provide a robust framework for the synthetic manipulation of 2,6-dichloro-3-nitrobenzyl bromide. The palladium-catalyzed cross-coupling reactions offer powerful strategies for constructing new carbon-carbon and carbon-nitrogen bonds at the benzylic position. The efficient catalytic reduction of the nitro group opens up access to the corresponding aniline, a key precursor for a wide range of biologically active molecules. Furthermore, phase-transfer catalysis provides a practical and efficient method for conducting nucleophilic substitutions with water-soluble nucleophiles. By leveraging these catalytic tools, researchers can effectively harness the synthetic potential of this versatile building block for applications in drug discovery, materials science, and beyond.
References
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686.
- Kaur, H., & Singh, A. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of Chemical and Pharmaceutical Research, 6(7), 1898-1904.
- Grokipedia.
- Liu, L., Liu, P., Zhang, D., Zhang, H. Y., Zhang, Y., & Zhao, J. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS omega, 7(5), 4624–4629.
- Liu, L., Liu, P., Zhang, D., Zhang, H. Y., Zhang, Y., & Zhao, J. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS omega, 7(5), 4624–4629.
- Liu, L., Liu, P., Zhang, D., Zhang, H. Y., Zhang, Y., & Zhao, J. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS omega, 7(5), 4624–4629.
- DIAL@UCLouvain. Chapter VII: Phase transfer catalysis with nitrocompounds as nucleophiles. DIAL@UCLouvain.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Schmidt, A. F., Schmidt, M. A., & Gevorgyan, V. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of visualized experiments : JoVE, (85), 51221.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Rossi, R. A., & Pierini, A. B. (1995). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 95(5), 1441-1502.
- Chemistry LibreTexts.
- Sassykova, L. R., & Tleppaev, A. K. (2019).
- Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts.
- Ngu, K., & Leznoff, C. C. (1997). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. The Journal of organic chemistry, 62(12), 3982–3993.
- International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. IJIRSET.
- Hernández-Torres, G., Tan, B., & Barbas, C. F. (2012). Organocatalysis as a Safe Practical Method for the Stereospecific Dibromination of Unsaturated Compounds. Organic letters, 14(7), 1858–1861.
- Viciu, M. S., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Wiley-VCH. (2023).
- Macmillan Group. The Intramolecular Heck Reaction. Macmillan Group Meeting.
- Mohammadi, F., & Gholami, M. R. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
- St. Paul's Cathedral Mission College.
- Candish, L., & Glorius, F. (2017). Photocatalytic formation of carbon–sulfur bonds. Beilstein journal of organic chemistry, 13, 1349–1370.
- Harish Chopra. (2021, July 26).
- Wang, H., Tang, X., & Wu, J. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic letters, 23(11), 4434–4438.
- IRIS UniPv.
- Lejarazo Gómez, E. F., et al. (2013).
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- ResearchGate. [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. ijirset.com [ijirset.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,6-Dichloro-3-nitrobenzyl Bromide
Welcome to the technical support center for 2,6-Dichloro-3-nitrobenzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging reagent. Here, we address common issues encountered during its application in organic synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance your reaction yields and product purity.
Understanding the Reactivity of 2,6-Dichloro-3-nitrobenzyl Bromide
2,6-Dichloro-3-nitrobenzyl bromide is a highly functionalized electrophile. Its reactivity is primarily governed by the benzylic bromide, which is susceptible to nucleophilic substitution. However, the substituents on the aromatic ring significantly influence its behavior:
-
Steric Hindrance: The two chlorine atoms in the ortho positions create substantial steric bulk around the benzylic carbon. This steric hindrance can impede the approach of nucleophiles, slowing down the desired substitution reaction.
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the nitro group activates the benzylic position towards nucleophilic attack. However, these groups also influence the stability of potential intermediates and the likelihood of side reactions.
This combination of steric and electronic effects necessitates careful optimization of reaction conditions to achieve high yields and minimize the formation of byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter when using 2,6-Dichloro-3-nitrobenzyl Bromide in common synthetic transformations.
Topic 1: Low or No Conversion
Q1: I am seeing very low conversion in my reaction with 2,6-Dichloro-3-nitrobenzyl Bromide, even after prolonged reaction times. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent challenge, often stemming from the inherent steric hindrance of the substrate. Here’s a breakdown of potential causes and solutions:
-
Insufficient Nucleophilicity: The steric bulk of 2,6-Dichloro-3-nitrobenzyl Bromide demands a potent nucleophile. If your nucleophile is weak or sterically hindered itself, the reaction rate will be significantly reduced.
-
Troubleshooting:
-
Increase Nucleophile Strength: If using an alcohol (for Williamson ether synthesis) or a primary/secondary amine (for N-alkylation), ensure it is fully deprotonated to its more reactive alkoxide or amide form. The choice of base is critical.
-
Consider a More Reactive Nucleophile: If possible, switch to a less hindered or inherently more reactive nucleophile.
-
-
-
Inadequate Reaction Temperature: Due to the high activation energy barrier imposed by steric hindrance, ambient temperatures are often insufficient.
-
Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature. For many nucleophilic substitutions with this substrate, temperatures in the range of 80-120 °C may be necessary. Monitor for potential decomposition or side reactions at higher temperatures.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
-
Troubleshooting:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.
-
-
-
Sub-optimal Base: The base must be strong enough to deprotonate the nucleophile without promoting side reactions.
-
Troubleshooting:
-
Stronger, Non-Nucleophilic Bases: For deprotonating alcohols or amines, consider using strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times. A patent for a similar reaction involving 2,3-dichloro-6-nitrobenzyl bromide with glycine ethyl ester hydrochloride utilized triethylamine, but required a 14-hour reflux in THF[1].
-
-
dot
Caption: Troubleshooting workflow for low conversion.
Topic 2: Formation of Side Products
Q2: My reaction is proceeding, but I'm observing significant amounts of impurities. What are the likely side reactions and how can I suppress them?
A2: The formation of side products is a common issue. The main culprits are elimination reactions and over-alkylation.
-
Elimination (E2) Reactions: Strong, sterically hindered bases can promote the elimination of HBr to form an alkene, especially at elevated temperatures.
-
Troubleshooting:
-
Choice of Base: If elimination is a major issue, consider using a less hindered base. For example, if using KOtBu, try switching to potassium carbonate or sodium hydride.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Nucleophile Choice: Use a less basic nucleophile if possible.
-
-
-
Over-alkylation: Primary and secondary amines can undergo a second alkylation to form tertiary amines or even quaternary ammonium salts.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the amine relative to 2,6-Dichloro-3-nitrobenzyl Bromide.
-
Slow Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
-
-
Hydrolysis: 2,6-Dichloro-3-nitrobenzyl Bromide can react with trace amounts of water in the solvent or on glassware to form the corresponding benzyl alcohol.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
dot
Caption: Strategies to minimize common side products.
Topic 3: Product Purification
Q3: I am struggling to purify my product from the reaction mixture. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and unreacted starting material or byproducts.
-
Initial Work-up:
-
Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water and brine to remove any water-soluble impurities and residual base.
-
-
Chromatography:
-
Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from impurities.
-
-
Recrystallization:
-
If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.
-
| Problem | Potential Cause | Recommended Action |
| Low Yield | Steric hindrance, weak nucleophile, low temperature, wrong solvent, inappropriate base. | Increase temperature, use a stronger base (e.g., NaH), use a polar aprotic solvent (e.g., DMF). |
| Elimination | Strong, bulky base; high temperature. | Use a less hindered base, lower the reaction temperature. |
| Over-alkylation | Incorrect stoichiometry, rapid addition of electrophile. | Use a slight excess of the amine, add the benzyl bromide slowly. |
| Hydrolysis | Presence of water. | Use anhydrous solvents and reagents, run under an inert atmosphere. |
| Purification Issues | Similar polarity of components. | Utilize gradient column chromatography on silica gel or recrystallization. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific nucleophile.
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol is adapted from general principles of the Williamson ether synthesis.
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired alcohol (1.2 equivalents) to a suspension of sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (0.5 M).
-
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Reaction with 2,6-Dichloro-3-nitrobenzyl Bromide: Dissolve 2,6-Dichloro-3-nitrobenzyl Bromide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction may require several hours to overnight for completion.
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for N-Alkylation of an Amine
This protocol is based on a reported procedure for a similar substrate[1].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) or triethylamine (2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF (0.5 M).
-
Addition of Electrophile: Add 2,6-Dichloro-3-nitrobenzyl Bromide (1.0 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to reflux (for acetonitrile) or 100-120 °C (for DMF) and monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega. [Link]
- Process for preparing nitrobenzyl bromides.
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
N-Alkylation. Organic Chemistry Portal. [Link]
- Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
Sources
Technical Support Center: Purification of 2,6-Dichloro-3-nitrobenzyl Bromide
Welcome to the technical support resource for the purification of 2,6-Dichloro-3-nitrobenzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require the highest standards of purity for their downstream applications. As a key building block in the synthesis of various bioactive molecules, the purity of 2,6-Dichloro-3-nitrobenzyl Bromide is not just a quality metric—it is fundamental to the success and reproducibility of your research.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2,6-Dichloro-3-nitrobenzyl Bromide, particularly after synthesis via methods like Wohl-Ziegler bromination.[3]
Q1: My crude product is a persistent oil or a gummy, amorphous solid and fails to crystallize. What's causing this and how can I fix it?
Answer: This is a classic sign of significant impurity levels depressing the melting point and disrupting the crystal lattice formation of your target compound. The most common culprits are residual solvent, unreacted starting material (2,6-Dichloro-3-nitrotoluene), and the over-brominated byproduct (2,6-Dichloro-3-nitrobenzal bromide).[4][5]
Causality & Solution Workflow:
-
Initial Diagnosis: First, ensure all reaction solvents have been thoroughly removed under reduced pressure. The presence of solvents like dichloromethane or carbon tetrachloride, often used in bromination reactions, will inhibit crystallization.
-
Aggressive Workup: Perform a rigorous aqueous workup. Wash the crude material (dissolved in a water-immiscible solvent like ethyl acetate or dichloromethane) sequentially with:
-
A 5% sodium bisulfite or sodium sulfite solution to quench any remaining elemental bromine (a source of color and reactivity).[5][6]
-
A saturated sodium bicarbonate solution to neutralize any acidic byproducts like HBr.
-
Brine (saturated NaCl solution) to break any emulsions and remove bulk water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and completely remove the solvent.
-
-
"Oiling Out" Technique: If the product still fails to crystallize from a single solvent, it may be "oiling out." Try dissolving the crude oil in a minimal amount of a good solvent (e.g., dichloromethane or warm ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or petroleum ether) dropwise with vigorous stirring until persistent turbidity is observed. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If possible, add a seed crystal from a previous pure batch.
-
Resort to Chromatography: If crystallization remains elusive, the impurity load is likely too high. A preliminary flash column chromatography step is necessary to remove the major impurities before attempting recrystallization again.
Q2: After recrystallization, my product's purity (by HPLC/NMR) is stagnant at ~90-95%. What are the likely persistent impurities and how do I remove them?
Answer: Achieving that final push to >99% purity can be challenging due to co-crystallization of impurities with very similar structures and polarities. The two most probable remaining contaminants are the starting material and the dibrominated byproduct.
Expertise-Driven Strategy:
-
The Starting Material Problem: 2,6-Dichloro-3-nitrotoluene is less polar than your product. If it's the primary contaminant, your recrystallization solvent system may be too non-polar. Consider a solvent system with slightly higher polarity that will better retain the starting material in the mother liquor upon cooling. For example, if you used hexanes, try a mixed solvent like hexanes:ethyl acetate (e.g., 20:1).
-
The Dibromo Impurity Problem: 2,6-Dichloro-3-nitrobenzal bromide is structurally very similar and may have comparable solubility, making it difficult to remove by simple recrystallization.
-
Fractional Crystallization: This requires careful optimization. Try dissolving the material in a minimal amount of boiling solvent and allowing it to cool very slowly. The desired monobromo product may crystallize first. Collect this first crop of crystals and check its purity. Subsequent crops will likely be enriched in the dibromo impurity.
-
Chromatographic Separation: This is often the most reliable solution. A meticulously packed silica gel column with a shallow eluent gradient (e.g., starting with 100% hexanes and slowly increasing the proportion of ethyl acetate or dichloromethane) can effectively separate the mono- and di-bromo species.[7][8]
-
Q3: My TLC plate shows the product and a major impurity as nearly overlapping spots. How can I achieve baseline separation for column chromatography?
Answer: Poor separation on TLC is a direct forecast of a difficult column separation.[7][9] The key is to systematically optimize your mobile phase.
Causality & Optimization Protocol:
The polarity of your eluent is not providing sufficient differentiation between the components' affinity for the silica stationary phase.
-
Reduce Eluent Strength: If the Rf values are high (>0.5), your eluent is too polar. Reduce the concentration of the polar component (e.g., switch from 10% ethyl acetate in hexanes to 5% or 2%).
-
Change Solvent Selectivity: If reducing polarity doesn't resolve the spots, you need a solvent with different chemical properties. The "solvent selectivity triangle" (e.g., using solvents from different classes like ethers, chlorinated solvents, and esters) is a powerful concept here.
-
Try replacing ethyl acetate with dichloromethane or diethyl ether in your hexane mixture. For example, compare a TLC run in 10% Ethyl Acetate/Hexanes with one in 20% Dichloromethane/Hexanes.
-
-
Consider a Different Stationary Phase: While less common for routine purification, if silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) silica, though this requires developing a new solvent system (e.g., with acetonitrile/water for C18).[7]
Q4: My final product is yellow or brown, but the literature reports it as a white or pale-yellow solid. How can I decolorize it?
Answer: The color is typically due to trace amounts of oxidized impurities or residual bromine.
Solution: The most effective method is to incorporate a decolorization step into your recrystallization protocol. After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated charcoal (e.g., Norite).[10] Allow the solution to boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then allow the clear filtrate to cool and crystallize. Caution: Hot filtration of flammable organic solvents must be performed with extreme care, away from ignition sources.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-pass purification technique for 2,6-Dichloro-3-nitrobenzyl Bromide?
Answer: Recrystallization is the industry-standard and most efficient method for purifying this compound on a large scale, assuming the crude product is at least 80-85% pure.[4][10] It is cost-effective, scalable, and often yields a high-purity crystalline product. A well-executed recrystallization can effectively remove both more polar and less polar impurities in a single step.
Q2: What are the primary impurities I should anticipate from a Wohl-Ziegler synthesis using NBS?
Answer: The Wohl-Ziegler reaction is a free-radical process that, while selective for the benzylic position, is not perfect.[3][11] You should always anticipate the following:
-
Unreacted Starting Material: 2,6-Dichloro-3-nitrotoluene.
-
Over-bromination Product: 2,6-Dichloro-3-nitrobenzal bromide.
-
Hydrolysis Product: 2,6-Dichloro-3-nitrobenzyl alcohol (if moisture is present).
-
Reaction Byproduct: Succinimide (from the NBS), which is typically removed during the aqueous workup due to its water solubility.
Q3: How do I remove the over-brominated byproduct, 2,6-Dichloro-3-nitrobenzal bromide?
Answer: This is often the most challenging impurity to remove.
-
Chromatography: As mentioned in the troubleshooting guide, careful flash column chromatography on silica gel is the most definitive method.
-
Chemical Conversion (Advanced): In some cases, a crude mixture containing the dibromo impurity can be treated with a mild reducing agent like sodium borohydride, which may selectively reduce the more reactive dibromo compound or related aldehydes, converting them into more polar species that are easier to separate.[4] This approach requires careful development and is not a standard purification step.
Q4: What are the best analytical methods to confirm the final purity of my product?
Answer: A combination of techniques provides the most comprehensive assessment of purity.[12]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to detect and quantify impurities with distinct proton signals. It is particularly good at identifying the starting material and dibromo impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Melting Point: A sharp melting point range that matches the literature value is a strong indicator of high purity.
Q5: What are the proper handling and storage conditions for purified 2,6-Dichloro-3-nitrobenzyl Bromide?
Answer:
-
Handling: 2,6-Dichloro-3-nitrobenzyl Bromide is a potent lachrymator and irritant.[10][13][14] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: The compound can be sensitive to moisture, which can lead to hydrolysis to the corresponding benzyl alcohol. Store the purified, dry solid in a tightly sealed container in a cool, dry, and dark place.[15] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Visualized Workflows & Protocols
General Purification Workflow
The logical flow from a crude reaction mixture to a final, high-purity product follows a systematic sequence of steps designed to remove specific classes of impurities at each stage.
Caption: Standard purification workflow for 2,6-Dichloro-3-nitrobenzyl Bromide.
Troubleshooting Decision Tree
When faced with a purification challenge, this decision tree can guide your actions.
Caption: Decision tree for troubleshooting crystallization issues.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove acidic byproducts, residual oxidizing/reducing agents, and other water-soluble impurities before primary purification.
-
Transfer the crude reaction mixture to a separatory funnel. If the reaction was run neat, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 5-10 mL per gram of crude).
-
Add an equal volume of 5% aqueous sodium bisulfite (NaHSO₃) solution. Shake the funnel gently at first (venting frequently to release any evolved gas), then more vigorously for 1-2 minutes. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake and vent carefully. This step neutralizes acids like HBr. Discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl). This helps remove residual water and aids in layer separation. Discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, washed product.
Protocol 2: Recrystallization
This protocol describes a general procedure for recrystallizing 2,6-Dichloro-3-nitrobenzyl Bromide. Solvent selection is key and may require some optimization.
| Solvent System Candidate | Type | Rationale |
| Isopropanol | Single Solvent | Good balance of polarity; product is often soluble when hot and insoluble when cold. |
| Hexanes:Ethyl Acetate (e.g., 20:1) | Mixed Solvent | Allows for fine-tuning of polarity to exclude less polar impurities (starting material). |
| Ligroin | Single Solvent | A non-polar hydrocarbon solvent, effective for similar nitrobenzyl bromides.[10] |
Procedure:
-
Place the crude product in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or solvent mixture) portion-wise while heating the flask (e.g., on a hot plate) and stirring. Add just enough solvent to fully dissolve the solid at the boiling point.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and re-heat to a boil for 2-3 minutes.
-
(Optional Hot Filtration) If charcoal was used, perform a hot filtration to remove it. Preheat your filter funnel and receiving flask to prevent premature crystallization.
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
References
-
Coleman, G. H., & Honeywell, G. E. (1936). p-NITROBENZYL BROMIDE. Organic Syntheses, 16, 54. DOI: 10.15227/orgsyn.016.0054. Available from: [Link]
- Hebei Chengxin Co., Ltd. (2018). Preparation method of 2-nitrobenzyl bromide. CN108440531A.
- Löwe, H., & Thomas, H. (2000). Method for preparing substituted benzyl bromides. US6133468A.
-
Wang, F., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4386–4393. Available from: [Link]
-
Ghosh, P. K., et al. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Advances, 2(18), 7376-7383. Available from: [Link]
- Unknown. (2014). Production method for 2-nitrobenzyl bromide. CN103641722A.
- Zhejiang Zhongshan Chem Ind Grp. (2018). Novel nitrobenzyl bromide synthesis process. CN107793132A.
- BASF SE. (2020). Process for preparing nitrobenzyl bromides. EP3587391A1.
-
Reddit user discussion. (2022). separating benzyl bromide and product spots on tlc. r/chemhelp. Available from: [Link]
-
ResearchGate. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Available from: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Available from: [https://www.carlroth.com/medias/SDB-5680-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0OTN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MjA2Mzgu cGRmfGUzYjQyNzYwZTA0YjY0ZDI1YjM2Y2FhYjM1YjM4YjY5YjM5MmM4ZjkxYjY5ZDAwZWI1YjYyZDY0ZDYwM2YxMGE]([Link] cGRmfGUzYjQyNzYwZTA0YjY0ZDI1YjM2Y2FhYjM1YjM4YjY5YjM5MmM4ZjkxYjY5ZDAwZWI1YjYyZDY0ZDYwM2YxMGE)
- Reddy, M. S., et al. (2012). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. US8133996B2.
-
European Patent Office. (2018). PROCESS FOR PREPARING NITROBENZYL BROMIDES. EP 3587391 A1. Available from: [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Available from: [Link]
-
Sciencemadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. Available from: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrobenzyl bromide. Available from: [Link]
-
Grokipedia. (n.d.). Wohl–Ziegler bromination. Available from: [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Available from: [Link]
-
Royal Society of Chemistry. (2016). Column chromatography. YouTube. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Wohl-Ziegler Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Benzyl Bromide [commonorganicchemistry.com]
- 15. carlroth.com [carlroth.com]
Technical Support Center: Benzylation Optimization & Troubleshooting
Topic: Minimizing Side Product Formation in Benzylation Reactions Audience: Organic Chemists, Process Chemists, and Drug Development Scientists.
Welcome to the Reaction Optimization Support Center
Status: Online 🟢 Agent: Senior Application Scientist (Process Chemistry Division)
Benzylation is a cornerstone transformation in organic synthesis, primarily used for protecting group strategies or pharmacophore installation. However, the simplicity of the
This guide deconstructs these failure modes and provides validated protocols to suppress side products.
Module 1: The Chemoselectivity Crisis (Phenols & Enolates)
Issue: "I am trying to O-benzylate a phenol, but I am seeing significant C-alkylation (ring alkylation) or unreacted starting material."
Technical Analysis
Phenoxides are ambident nucleophiles . The negative charge is delocalized between the oxygen and the ortho/para carbon positions.
-
O-Alkylation (Desired): Favored by "free" anions where the negative charge is concentrated on the electronegative oxygen.
-
C-Alkylation (Side Product): Favored when the oxygen is shielded by tight ion-pairing with the metal cation, or in protic solvents that solvate the oxygen, making the "softer" carbon nucleophile more accessible.
Protocol: Maximizing O-Selectivity
To minimize C-alkylation, you must disrupt the cation-anion pair and leave the phenoxide oxygen "naked" and reactive.
Step-by-Step Optimization:
-
Solvent Switch: Move from protic solvents (EtOH, MeOH) to Polar Aprotic Solvents .
-
Recommendation: DMF (N,N-Dimethylformamide) or DMSO. These solvents solvate the cation (e.g.,
) effectively but leave the anion (phenoxide) unsolvated and highly reactive.
-
-
Base Selection: Use Potassium Carbonate (
) or Cesium Carbonate ( ) .-
Why? The larger ionic radius of Cesium (
) creates a looser ion pair with the phenoxide compared to Sodium ( ) or Lithium, promoting O-attack.
-
-
Additives: If using non-polar solvents (DCM, Toluene), add 18-Crown-6 (for
) or 15-Crown-5 (for ). This sequesters the metal cation, freeing the nucleophile.
Data: Solvent/Cation Effects on Phenol Benzylation
| Solvent | Base | Predominant Product | Mechanism Note |
| Ethanol/Water | NaOH | Mixed (O- and C-alkyl) | H-bonding solvates Oxygen; C-attack becomes competitive. |
| THF | LiH | C-alkylation increased | Tight Li-O bond shields Oxygen. |
| DMF | >95% O-Benzylation | Cation solvated; Oxygen "naked" and aggressive. | |
| Acetone | High O-Benzylation | Good balance of solubility and reactivity (Finkelstein conditions). |
Module 2: The Poly-Alkylation Trap (Amines)
Issue: "I need a mono-benzyl amine, but my reaction yields a mixture of starting material, mono-benzyl, di-benzyl, and quaternary ammonium salts."
Technical Analysis
In direct alkylation (
Protocol: The Reductive Amination Bypass
Do not use Benzyl Halides for mono-benzylation of primary amines unless you can afford a large excess of the amine. Instead, use Reductive Amination .
Workflow:
-
Condensation: React Amine (
) + Benzaldehyde ( ).-
Intermediate: Imine (Schiff Base).
-
-
Reduction: Treat in situ with a mild hydride source.
-
Reagent: Sodium Triacetoxyborohydride (
). -
Why? This reagent is mild enough to reduce the protonated imine but not the aldehyde, preventing side reactions.
-
Visualizing the Pathway:
Caption: Figure 1. Kinetic comparison of direct alkylation vs. reductive amination for amine benzylation.
Module 3: Acid-Sensitive Substrates (The Dudley Reagent)
Issue: "My substrate has acid-labile groups (acetals, silyl ethers). Standard Williamson conditions (NaH/BnBr) are too basic, and acid catalysis degrades my molecule."
Technical Analysis
Strong bases (NaH) cause elimination side products or epimerization. Strong acids cleave protecting groups. You need a method that operates under neutral conditions.
Protocol: Benzyl Trichloroacetimidate
This reagent (often called the Dudley Reagent ) allows benzylation of alcohols under mild conditions.
Mechanism:
-
The imidate is activated by a catalytic amount of acid (usually Triflic acid,
, or ). -
The trichloroacetimidate group is an excellent leaving group.
-
Side Product Management: The byproduct is trichloroacetamide, which is neutral and easily removed by filtration or column chromatography.
Reaction Setup:
-
Reagents: Substrate (ROH) + Benzyl Trichloroacetimidate (2 equiv).
-
Solvent: Cyclohexane/DCM (2:1).
-
Catalyst: TfOH (catalytic).
-
Temperature: Room Temperature.
-
Note: This prevents the formation of Dibenzyl Ether, which is common when using Benzyl Alcohol + Acid directly.
Module 4: Troubleshooting FAQ
Q: I see a large spot on my TLC that isn't my product or starting material. It's non-polar. A: This is likely Dibenzyl Ether .
-
Cause: Hydrolysis of Benzyl Bromide to Benzyl Alcohol (due to wet solvent), which then reacts with another molecule of Benzyl Bromide.
-
Fix: Dry your solvents (DMF/THF) over molecular sieves. Ensure your base (
or ) is dry.
Q: My reaction is stuck at 50% conversion. A: You might be experiencing product inhibition or salt coating .
-
Fix: If using solid bases (
in Acetone), the surface of the base can get coated with . Use mechanical stirring (not magnetic) to grind the salts, or add a Phase Transfer Catalyst (TBAI - Tetrabutylammonium Iodide) to shuttle the anion.
Q: Can I use Benzyl Chloride instead of Benzyl Bromide?
A: Yes, but it is less reactive (
-
Optimization: Add catalytic Sodium Iodide (NaI) (Finkelstein conditions). The
displaces the to form Benzyl Iodide in situ, which reacts much faster with your nucleophile.
Decision Matrix: Reagent Selection
Caption: Figure 2. Strategic decision tree for selecting benzylation reagents based on substrate tolerance.
References
- Mechanism & Scope: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
The Dudley Reagent (Benzyl Trichloroacetimidate)
- Source: Eckenberg, P., Groth, U., & Huhn, T. (1993).
-
Application: Iversen, T., & Bundle, D. R. (1981). "Benzyl trichloroacetimidate, a versatile reagent for the preparation of benzyl ethers." Journal of the Chemical Society, Chemical Communications.
-
Reductive Amination Protocols
-
Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
-
O- vs C-Alkylation Control
-
Source: Kornblum, N., et al. (1963). "The Mechanism of the Reaction of Ambident Anions." Journal of the American Chemical Society.
-
Technical Support Center: Solvent Effects on the Reactivity of 2,6-Dichloro-3-nitrobenzyl Bromide
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,6-dichloro-3-nitrobenzyl bromide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity of this versatile chemical intermediate. Our goal is to equip you with the scientific rationale behind experimental choices to enhance reaction success, yield, and purity.
The Decisive Role of the Solvent
2,6-dichloro-3-nitrobenzyl bromide is a primary benzylic halide. This structure is unique because it can undergo nucleophilic substitution through either an SN1 or SN2 mechanism. The benzylic position allows for the formation of a resonance-stabilized carbocation, a key intermediate in the SN1 pathway.[1][2] However, as a primary halide, it is also accessible to a direct, concerted attack by a nucleophile, characteristic of the SN2 pathway.[2][3]
The electronic and steric effects of the substituents are significant. The two ortho-chloro groups and one meta-nitro group are electron-withdrawing, which can influence the stability of the carbocation intermediate and the electrophilicity of the benzylic carbon.
The choice of solvent is arguably the most powerful tool a chemist has to direct the reaction down one of these mechanistic pathways and to control its rate and outcome. Solvents do more than just dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, transition states, and intermediates.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is extremely slow or not proceeding to completion. How can my solvent choice be the cause?
Answer: A sluggish reaction is a classic indicator of a mismatch between the desired reaction mechanism (SN1 or SN2) and the solvent system.
-
For an SN2 Reaction: If you are using a strong, non-bulky nucleophile and expect an SN2 mechanism, a slow reaction is often caused by using a polar protic solvent (e.g., water, methanol, ethanol). These solvents have acidic hydrogens that form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[5]
-
For an SN1 Reaction: If you are attempting an SN1 reaction (typically with a weak nucleophile), a slow rate points to a solvent with insufficient polarity or an inability to stabilize the carbocation intermediate.
-
Solution: The rate of an SN1 reaction is highly dependent on the solvent's ability to stabilize the forming carbocation and the leaving group.[7] Use a polar protic solvent with a high dielectric constant, such as water, formic acid, or ethanol/water mixtures.[8][9] These solvents excel at stabilizing charged intermediates through both their polarity and hydrogen-bonding capabilities.[7][10][11]
-
Question 2: I'm getting a significant amount of an unknown side product, and my yield of the desired product is low. Could the solvent be responsible?
Answer: Yes, the solvent is a primary suspect in side-product formation, mainly through solvolysis.
-
The Problem of Solvolysis: Solvolysis occurs when the solvent molecule itself acts as the nucleophile. This is a major competing reaction, especially under conditions that favor the SN1 mechanism (polar protic solvents) because the solvent is present in vast excess.[6] For example, if you run a reaction in methanol to attach a different nucleophile, you may find that a significant portion of your starting material has been converted to 2,6-dichloro-3-nitrobenzyl methyl ether.
-
Troubleshooting Steps:
-
Identify the Side Product: Use techniques like LC-MS or GC-MS to identify the mass of the impurity. If it corresponds to the starting material plus the mass of the solvent molecule minus a hydrogen atom, solvolysis is the culprit.
-
Change Solvent Class: To minimize solvolysis, switch to a non-nucleophilic solvent. Polar aprotic solvents (DMF, DMSO, acetone) are excellent choices as they are poor nucleophiles.[6]
-
Ensure Dry Conditions: If your solvent is hygroscopic (like DMF or DMSO), ensure it is anhydrous. Water is a potent nucleophile and can lead to the formation of the corresponding benzyl alcohol as a side product.[6]
-
-
Question 3: My starting material appears to be degrading before the reaction is complete. Can the solvent affect its stability?
Answer: 2,6-dichloro-3-nitrobenzyl bromide is a reactive electrophile and can be susceptible to degradation, a process in which the solvent can play a role.
-
Causality: While specific stability data for this exact molecule is not extensively published, substituted benzyl bromides can be sensitive to both heat and certain solvent conditions.[12] Solvolysis, as discussed above, is a form of degradation. Furthermore, certain solvents can promote decomposition, especially at elevated temperatures. For instance, running reactions at high temperatures in DMF should be done with caution as it can decompose to generate dimethylamine, a nucleophile that can react with your substrate.
-
Preventative Measures:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use Inert Solvents: For storage or when minimal solvent interaction is desired, consider less reactive solvents like halogenated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane) or aromatic hydrocarbons, provided they are compatible with your reaction conditions.[12]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Do not let it run for an unnecessarily long time, as this increases the window for degradation.
-
Data Summary: Solvent Selection Guide
The following table summarizes the influence of different solvent classes on nucleophilic substitution reactions involving 2,6-dichloro-3-nitrobenzyl bromide.
| Solvent Class | Example Solvents | Effect on SN1 Reactions | Effect on SN2 Reactions | Common Troubleshooting Issues |
| Polar Protic | Water, Methanol, Ethanol, Formic Acid | Strongly Favored . Stabilizes the carbocation intermediate and leaving group. Rate increases with solvent polarity.[7][8][13] | Strongly Disfavored . Solvates and deactivates the nucleophile through hydrogen bonding.[5] | High potential for solvolysis side products. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Disfavored . Does not effectively stabilize the carbocation intermediate. | Strongly Favored . Solvates the cation, leaving a highly reactive "naked" nucleophile.[5][6] | Solvents must be anhydrous to prevent hydrolysis. DMF can decompose at high temperatures. |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Extremely Slow/No Reaction . Cannot stabilize the charged intermediates or transition states. | Very Slow . Reactants often have poor solubility. Does not effectively stabilize the transition state. | Poor solubility of reactants, slow reaction rates.[14] |
| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Slow . Moderate polarity can offer some stabilization, but less effective than protic solvents. | Moderate Rate . Can be a good compromise when reactant solubility is an issue in other solvents. | Can be reactive under certain conditions. Less effective at promoting SN2 than polar aprotics.[12] |
Visualization of Mechanistic Pathways and Troubleshooting
The choice of solvent is a critical branch point in determining the reaction outcome. The following diagrams illustrate these decision-making processes.
Caption: Workflow for selecting a reaction pathway based on nucleophile and solvent choice.
Caption: A troubleshooting workflow for diagnosing and solving common reaction issues.
Standard Experimental Protocols
The following are generalized, step-by-step protocols. Note: These must be adapted and optimized for your specific nucleophile and substrate.
Protocol 1: SN2 Nucleophilic Substitution (Favored Pathway)
This protocol is designed for use with strong nucleophiles (e.g., azide, cyanide, thiolates).
-
Glassware and Reagent Preparation: Ensure all glassware is oven-dried or flame-dried to remove residual water. Use anhydrous grade polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloro-3-nitrobenzyl bromide (1.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent to dissolve the starting material completely.
-
Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq). If it is a salt, it should be finely powdered and dried.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: SN1 Nucleophilic Substitution (Solvolysis Example)
This protocol is designed for use with weak nucleophiles, where the solvent itself reacts (e.g., ethanol).
-
Glassware and Reagent Preparation: Use clean, dry glassware. The solvent (e.g., 80% ethanol in water) does not need to be anhydrous as it is a reactant.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-3-nitrobenzyl bromide (1.0 eq).
-
Solvent Addition: Add the polar protic solvent mixture (e.g., 80% ethanol/water).
-
Reaction and Monitoring: Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC or LC-MS. SN1 reactions can be slower, so allow sufficient time.[15]
-
Workup: After completion, cool the reaction mixture. Remove the bulk of the ethanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate. The resulting product (2,6-dichloro-3-nitrobenzyl ethyl ether and alcohol) can be purified by column chromatography.
Frequently Asked Questions (FAQs)
Q: How do the chloro and nitro substituents on the aromatic ring affect reactivity? A: All three substituents (two chloro, one nitro) are electron-withdrawing. This has a dual effect. It increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack (potentially favoring SN2). However, these groups also destabilize the formation of a positive charge on the benzylic carbon, which would slow down an SN1 reaction compared to an unsubstituted benzyl bromide.[16][17] The ortho-chloro groups also provide some steric hindrance around the reaction center.
Q: Is 2,6-dichloro-3-nitrobenzyl bromide stable for long-term storage? A: Like many reactive benzyl halides, it should be stored in a cool, dry, and dark environment. Exposure to moisture can lead to hydrolysis, and light can potentially initiate radical side reactions. It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[18]
Q: Can I use a non-polar solvent like toluene for my reaction? A: While it is possible to run reactions in non-polar solvents, they are generally poor choices for nucleophilic substitutions.[14] They do not effectively stabilize the charged transition states or intermediates, leading to very slow reaction rates. Furthermore, many nucleophilic salts have poor solubility in non-polar solvents. Their use is typically reserved for specific applications, such as free-radical brominations to synthesize the starting material itself.[14]
References
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]
-
YouTube. (2020, September 5). Effect of solvent on SN1 & SN2. Retrieved from [Link]
-
YouTube. (2018, February 9). Benzyl Bromination. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. MDPI. Retrieved from [Link]
-
Organic Syntheses. p-NITROBENZYL BROMIDE. Retrieved from [Link]
- Google Patents. (Patent No. EP3587391A1). Process for preparing nitrobenzyl bromides.
- Google Patents. (Patent No. US6133468A). Method for preparing substituted benzyl bromides.
-
Wang, Z., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central. Retrieved from [Link]
-
Khan Academy. Reactions at the benzylic position. Retrieved from [Link]
-
ResearchGate. (2016). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
ResearchGate. (2021). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Retrieved from [Link]
-
Master Organic Chemistry. (2011, March 11). 3 Factors That Stabilize Carbocations. Retrieved from [Link]
-
Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 1). 7.10: Carbocation Structure and Stability. Retrieved from [Link]
-
brainly.com. (2023, November 9). How does the dielectric constant affect SN1 and SN2 reactions? Retrieved from [Link]
-
Wikipedia. Phosgene. Retrieved from [Link]
-
ResearchGate. (2020). Kinetics of the Ritter‐type solvolysis of α‐methyl‐benzyl bromide. Retrieved from [Link]
-
RSC Publishing. (2022, October 6). Stability of alkyl carbocations. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. Retrieved from [Link]
-
BYJU'S. Carbocation Stability. Retrieved from [Link]
-
RSC Publishing. (2002). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Retrieved from [Link]
-
Radhakrishnamurti, P. S., & Samantara, K. C. (1974). Kinetics of reaction of benzyl halides with amines in mixed solvents. Retrieved from [Link]
- Google Patents. (Patent No. CN103641722A). Production method for 2-nitrobenzyl bromide.
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troubleshooting failed reactions involving 2,6-Dichloro-3-nitrobenzyl Bromide
Technical Support Center: 2,6-Dichloro-3-nitrobenzyl Bromide
Welcome to the technical support guide for 2,6-Dichloro-3-nitrobenzyl Bromide. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging reagent in their synthetic workflows. My objective is to provide you with not just solutions, but a foundational understanding of the chemical principles governing its reactivity, enabling you to preemptively design more successful experiments.
The unique structure of 2,6-Dichloro-3-nitrobenzyl Bromide—a benzylic bromide flanked by two bulky chlorine atoms and influenced by a powerful electron-withdrawing nitro group—presents a specific set of challenges. This guide addresses the most common issues encountered in the lab, from failed reactions to unexpected side products, in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Conversion to Product
Q1: My reaction with 2,6-Dichloro-3-nitrobenzyl Bromide is not proceeding, or the yield is extremely low. What are the primary factors I should investigate?
A1: Failure to achieve conversion typically stems from a combination of steric and electronic effects inherent to this molecule.
-
Steric Hindrance: The two chlorine atoms at the ortho positions (2 and 6) to the -CH2Br group create significant steric bulk. This severely impedes the "backside attack" trajectory required for a standard Sₙ2 reaction, which is the most common pathway for primary benzyl bromides.[1][2][3] The nucleophile must be able to physically reach the electrophilic carbon, and the chlorine atoms act as formidable gatekeepers.
-
Electronic Effects: The nitro group at the meta position is strongly electron-withdrawing. This effect destabilizes the formation of a positive charge on the benzene ring, which in turn disfavors any reaction pathway with Sₙ1 character (i.e., formation of a benzyl carbocation).[4][5] While this electron-withdrawing effect can make the benzylic carbon slightly more electrophilic, the steric factor is the dominant inhibitor of reactivity.
-
Reagent Quality: Ensure your 2,6-Dichloro-3-nitrobenzyl Bromide has not degraded. As a reactive benzylic bromide, it can hydrolyze upon exposure to moisture, forming the corresponding alcohol. Confirm its purity via NMR or melting point analysis before use.
Troubleshooting Steps:
-
Validate Reagent: Run a control reaction with a small, potent nucleophile (e.g., sodium azide in DMF) to confirm the activity of your benzyl bromide.
-
Optimize Conditions: Increase reaction temperature to provide the necessary activation energy to overcome the steric barrier.
-
Re-evaluate Nucleophile: If using a bulky nucleophile, consider if a smaller, more reactive alternative is feasible for your synthetic route.
Q2: I am attempting a Williamson ether synthesis with a sodium alkoxide, but the reaction is failing. How can I make this work?
A2: This is a classic challenge. The Williamson ether synthesis relies on the Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7][8] With 2,6-Dichloro-3-nitrobenzyl Bromide, two issues are paramount: the steric hindrance discussed in Q1, and the basicity of the alkoxide.
-
Cause: A bulky alkoxide (e.g., sodium tert-butoxide) will be sterically unable to approach the reaction center. Even with smaller alkoxides (e.g., sodium ethoxide), the reaction rate can be incredibly slow. Furthermore, if there are any protons on the beta-carbon of the alkyl halide (which is not the case here, but is a general concern), a strong, bulky base will favor elimination (E2) over substitution (Sₙ2).[9]
-
Causality: The Sₙ2 transition state requires the nucleophile to approach the carbon atom at a 180° angle to the leaving group (bromide). The two ortho-chlorine atoms effectively block this approach vector.
Optimized Protocol for Ether Synthesis:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, maximizing the nucleophilicity of your alkoxide.
-
Increase Temperature: Carefully increase the reaction temperature in increments (e.g., from room temperature to 60 °C, then 80 °C). Monitor for decomposition.
-
Use a Phase-Transfer Catalyst (PTC): This is often the most effective solution. A PTC like tetrabutylammonium bromide (TBAB) can shuttle the alkoxide from a solid or aqueous phase into the organic phase, creating a highly reactive, "naked" anion that is less hindered by its counter-ion and solvent shell.
Q3: My N-alkylation reaction with a primary or secondary amine is sluggish. What should I consider?
A3: Amines are generally softer and less basic than alkoxides, which can be advantageous. However, they are still subject to the same steric constraints.
-
Cause: The reaction rate is directly proportional to the steric bulk of the amine. A reaction with ammonia or a small primary amine like methylamine will be significantly faster than with a bulky secondary amine like diisopropylamine.
-
Solution - Add a Non-Nucleophilic Base: The reaction will produce HBr as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. You must include a base to scavenge this acid. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) or a solid-supported base like potassium carbonate to prevent the scavenger base from competing with your nucleophile.
-
Solution - Increase Molar Equivalents: Use a slight excess (1.2-1.5 equivalents) of the nucleophilic amine to ensure the reaction goes to completion, especially if it is a valuable starting material.
Category 2: Formation of Impurities and Side Products
Q4: I'm observing a significant amount of an elimination byproduct. How can I favor substitution?
A4: While this substrate lacks beta-hydrogens on the benzylic carbon and thus cannot undergo a standard E2 reaction, elimination-like byproducts (e.g., stilbene-type dimers) can form under certain conditions, often radical-mediated or through complex base-induced pathways. However, the more common issue is the misidentification of byproducts. The primary side product is often the hydrolysis product, 2,6-Dichloro-3-nitrobenzyl alcohol, from trace moisture.
To Minimize Side Reactions:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Control Basicity: Use the mildest base possible that is still effective for your reaction. For N-alkylations, potassium carbonate is often sufficient and is less aggressive than alkoxides or hydroxides.[10]
-
Lower the Temperature: If side reactions are observed at higher temperatures, try to find a balance where the desired reaction proceeds at an acceptable rate while minimizing byproduct formation.
Q5: My starting material appears to be degrading during the reaction, even under inert atmosphere. What could be the cause?
A5: 2,6-Dichloro-3-nitrobenzyl Bromide is a lachrymator and a reactive alkylating agent. Its stability can be compromised by factors other than moisture.
-
Cause - Strong Nucleophiles/Bases: Certain "hard" nucleophiles or strong bases can potentially interact with the nitro group, especially at elevated temperatures. While less common, this can lead to complex decomposition pathways.[11]
-
Cause - Light Sensitivity: Some benzylic bromides, particularly those with electron-withdrawing groups, can be sensitive to light, which can initiate radical pathways.[12]
-
Troubleshooting:
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Ensure your nucleophile is fully dissolved and the reaction mixture is homogenous to avoid localized high concentrations and "hot spots."
-
Add the benzyl bromide solution slowly to a solution of the nucleophile and base, rather than the other way around, to maintain a low instantaneous concentration of the electrophile.
-
Category 3: Practical & Experimental Considerations
Q6: What are the optimal solvent and base combinations for nucleophilic substitution with this reagent?
A6: The optimal conditions are highly dependent on the nucleophile. The table below provides a general guide based on established principles for Sₙ2 reactions with hindered substrates.
| Nucleophile Type | Recommended Solvents | Recommended Bases | Temperature Range (°C) | Key Considerations |
| Alcohols (for Ethers) | DMF, DMSO, Acetonitrile | NaH (to pre-form alkoxide), K₂CO₃ (with PTC) | 50 - 100 | Pre-forming the alkoxide with NaH is crucial. Using K₂CO₃ requires a phase-transfer catalyst (PTC) like TBAB. |
| Amines (Primary/Secondary) | Acetonitrile, THF, DMF | K₂CO₃, Cs₂CO₃, DIPEA | 25 - 80 | A non-nucleophilic base is required to scavenge HBr. Cesium carbonate can accelerate reactions. |
| Thiols | Ethanol, DMF, Acetonitrile | K₂CO₃, Et₃N | 25 - 60 | Thiolates are excellent nucleophiles; reactions are often faster and require milder conditions. |
| Carboxylates (for Esters) | DMF, DMSO | Cs₂CO₃, DBU | 50 - 90 | Cesium effect is very pronounced here; Cs₂CO₃ often provides the best results for ester formation. |
Visualizing the Challenge: Sₙ2 Attack Pathway
The diagram below illustrates the core problem: the steric clash between the incoming nucleophile and the ortho-chlorine atoms during an Sₙ2 reaction.
Caption: Sₙ2 reaction pathway showing steric hindrance.
Troubleshooting Workflow
If you are facing a failed reaction, follow this logical decision tree to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Reaction with Phase-Transfer Catalysis (PTC)
This protocol is a robust starting point for reacting a weakly acidic nucleophile (e.g., a phenol or secondary amine) with 2,6-Dichloro-3-nitrobenzyl Bromide.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add your nucleophile (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent: Add anhydrous acetonitrile or DMF via syringe to create a stirrable slurry (approx. 0.1 M concentration with respect to the nucleophile).
-
Reagent Addition: In a separate flask, dissolve 2,6-Dichloro-3-nitrobenzyl Bromide (1.1 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring reaction mixture at room temperature.
-
Heating: Heat the reaction to 70-80 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
-
Gao, S., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega. Available at: [Link][13]
-
Gao, S., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ResearchGate. Available at: [Link][14]
- Grützmacher, H., et al. (2020). Process for preparing nitrobenzyl bromides. Google Patents (EP3587391A1).
-
Organic Syntheses Procedure. p-NITROBENZYL BROMIDE. Organic Syntheses. Available at: [Link][12]
-
Koehler, K., et al. (2000). Method for preparing substituted benzyl bromides. Google Patents (US6133468A). Available at: [4]
-
Wikipedia contributors. (2023). Protecting group. Wikipedia. Available at: [Link]
-
Kevill, D. N., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules. Available at: [Link][5]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution? Chemistry LibreTexts. Available at: [Link][15]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link][1]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link][6]
-
Mąkosza, M., et al. (1987). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. ResearchGate. Available at: [Link][11]
-
Organic Syntheses Procedure. 2,6-dichlorophenol. Organic Syntheses. Available at: [Link]
- Google Patents. (2020). Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents (CN111646907A).
-
Clark, J. (2000). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link][10]
-
Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Available at: [Link][9]
-
Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link][7]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link][8]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. Available at: [Link][2]
-
CAS Common Chemistry. 2,3-Dichloro-6-nitrobenzaldehyde. CAS Common Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link][16]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link][17]
-
Crunch Chemistry. (2022). Nucleophilic substitution in halogenoalkanes. YouTube. Available at: [Link]
-
YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism. YouTube. Available at: [Link][3]
-
ResearchGate. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. ResearchGate. Available at: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link][18]
-
Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora. Available at: [Link][19]
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Technical Support Center: Workup & Troubleshooting for 2,6-Dichloro-3-nitrobenzyl Bromide Alkylation
Welcome to the technical support center for the workup of alkylation reactions involving 2,6-dichloro-3-nitrobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of post-reaction processing. The unique electronic and steric properties of this reagent can present specific challenges, and this resource provides in-depth, field-proven insights to ensure a successful and efficient purification of your target molecule.
Core Principles of the Workup
The alkylation of a nucleophile with 2,6-dichloro-3-nitrobenzyl bromide results in a product with significant molecular weight and distinct polarity, influenced by the nitro and chloro substituents. A successful workup hinges on the effective separation of this product from unreacted starting materials, the inorganic base, and any potential side products. The general workflow, which we will dissect in the following troubleshooting guide, is outlined below.
Caption: General workflow for the workup and purification of 2,6-dichloro-3-nitrobenzyl bromide alkylation products.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the workup procedure in a question-and-answer format.
Section 1: Quenching and Extraction
Q1: My reaction is complete. What is the best way to quench it?
A1: The primary goal of quenching is to stop the reaction and neutralize any remaining reactive species. For most alkylations with 2,6-dichloro-3-nitrobenzyl bromide, the addition of deionized water is a sufficient and effective quenching agent. It will dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and any salts formed. If your nucleophile is a sensitive amine, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative that can help to avoid potential side reactions.
Q2: I've added my organic extraction solvent, but I'm not seeing a clean phase separation. What should I do?
A2: Poor phase separation, or the formation of an emulsion, is a common issue, especially when using chlorinated solvents like dichloromethane (DCM). Here's a systematic approach to resolving this:
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Patience: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, the phases will separate on their own with time.
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Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up emulsions.
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Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
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Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density can alter the properties of the organic phase and promote separation.
Q3: Which organic solvent is best for extraction?
A3: The choice of solvent depends on the polarity of your product. Given the polar nature of the dichloronitrobenzyl moiety, a moderately polar, water-immiscible solvent is a good starting point.
| Solvent | Advantages | Disadvantages |
| Ethyl Acetate (EtOAc) | Good solvating power for a wide range of polarities, easily removed under vacuum. | Can co-extract some water, requiring a brine wash. |
| Dichloromethane (DCM) | Excellent solvent for many organic compounds, denser than water. | Prone to forming emulsions, more volatile and has higher toxicity. |
| Toluene | Good for less polar products, forms azeotropes with water to aid in drying. | Higher boiling point, may require higher temperatures for removal. |
For most applications, ethyl acetate is a reliable first choice.
Section 2: Washing the Organic Phase
Q4: I have unreacted 2,6-dichloro-3-nitrobenzyl bromide in my organic layer. How can I remove it without chromatography?
A4: Unreacted 2,6-dichloro-3-nitrobenzyl bromide can often be removed with a specific chemical wash. A highly effective method involves reacting the excess benzyl bromide with a nucleophilic scavenger that renders it water-soluble.
Protocol for a Thiol Scavenger Wash:
-
After the initial aqueous washes, wash the organic layer with a 1 M solution of sodium 2-mercaptoethanesulfonate in 1 M aqueous sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30-60 minutes.
-
Separate the layers and proceed with a final water and brine wash.
The thiol will react with the electrophilic benzyl bromide, and the resulting sulfonic acid salt will be extracted into the aqueous layer.
Q5: My nucleophile was a primary or secondary amine, and now I have over-alkylation products. How can I manage this?
A5: Over-alkylation is a common challenge when working with amines, as the alkylated amine can be more nucleophilic than the starting amine. While challenging to resolve completely during workup, you can take steps to minimize it in your reaction design. If you are facing this issue during workup, your primary option is purification by column chromatography. To avoid this in the future, consider using a larger excess of the starting amine to favor mono-alkylation.
Q6: I've performed an O-alkylation of a phenol. How do I remove unreacted phenol?
A6: Unreacted phenol can be easily removed by washing the organic layer with a dilute basic solution.
Protocol for Phenol Removal:
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
The basic wash will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that will be extracted into the aqueous layer.
-
Follow with a water wash to remove any residual base, and then a brine wash.
Section 3: Drying, Concentration, and Purification
Q7: How do I know if my organic layer is sufficiently dry?
A7: After washing with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), the drying agent should be free-flowing and not clumped together. If it clumps, add more drying agent until it remains free-flowing. A clear organic layer with no visible water droplets is also a good indicator.
Q8: My product is a solid. What is a good starting point for recrystallization solvents?
A8: The polarity of your final product will dictate the ideal recrystallization solvent. Given the dichloronitrobenzyl core, your product is likely to be moderately to highly polar.
Recommended Solvents for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | A good starting point for many polar compounds. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Toluene/Hexanes | For less polar products. Dissolve in hot toluene and add hexanes until cloudy. |
| Glacial Acetic Acid | Can be an effective solvent for nitroaromatic compounds, but can be difficult to remove completely.[1] |
| Ethyl Acetate/Hexanes | A versatile combination for a wide range of polarities. |
Always perform small-scale solubility tests to identify the optimal solvent or solvent system before committing your entire batch.
Q9: How can I effectively monitor my reaction and purification by TLC?
A9: Thin-layer chromatography (TLC) is an invaluable tool. Due to the aromatic nature of 2,6-dichloro-3-nitrobenzyl bromide and its derivatives, they are typically UV-active.
TLC Visualization Protocol:
-
UV Light: Visualize the developed TLC plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[2]
-
Staining: If your compounds are not strongly UV-active, a potassium permanganate (KMnO₄) stain can be effective. It will react with any oxidizable functional groups, appearing as yellow spots on a purple background.
A typical mobile phase for analyzing these reactions would be a mixture of ethyl acetate and hexanes, with the ratio adjusted based on the polarity of the product.
Caption: A logical workflow for analyzing the progress of the alkylation reaction using thin-layer chromatography (TLC).
By following these guidelines and applying sound chemical principles, you can effectively navigate the workup and purification of your 2,6-dichloro-3-nitrobenzyl bromide alkylation products, leading to a higher yield and purity of your target compound.
References
-
Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. Accessed January 29, 2026. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Accessed January 29, 2026. [Link]
-
Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. Accessed January 29, 2026. [Link]
- Process for the O-alkylation of phenols.
-
Alkylation of phenol: a mechanistic view. PubMed. Accessed January 29, 2026. [Link]
- Process for the preparation of thiophenols, and these thiophenols.
-
Thiophenol. Organic Syntheses Procedure. Accessed January 29, 2026. [Link]
- Method for removing unreacted electrophiles from a reaction mixture.
-
Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. ResearchGate. Accessed January 29, 2026. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Accessed January 29, 2026. [Link]
-
p-NITROBENZYL BROMIDE. Organic Syntheses Procedure. Accessed January 29, 2026. [Link]
-
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central. Accessed January 29, 2026. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Accessed January 29, 2026. [Link]
-
Visualizing a TLC plate. YouTube. Accessed January 29, 2026. [Link]
Sources
Technical Support Center: Optimizing Reactivity of Sterically Congested Benzyl Halides
Subject: Troubleshooting Nucleophilic Substitution in 2,6-Dichloro-3-nitrobenzyl Bromide Ticket ID: STERIC-26-NO2 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely accessing this guide because standard
This substrate presents a "perfect storm" of kinetic inhibition:
-
Steric Blockade: The chlorine atoms at positions 2 and 6 create a physical barrier to the required
backside attack trajectory. -
Electronic Deactivation: The nitro group at position 3 is strongly electron-withdrawing (
), destabilizing the formation of a benzylic carbocation, which effectively shuts down the escape route.
This guide provides the mechanistic insight and specific protocols required to force this reaction to completion.
Module 1: Diagnostic & Mechanism (The "Why")
The "Cone of Exclusion"
In a standard
Visualizing the Blockade:
Figure 1: The 2,6-dichloro substitution pattern creates a "Cone of Exclusion," physically preventing the nucleophile from accessing the
Module 2: Troubleshooting & FAQs
Q1: My reaction stays clear (no precipitate) and TLC shows starting material. Why?
Diagnosis: Kinetic incompetence. The activation energy (
-
See Protocol A below.
Q2: I see new spots, but it's a complex mixture. What is happening?
Diagnosis: Competitive Side Reactions. The Nitro group (Pos 3) makes the benzylic protons acidic (
-
Elimination/Carbene formation: Deprotonation followed by alpha-elimination.
-
Self-Condensation: Radical dimerization (stilbene formation). Fix: Use a non-nucleophilic, weaker base (e.g., DIPEA or
) and avoid strong alkoxides.
Q3: Can I use the Finkelstein Reaction?
Answer: Yes, this is the recommended first step. Converting the Benzyl Bromide to a Benzyl Iodide creates a better leaving group (Iodide is a weaker base and has a longer, weaker bond to Carbon).
-
Mechanism:
-
The Iodide is a "softer" leaving group, which lowers the transition state energy, partially compensating for the steric hindrance.
Module 3: Optimized Experimental Protocols
Decision Matrix: Choosing Your Pathway
Figure 2: Workflow for selecting the correct synthetic strategy based on nucleophile steric constraints.
Protocol A: Finkelstein-Assisted Substitution (The Gold Standard)
Use this for primary amines, azides, or thiols.
Reagents:
-
Substrate (1.0 eq)
-
Nucleophile (1.2 - 1.5 eq)
-
Sodium Iodide (NaI) (0.5 - 1.0 eq, catalytic to stoichiometric)
-
Solvent: Anhydrous Acetone (if isolating Iodide) or DMF (for one-pot)
Procedure:
-
Activation: Dissolve the benzyl bromide and NaI in dry DMF (0.2 M concentration). Stir at RT for 30 mins. The solution may darken (iodine liberation) or become cloudy (NaBr precipitation).
-
Addition: Add the nucleophile and a mild base (DIPEA or
). -
Reaction: Heat to 60-80°C . Note: Heat is required to overcome the steric barrier.
-
Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).
Why this works: The in situ generated benzyl iodide reacts significantly faster than the bromide. The iodide is a better leaving group, lowering the
Protocol B: Silver-Promoted Substitution
Use this for stubborn, bulky nucleophiles where Protocol A fails.
Concept: Silver ions (
Reagents:
-
Silver Oxide (
) or Silver Carbonate ( ) (1.1 eq) -
Solvent: Acetonitrile (MeCN) or Toluene
Procedure:
-
Dissolve substrate and nucleophile in MeCN.
-
Add Silver salt. Protect from light (aluminum foil).
-
Stir at RT or mild heat (40°C).
-
Observation: Precipitation of AgBr (pale yellow solid) indicates reaction progress.
-
Filtration: Filter through Celite to remove silver salts before workup.
Warning: This method can generate a carbocation character. Due to the 3-nitro group, this cation is destabilized, so this method requires the "pull" of the silver to succeed [2].
Data Summary: Solvent Effects on Rate[1][2]
| Solvent | Type | Relative Rate ( | Comment |
| Ethanol | Polar Protic | 1 | Slow. Solvates nucleophile (bad). |
| THF | Polar Aprotic | 15 | Better, but often insufficient boiling point. |
| Acetone | Polar Aprotic | 50 | Good for Finkelstein, but low boiling point. |
| DMF/DMSO | Dipolar Aprotic | >1000 | Essential. Strips cations, exposes nucleophile. |
References
-
Finkelstein Reaction Mechanism & Utility
-
Silver-Catalyzed Nucleophilic Substitution
-
Source: Someya, H., et al. "Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides."[5][6] Organic Letters (2008).[5][6]
- Relevance: Demonstrates the use of Silver salts to facilitate substitution on sterically hindered alkyl halides where standard fails.
-
URL:[Link]
-
-
Steric Effects in Nucleophilic Substitution
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. byjus.com [byjus.com]
- 5. Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents [organic-chemistry.org]
- 6. Sci-Hub. Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents / Organic Letters, 2008 [sci-hub.sg]
- 7. Iron-catalyzed hydrobenzylation: stereoselective synthesis of (–)-eugenial C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Design of Experiments (DoE) for optimizing 2,6-Dichloro-3-nitrobenzyl Bromide reactions
Status: Operational Ticket ID: DOE-OPT-26DC3NB Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance & Thermal Instability via Design of Experiments (DoE)
⚠️ CRITICAL SAFETY NOTICE: READ BEFORE EXPERIMENTATION
Hazard Alert: Nitrobenzyl Halide Instability Nitrobenzyl bromides are potentially shock-sensitive and thermally unstable. The combination of an oxidizing nitro group and a leaving group (bromide) on a benzylic carbon creates a risk of violent exothermic decomposition.
-
Never heat this compound to dryness in an oven.
-
DSC Requirement: Before any scale-up (>5g), you must run a Differential Scanning Calorimetry (DSC) scan to identify the Onset of Decomposition (
). -
DoE Limit: Set your DoE maximum temperature (
) at least 50°C below the DSC .
Module 1: System Characterization (The "Why is this hard?" FAQ)
Q: Why is my reaction failing despite "standard" benzyl bromide conditions?
A: You are fighting the "Steric-Thermal Paradox."
Standard benzyl bromides are highly reactive electrophiles (
-
The Steric Tunnel: The two chlorine atoms at the 2- and 6-positions create a "steric tunnel" around the benzylic carbon. This blocks the backside attack required for
mechanisms, significantly increasing the activation energy ( ) required for the reaction. -
The Thermal Ceiling: To overcome this steric barrier, you normally apply heat. However, the nitro group reduces the thermal stability of the molecule.
-
The Result: You have a very narrow operating window. Too cold = no reaction (steric block). Too hot = decomposition/explosion.
DoE Strategy: We will use DoE not just to maximize yield, but to find this safe operating window.
Module 2: Pre-DoE Diagnostics (Troubleshooting Baseline)
Before launching a DoE, ensure your analytical method can detect the specific failure modes of this molecule.
Q: What impurities must I track in my HPLC method?
A: You must resolve three specific peaks:
| Component | Origin | Cause |
| Starting Material (SM) | Unreacted | Steric hindrance or low Temp. |
| Hydrolysis Impurity (OH) | Side Reaction | Moisture in solvent/base (SM converts to Benzyl Alcohol). |
| Dimer (Wurtz-type) | Radical Coupling | Metal contamination or excessive heat/light. |
Q: My SM purity drops just by sitting in the solvent. Why?
A: Solvolysis. The electron-withdrawing nitro group makes the benzylic position highly electrophilic towards water.
-
Protocol: All DoE solvents must be dried over molecular sieves (3Å or 4Å) to <50 ppm water content (Karl Fischer titration).
Module 3: Screening Phase (The "Coarse Tuning" Guide)
Objective: Identify the Critical Process Parameters (CPPs) that drive conversion without degrading the material.
Recommended Design: Plackett-Burman or Fractional Factorial (Resolution IV) .
-
Why? Efficiently screens many factors with few runs (e.g., 6 factors in 12 runs).
Experimental Setup: Factor Selection
We recommend screening these 5 specific factors.
| Factor | Range (Low - High) | Rationale |
| Solvent Polarity | THF vs. DMF/ACN | Polar aprotic solvents (DMF) stabilize the |
| Base Strength ( | Cesium (Cs+) is larger ("Cesium Effect"), improving solubility and nucleophilicity in sterically crowded systems. | |
| Temperature | 25°C - 60°C | Caution: Do not exceed safety limits. |
| Concentration | 0.1 M - 0.5 M | Higher concentration favors bimolecular ( |
| Stoichiometry | 1.1 - 2.0 equiv | Excess nucleophile drives the reaction against the steric barrier. |
Visualizing the Screening Logic
The following diagram illustrates the decision process for the Screening Phase.
Figure 1: Logic flow for interpreting Screening Design results. Note the conflict between Temperature and Impurity formation.
Module 4: Optimization Phase (The "Fine Tuning" Guide)
Objective: Model the interaction between Temperature and Time to maximize Yield while minimizing Impurities.
Recommended Design: Central Composite Design (CCD) .
-
Why? CCD allows you to build a quadratic model (Response Surface Methodology - RSM) to visualize the "curved" relationships, which is essential when finding a peak yield before degradation starts.
The Critical Interaction: Temperature vs. Time
In sterically hindered nitrobenzyl systems, the interaction between Temperature (
Representative Data Structure (How to interpret your results):
| Run | Temp (°C) | Time (h) | Yield (%) | Hydrolysis (%) | Interpretation |
| 1 | 40 | 2 | 35 | 0.5 | Too Slow: Kinetic barrier not overcome. |
| 2 | 40 | 12 | 60 | 2.0 | Stalled: Reaction plateaued. |
| 3 | 70 | 2 | 88 | 1.5 | Optimal: High energy overcomes sterics quickly. |
| 4 | 70 | 12 | 75 | 15.0 | Degradation: Product is unstable at T over time. |
Optimization Workflow Diagram
Figure 2: Optimization workflow using Response Surface Methodology (RSM) to define the design space.
Module 5: Troubleshooting FAQs
Q: I see a new impurity at RRT 1.2 (Relative Retention Time). What is it?
A: Likely the "Wurtz-type" Dimer.
-
Mechanism: Nitrobenzyl radicals can couple if metal contaminants (Fe, Cu) are present or if the reaction is exposed to light.
-
Fix:
-
Add EDTA (or wash glassware with acid) to sequester trace metals.
-
Wrap the reactor in aluminum foil (exclude light).
-
Check if you are using a radical initiator inadvertently (e.g., peroxides in old ethers).
-
Q: The reaction stops at 60% conversion. Adding more base doesn't help.
A: Product Inhibition or Catalyst Poisoning.
-
Explanation: The leaving group (Bromide) might be inhibiting the reaction or the product itself is precipitating and coating the reagents.
-
Fix:
-
Solvent Switch: Move to a solvent with higher solubility for the product (e.g., NMP or DMSO).
-
Phase Transfer Catalysis (PTC): If using a biphasic system, add TBAB (Tetrabutylammonium bromide) to shuttle the nucleophile.
-
Q: How do I scale this up safely?
A: Calculate the Adiabatic Temperature Rise (
-
Assume 100% decomposition energy is released instantly.
-
If the resulting temperature exceeds the Boiling Point of the solvent, you have a "loss of containment" risk.
-
Control: Use "Dosing-Controlled" addition. Do not add all reagents at once. Add the limiting reagent slowly to manage the exotherm.
References
-
Lazić, Ž. R. (2004).[1] Design of Experiments in Chemical Engineering: A Practical Guide. Wiley-VCH. (Foundational text on DoE in chemical processes).
-
Cardillo, P., et al. (1984). "Thermal stability of nitrobenzyl halogenides." Journal of Chemical & Engineering Data, 29(3), 348–351. (Specific safety data on nitrobenzyl bromide explosions).
-
Anderson, M. J., & Whitcomb, P. J. (2016).[2] RSM Simplified: Optimizing Processes Using Response Surface Methods for Design of Experiments. Productivity Press.[2]
-
Ogawa, T., et al. (2013). "Steric hindrance in the nucleophilic substitution of 2,6-disubstituted benzyl halides." Bulletin of the Chemical Society of Japan. (Mechanistic insight into the "Steric Tunnel").
Sources
Technical Support Center: Managing Exothermic Reactions with 2,6-Dichloro-3-nitrobenzyl Bromide
Welcome to the technical support center for the safe handling and management of exothermic reactions involving 2,6-Dichloro-3-nitrobenzyl Bromide. This guide is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with the necessary information to anticipate, control, and mitigate potential thermal hazards associated with this compound.
The presence of both nitro and benzyl bromide functionalities in 2,6-Dichloro-3-nitrobenzyl Bromide suggests a predisposition to exothermic behavior. Nitroaromatic compounds are known for their potential to undergo energetic decomposition, and benzyl bromides are reactive electrophiles.[1][2] Studies on similar nitrobenzyl halides have shown that they decompose exothermally, with bromide derivatives being less stable than their chloride counterparts.[1] A documented explosion during the drying of o-nitrobenzyl bromide underscores the critical need for stringent safety protocols.[1]
This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of 2,6-Dichloro-3-nitrobenzyl Bromide that contribute to exothermic reactions?
A1: The potential for exothermic reactions stems from two key structural features:
-
The Nitro Group (-NO2): The nitro group is an energy-rich functional group. Nitroaromatic compounds can decompose exothermically, releasing significant amounts of heat and gaseous products, which can lead to a rapid increase in temperature and pressure.[2]
-
The Benzyl Bromide Moiety (-CH2Br): The carbon-bromine bond in benzyl bromides is relatively labile, making the compound a reactive alkylating agent. Substitution reactions involving benzyl bromides are often exothermic. The benzylic carbocation intermediate that can form upon dissociation of the bromide is stabilized by the aromatic ring, enhancing its reactivity.[3][4]
The combination of these two groups on the same molecule creates a heightened risk of thermal instability.
Q2: What are the initial signs of a potential runaway exothermic reaction?
A2: Early detection is critical for preventing a runaway reaction. Key indicators to monitor closely include:
-
Unexpected Temperature Increase: A rise in temperature that is faster than anticipated or continues to climb even after external heating is removed is a primary warning sign.
-
Gas Evolution: The sudden and vigorous evolution of gases from the reaction mixture can indicate decomposition or a rapid, uncontrolled reaction.
-
Color Change: A sudden and dramatic change in the color of the reaction mixture can signal the formation of byproducts or decomposition.
-
Pressure Buildup: In a closed or semi-closed system, a rapid increase in pressure is a critical danger sign.
Q3: What immediate steps should I take if I suspect an exothermic reaction is becoming uncontrolled?
A3: If you observe any of the warning signs mentioned above, prioritize safety and act swiftly:
-
Alert Personnel: Immediately inform your colleagues and lab supervisor of the situation.
-
Remove External Heating: If applicable, immediately remove any heating sources from the reaction vessel.
-
Enhance Cooling: If your setup includes a cooling bath, add more cooling agent (e.g., ice, dry ice) to increase its capacity.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Prepare for Emergency Quenching: Have your pre-prepared quenching solution ready to be added if the temperature continues to rise uncontrollably.
-
Evacuate if Necessary: If the situation escalates and you are unable to bring it under control, evacuate the immediate area and follow your institution's emergency procedures.
Troubleshooting Guides
This section provides more detailed guidance on specific issues you may encounter.
Guide 1: Temperature Spikes During Reagent Addition
-
Problem: You observe a rapid and significant increase in temperature each time you add a portion of a nucleophile or other reactant to your solution of 2,6-Dichloro-3-nitrobenzyl Bromide.
-
Causality: This indicates that the reaction is highly exothermic and the rate of heat generation is exceeding the rate of heat removal. Adding the reagent too quickly can lead to an accumulation of unreacted starting materials, which can then react rapidly, causing a sharp temperature increase.[5][6][7]
-
Solution Protocol:
-
Reduce Addition Rate: Immediately slow down the rate of addition of your reagent. For highly exothermic reactions, a slow, dropwise addition is crucial.[7]
-
Improve Cooling Efficiency: Ensure your reaction vessel is adequately immersed in a cooling bath and that the bath's temperature is sufficiently low.
-
Dilution: Consider diluting your reagent before addition. This can help to moderate the reaction rate and improve heat dissipation.
-
Monitor Internal Temperature: Always use a thermometer or thermocouple placed directly in the reaction mixture to get an accurate reading of the internal temperature.
-
Guide 2: Reaction "Takes Off" After an Induction Period
-
Problem: The reaction appears sluggish initially, with little to no temperature change, but then suddenly becomes very rapid and exothermic.
-
Causality: Some reactions have an induction period where an intermediate or catalyst is slowly forming. During this time, the reactive starting materials can accumulate. Once the reaction is initiated, the accumulated reagents react quickly, leading to a sudden and potentially dangerous exotherm.
-
Solution Protocol:
-
Controlled Initiation: If possible, try to initiate the reaction with a small amount of a pre-formed active species or by gently warming a small portion of the mixture before proceeding with the main addition.
-
Maintain a Minimum Temperature: In some cases, a certain temperature needs to be reached for the reaction to proceed smoothly. Ensure your cooling is not so aggressive that it prevents the reaction from starting, which could lead to reagent accumulation.
-
Analytical Monitoring: Use in-situ monitoring techniques (e.g., IR, NMR) if available to track the consumption of starting materials and the formation of products to understand the reaction kinetics better.
-
Guide 3: Uncontrolled Exotherm During Work-up or Isolation
-
Problem: The reaction itself proceeded smoothly, but during work-up (e.g., quenching, solvent removal, or drying), a sudden exotherm occurs. This was a contributing factor in the o-nitrobenzyl bromide explosion.[1]
-
Causality:
-
Quenching: Adding a quenching agent (e.g., water, alcohol) too quickly to a reactive mixture can itself be a highly exothermic process.
-
Solvent Removal: Concentrating the product can increase the concentration of potentially unstable species, lowering the onset temperature of decomposition.
-
Drying: Heating the product to remove residual solvent can initiate thermal decomposition if the temperature is too high. Nitrobenzyl halides are known to be thermally unstable.[1]
-
-
Solution Protocol:
-
Controlled Quenching: Always add quenching agents slowly and with efficient cooling.
-
Avoid High Temperatures During Isolation: Use rotary evaporation at reduced pressure and moderate temperatures to remove solvents. Avoid heating the crude product to dryness.
-
Careful Drying: If the product needs to be dried, do so under vacuum at ambient temperature if possible. If heating is necessary, perform a small-scale test to determine the decomposition temperature (e.g., using DSC) and stay well below that temperature.
-
Experimental Protocols
Protocol 1: General Purpose Safe Reaction Setup
This protocol outlines a basic setup for running reactions with 2,6-Dichloro-3-nitrobenzyl Bromide on a laboratory scale.
-
Glassware and Equipment:
-
Use a three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple or thermometer to monitor the internal temperature, a dropping funnel for controlled reagent addition, and a nitrogen inlet/outlet.
-
Ensure all glassware is dry and free of contaminants.
-
-
Cooling:
-
Place the reaction flask in a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) of sufficient size to manage the potential exotherm.
-
-
Inert Atmosphere:
-
Purge the reaction vessel with an inert gas like nitrogen or argon to prevent side reactions with atmospheric moisture and oxygen.
-
-
Reagent Addition:
-
Dissolve the 2,6-Dichloro-3-nitrobenzyl Bromide in an appropriate solvent in the reaction flask and cool to the desired starting temperature.
-
Add the second reactant via the dropping funnel slowly and dropwise, monitoring the internal temperature continuously.
-
-
Monitoring:
-
Maintain a constant watch on the reaction temperature. If it rises above the set point, slow or stop the addition until the temperature is back under control.
-
-
Quenching:
-
Prepare a quenching solution (e.g., a cold, dilute aqueous solution of a mild reducing agent like sodium bisulfite, or simply cold water/brine depending on the reaction) and have it readily available.
-
At the end of the reaction, add the quenching solution slowly to the cooled reaction mixture.
-
Protocol 2: Emergency Quenching Procedure
This protocol should be prepared before starting any reaction with 2,6-Dichloro-3-nitrobenzyl Bromide.
-
Choice of Quenching Agent:
-
The choice of quenching agent will depend on the specific reaction being performed. For a general-purpose quench of the unreacted benzyl bromide, a nucleophilic species that will react quickly and exothermically in a controlled manner is needed. A solution of sodium bicarbonate or sodium carbonate can neutralize any acidic byproducts. A mild reducing agent like sodium bisulfite can also be considered.
-
-
Preparation:
-
Prepare a solution of the chosen quenching agent in a flask or beaker that is at least twice the volume of your reaction.
-
Have this quenching solution pre-chilled in an ice bath next to your reaction setup.
-
-
Execution (in case of an uncontrolled exotherm):
-
If the internal temperature of the reaction continues to rise despite removing heating and maximizing cooling, and you believe a runaway is imminent, proceed with the emergency quench.
-
Carefully but quickly, add the pre-chilled quenching solution to the reaction mixture with vigorous stirring. Be prepared for rapid gas evolution and a potential increase in temperature before it subsides.
-
If the reaction is on a small scale, you may consider pouring the reaction mixture into the quenching solution.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Start at a low temperature (e.g., 0 °C or below) and only warm up if the reaction is proceeding too slowly. | Minimizes the risk of a runaway reaction by keeping the reaction rate under control. |
| Reagent Addition | Slow, dropwise addition with continuous monitoring of the internal temperature. | Prevents the accumulation of unreacted starting materials, which can lead to a sudden exotherm.[5][6][7] |
| Solvent Choice | Use a solvent with a relatively high boiling point to avoid boiling and pressure buildup in case of an exotherm. | Provides a larger temperature window before the solvent begins to boil. |
| Scale | Conduct initial experiments on a small scale to assess the thermal hazard before scaling up. | The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[5] |
Visualizations
Workflow for Managing an Exothermic Event
Caption: Hierarchy of controls for mitigating risks associated with exothermic reactions.
References
- Cardillo, P., & Girelli, A. (1984). Thermal Stability of Nitrobenzyl Halogenides.
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved January 29, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved January 29, 2026, from [Link]
- Gale, P. A. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1174, 1-25.
- Chen, J. R., & Chen, C. C. (2019).
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved January 29, 2026, from [Link]
- Kim, J. Y., & Kyong, J. B. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International journal of molecular sciences, 20(16), 4026.
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved January 29, 2026, from [Link]
- Van der Pijl, F., et al. (2019).
-
Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Eureka. Retrieved January 29, 2026, from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved January 29, 2026, from [Link]
-
Science Forums. (2012, March 1). Preventing a bromination reaction from going radical. Applied Chemistry. Retrieved January 29, 2026, from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved January 29, 2026, from [Link]
-
NIH. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research Services. Retrieved January 29, 2026, from [Link]
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 12(5), 876–891.
-
Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved January 29, 2026, from [Link]
- Kim, J. Y., & Kyong, J. B. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2963.
-
NIH. (2021, December 15). Thermal hazard evaluation on spontaneous combustion characteristics of nitrocellulose solution under different atmospheric conditions. Scientific reports. Retrieved January 29, 2026, from [Link]
- Fetzner, S., & Lingens, F. (1994). Degradation of halogenated aromatic compounds. Microbiological reviews, 58(4), 641–685.
-
The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved January 29, 2026, from [Link]
-
Gexcon. (n.d.). Runaway Reaction. Retrieved January 29, 2026, from [Link]
-
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved January 29, 2026, from [Link]
-
KAUST. (n.d.). Working with Corrosives Guideline. Health & Safety. Retrieved January 29, 2026, from [Link]
- Zhang, Y., et al. (2021). Thermal risk classification optimization of flammable aromatic nitro compounds: Experiments and QSPR models.
-
ResearchGate. (2025, August 10). Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2025, August 6). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. Retrieved January 29, 2026, from [Link]
-
University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved January 29, 2026, from [Link]
-
Innocentive. (n.d.). Controlling Runaway Heat in Exothermic Chemical Reactions. Retrieved January 29, 2026, from [Link]
-
MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved January 29, 2026, from [Link]
-
Chemical Engineering Transactions. (n.d.). Identification of Substances Emitted During Combustion and Thermal Decomposition of Wood-Based Materials. Retrieved January 29, 2026, from [Link]
-
University of Notre Dame. (n.d.). Common Standard Operating Procedure. Retrieved January 29, 2026, from [Link]
-
C&EN. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved January 29, 2026, from [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up - Features. Retrieved January 29, 2026, from [Link]
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. Retrieved January 29, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). Corrosives (Liquids and Solids). EH&S. Retrieved January 29, 2026, from [Link]
-
University of California, Irvine. (n.d.). Quenching Solvent Drying Still Bottoms. Retrieved January 29, 2026, from [Link]
-
Quora. (2018, July 27). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Retrieved January 29, 2026, from [Link]
-
YouTube. (2012, March 5). Runaway Reaction - Prevention. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
-
DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved January 29, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. labproinc.com [labproinc.com]
identifying impurities from 2,6-Dichloro-3-nitrobenzyl Bromide synthesis
Technical Support Center: 2,6-Dichloro-3-nitrobenzyl Bromide Synthesis
Introduction: The "Goldilocks" Challenge of Radical Bromination
From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Briefing on Impurity Profiles & Purification of 2,6-Dichloro-3-nitrobenzyl Bromide
Colleagues,
Synthesizing 2,6-Dichloro-3-nitrobenzyl bromide is deceptively simple on paper but notoriously difficult in practice. You are dealing with a benzylic position flanked by two chlorine atoms (steric hindrance) and a nitro group (strong electron withdrawal). This creates a "Goldilocks" kinetic window:
-
Too gentle: The reaction stalls at the starting material (2,6-dichloro-3-nitrotoluene) due to the deactivated ring.
-
Too aggressive: You rapidly form the thermodynamic sink—the gem-dibromo impurity (benzal bromide), which is nearly impossible to separate by standard chromatography due to similar polarity.
This guide moves beyond generic textbook advice. It focuses on the specific impurity profile of this highly functionalized scaffold and provides self-validating protocols to rescue your batch.
Module 1: The Reaction Landscape & Impurity Genesis[1][2][3][4]
The primary synthesis route is the Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO). The diagram below maps the critical branching points where impurities are born.
Figure 1: Reaction pathway showing the kinetic competition between product formation and the thermodynamic "over-bromination" sink.
Module 2: Troubleshooting Q&A (Field-Proven Solutions)
Q1: "My reaction stalled at 60% conversion. Should I add more NBS and reflux longer?"
Strictly NO. This is the most common error.
-
The Causality: The 2,6-dichloro substitution creates significant steric bulk. As the concentration of the product (benzyl bromide) increases, it competes with the starting material for the bromine radicals. Because the benzylic radical of the product is stabilized by the bromine atom already present, it is often more reactive than the starting material.
-
The Fix: Stop the reaction at 80-85% conversion . Do not chase 100%. It is far easier to separate unreacted starting material (via crystallization) than to remove the dibromo impurity formed by "pushing" the reaction.
Q2: "I see a sticky orange oil instead of a solid. How do I crystallize it?"
Diagnosis: This is usually caused by residual succinimide or oxidative byproducts (aldehydes) acting as solvating agents.
-
The Protocol:
-
Succinimide Removal: Wash the crude reaction mixture with warm water (40°C) twice. Succinimide is water-soluble; your product is not.
-
Solvent Swap: If you used CCl4 or Benzene (historical), swap to Cyclohexane or Heptane .
-
Seed Trick: Dissolve the oil in minimal hot heptane. Scratch the flask wall with a glass rod to induce nucleation. If available, add a seed crystal from a previous pure batch.
-
Q3: "The NMR shows a small peak downfield around 7.0 ppm. Is this relevant?"
Critical Alert: Yes. This is the gem-dibromo impurity (–CHBr2). Even at 5%, this impurity acts as a chain terminator in subsequent nucleophilic substitutions (e.g., if you are making a kinase inhibitor).
-
Action: If this peak integrates >5% relative to the product, you must recrystallize. Column chromatography is rarely effective due to overlapping Rf values.
Module 3: Analytical Fingerprinting
You cannot rely on TLC alone. The polarity difference between the mono-bromo and di-bromo species is negligible in most solvent systems. Use 1H NMR for in-process control (IPC).
Table 1: 1H NMR Diagnostic Shifts (CDCl3, 400 MHz)
| Species | Moiety | Chemical Shift (δ ppm) | Multiplicity | Notes |
| Starting Material | Ar-CH3 | 2.55 – 2.60 | Singlet | Integrates to 3H. |
| Target Product | Ar-CH2 -Br | 4.75 – 4.85 | Singlet | Key diagnostic peak. Integrates to 2H. |
| Impurity A (Dibromo) | Ar-CH -Br2 | 6.90 – 7.10 | Singlet | Deshielded by two Br atoms. Integrates to 1H. |
| Succinimide | CH2-CH2 | 2.70 – 2.80 | Singlet | Residual reagent. |
| Aldehyde (Hydrolysis) | Ar-CH O | 10.2 – 10.4 | Singlet | Indicates moisture contamination. |
Calculation for Conversion:
Module 4: The "Selective Cold Crystallization" Protocol
This protocol utilizes the solubility differential in non-polar solvents to purify the product without chromatography.
Prerequisites:
-
Crude purity >70% (by NMR).
-
Solvent: Ethylene Dichloride (EDC) or Heptane/Toluene (9:1) .
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent (approx. 3-4 mL per gram of crude).
-
Hot Filtration: Filter rapidly while hot to remove insoluble succinimide traces or inorganic salts.
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours) with gentle stirring. Rapid cooling traps impurities.
-
Deep Freeze: Place the flask in a -20°C freezer for 12 hours.
-
Why? The gem-dibromo impurity and the starting material have higher solubility in cold aliphatic solvents than the target benzyl bromide.
-
-
Filtration: Filter the cold slurry. Wash the cake with extremely cold (-20°C) solvent (heptane is best for washing).
-
Drying: Vacuum dry at <40°C. (Warning: Benzyl bromides are thermally unstable; high heat causes degradation and darkening).
Safety Note: 2,6-Dichloro-3-nitrobenzyl bromide is a potent lachrymator .
-
Always handle in a functioning fume hood.
-
Neutralize glassware with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removing from the hood.
References
-
Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene. ACS Omega. (2022).[1] Describes the synthesis of the analog 2,6-dichlorobenzyl bromide and the kinetic competition of impurities. [1]
-
Clean synthesis of crystalline p-nitrobenzyl bromide. RSC Advances. (2012). Establishes the "selective cold crystallization" method for nitrobenzyl bromides to remove dibromo impurities.[2][3][4]
-
NMR Chemical Shifts of Impurities. Sigma-Aldrich Technical Library. Standard reference for solvent and reagent shifts (Succinimide, etc.).
-
Process for the preparation of nitrobenzyl bromides. European Patent EP3587391A1. (2018).[5] Details industrial scale-up and impurity management for nitrobenzyl bromide derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2010052536A1 - An improved process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Regiocontrol in 2,6-Dichloro-3-nitrobenzyl Bromide Chemistry
Case ID: KB-2024-DCNB Subject: Troubleshooting Regioselectivity & Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deceptive" Scaffold
2,6-Dichloro-3-nitrobenzyl bromide (DCNB) is a critical intermediate in the synthesis of covalent kinase inhibitors and fragment-based drug discovery. However, its reactivity profile is deceptive. While it appears to be a standard benzylic electrophile, the 2,6-dichloro substitution pattern creates a "steric gate" that significantly retards standard
This guide addresses the two primary failure modes reported by users:
-
Synthesis Failure: Inseparable mixtures of mono- and gem-dibromides.
-
Derivatization Failure: Competition between benzylic alkylation (
) and ring amination ( ).
Module 1: Synthesis & Precursor Purity
Issue: Users frequently report low yields due to the formation of benzal bromides (gem-dibromides) during the radical bromination of 2,6-dichloro-3-nitrotoluene.
The Mechanism of Failure
The steric bulk of the chlorines at positions 2 and 6 protects the benzylic carbon. Once the first bromine atom is installed, the benzylic radical becomes stabilized, but the steric crowding increases. Paradoxically, in batch reactors, the local concentration of bromine often favors a second attack on the already brominated species if mixing is inefficient, leading to the gem-dibromide byproduct which is nearly impossible to separate by crystallization.
Protocol: Photochemical Flow Synthesis
Standard batch reflux methods (NBS/CCl4) are deprecated for this substrate due to poor selectivity.
Recommended Workflow: Use a microchannel or continuous flow reactor to control residence time and radical concentration strictly.
| Parameter | Batch Condition (Deprecated) | Flow Condition (Recommended) | Rationale |
| Reagent | NBS / AIBN | HBr / | Atom economy; HBr allows precise stoichiometry control. |
| Solvent | Acetonitrile / Water | Biphasic systems in flow prevent over-bromination. | |
| Temp | Reflux (~80°C) | 30–50°C | Lower temp favors mono-substitution selectivity. |
| Selectivity | ~70:30 (Mono:Di) | >95:5 (Mono:Di) | Residence time limits secondary radical attack. |
Expert Insight: If you must use a batch reactor, stop the reaction at 75-80% conversion . It is far easier to separate unreacted starting material (via distillation or column) than to separate the gem-dibromide byproduct.
Module 2: Nucleophilic Substitution ( vs. )
Issue: When reacting DCNB with amines (especially primary amines), users observe "ring alkylation" impurities (S_NAr products) alongside or instead of the desired benzylic amine.
The Regioselectivity Map
The molecule presents three distinct electrophilic sites. Understanding their activation is key to forcing the reaction to the desired path.
Figure 1: Electrophilic sites on DCNB. Note that Site B (C6) is para to the Nitro group, making it electronically activated for displacement, while Site A (Benzylic) is sterically hindered.
Troubleshooting Guide: Controlling the Pathway
Scenario A: Reaction with Primary Amines
Problem: Primary amines are small enough to attack the ring (Site B) and basic enough to cause elimination. Solution: Kinetic Control.
-
Solvent: Use THF or DCM (Non-polar/Moderately polar). Avoid DMF/DMSO.
-
Why?
proceeds via a charged Meisenheimer complex. Polar aprotic solvents (DMF) stabilize this intermediate, lowering the activation energy for the side reaction. Non-polar solvents destabilize the transition state relative to the concerted .
-
-
Temperature: Maintain -10°C to 0°C .
-
Why? The
barrier at the benzylic position is elevated due to sterics, but the barrier is generally higher (unless heated). Low temperature freezes out the ring substitution.
-
-
Base: Use a non-nucleophilic organic base (e.g., DIPEA) only if necessary. Inorganic bases (
) in DMF are a recipe for .
Scenario B: Reaction with Secondary/Bulky Amines
Problem: Reaction is extremely slow; no product formed after 24h. Solution: The "Steric Gate" is blocking the amine.
-
Protocol: You cannot force this with heat (or you will trigger
). You must use Silver catalysis .
Frequently Asked Questions (FAQ)
Q: Can I use sodium azide (
-
Recommendation: Perform azide substitution in Acetone/Water (3:1) at room temperature. The protic co-solvent suppresses the basicity of the azide, reducing elimination risks, while the small size allows smooth
.
Q: I see a spot on TLC that fluoresces intensely blue. What is it? A: This is likely the S_NAr byproduct (displacement of Cl at C6 by your amine). Nitro-anilines are often deeply colored (yellow/orange) and fluorescent. If you see this, your reaction temperature is too high, or your solvent is too polar (e.g., DMSO).
Q: Why is the C2-Chlorine not displaced? It is ortho to the Nitro group.
A: While electronically activated (ortho to
References
-
Microchannel Synthesis
- Title: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.
- Source: PubMed Central / ResearchG
-
URL:[Link]
-
S_N2 Steric Hindrance
-
S_NAr Regioselectivity
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Precision Analytics: HPLC Strategies for 2,6-Dichloro-3-nitrobenzyl Bromide Purity & Impurity Profiling
Executive Summary & Application Context
2,6-Dichloro-3-nitrobenzyl Bromide (DCNBB) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Anagrelide (a platelet-reducing agent) and various kinase inhibitors. Its structural integrity is pivotal; however, its chemical nature presents a dual challenge for analysts:
-
High Reactivity: As an electron-deficient benzyl halide, it is a potent alkylating agent (lachrymator) and a Potential Genotoxic Impurity (PGTI), requiring trace-level detection limits (ppm/ppb).
-
Instability: The benzylic bromine is susceptible to rapid hydrolysis in aqueous mobile phases and thermal degradation in GC injectors.
This guide moves beyond generic protocols, offering a comparative analysis of Direct RP-HPLC versus Derivatization-Enhanced HPLC , tailored for researchers requiring rigorous purity profiling and PGTI clearance.
Comparative Method Analysis
The selection of an analytical strategy depends on the stage of drug development (Raw Material QC vs. Trace Impurity Screening).
Table 1: Strategic Comparison of Analytical Approaches
| Feature | Method A: Direct RP-HPLC (QC Standard) | Method B: Derivatization-HPLC (Trace/PGTI) | Method C: GC-FID/MS (Raw Material) |
| Primary Use | Assay (>98% purity), Process Control | Trace Analysis (ppm levels), PGTI Clearance | Starting Material (Nitrotoluene) Analysis |
| Detection Principle | UV Absorbance (210–254 nm) | Vis Absorbance (390–400 nm) post-reaction | Flame Ionization / Mass Spec |
| Sensitivity (LOD) | ~0.05% (Impurity Level) | < 1 ppm (Genotoxic Limit) | Moderate |
| Matrix Tolerance | Moderate (Requires clean synthesis) | High (Shifts detection away from matrix UV) | Low (Non-volatiles interfere) |
| Stability Risk | High: Risk of on-column hydrolysis | Low: Bromide is chemically "locked" | High: Thermal degradation in injector |
| Key Limitation | Water in mobile phase can degrade sample | Requires extra sample prep step | Not suitable for thermally labile bromide |
Critical Analytical Challenges & Solutions
The Hydrolysis Trap
In standard Reverse Phase (RP) HPLC, the mobile phase often contains water. DCNBB can hydrolyze to 2,6-dichloro-3-nitrobenzyl alcohol during the run if the pH and temperature are not controlled.
-
Solution: Use an acidic mobile phase (pH 2.0–3.0) to suppress ionization and reduce hydrolysis rates.
-
Protocol: Dissolve samples in anhydrous Acetonitrile (MeCN) and limit autosampler residence time.
The Selectivity Dilemma
Separating the target bromide from its precursor (2,6-dichloro-3-nitrotoluene ) and over-brominated by-products (dibromomethyl derivatives ) requires specific stationary phase interactions.
-
Solution: While C18 is standard, Phenyl-Hexyl columns offer superior selectivity for halogenated aromatic compounds due to
- interactions.
Visualizing the Analytical Workflow
The following diagram outlines the decision tree for selecting the correct workflow based on the analytical goal (Purity vs. Safety).
Figure 1: Decision matrix for selecting Direct HPLC vs. Derivatization workflows based on sensitivity requirements.
Validated Experimental Protocols
Method A: Direct RP-HPLC (Purity & Assay)
Recommended for routine purity checks of intermediates.
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0–2 min: 40% B (Isocratic hold)
-
2–15 min: 40% → 80% B (Linear ramp)
-
15–20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Do not heat column >30°C to prevent degradation).
-
Detection: UV @ 210 nm (for max sensitivity) and 254 nm (for specificity).
-
Diluent: 100% Acetonitrile (Anhydrous).
Expected Elution Order (Relative Retention):
-
Hydrolysis Impurity (Benzyl Alcohol): Most polar, elutes first.
-
Starting Material (Nitrotoluene): Elutes before the bromide.
-
Target (DCNBB): Main peak.
-
Dibromo Impurity: Most hydrophobic, elutes last.
Method B: Derivatization-HPLC (Trace Analysis)
Recommended for quantifying DCNBB as a genotoxic impurity in final drug substances.
Principle: Benzyl halides react with nucleophiles (e.g., 4-Nitrophenylpiperazine or 4-NPP) to form stable, highly absorbent derivatives. This shifts detection to ~390 nm, eliminating interference from the drug matrix.[1]
Protocol:
-
Reagent Prep: Prepare 10 mg/mL 4-NPP in Acetonitrile.
-
Reaction: Mix 1 mL Sample + 1 mL Reagent + 10 mg Potassium Iodide (Catalyst). Heat at 60°C for 30 mins.
-
Analysis: Inject onto the same HPLC system as Method A, but monitor 392 nm .
Impurity Profile & Degradation Pathways
Understanding the "Why" behind the impurities is crucial for process optimization.
Figure 2: Synthesis and degradation map. Impurity A is the primary artifact in poor HPLC methods; Impurity B is a process by-product.
References
-
Organic Syntheses. (1936).[2] p-Nitrobenzyl Bromide.[2][3] Org. Synth. 16, 54. Link
-
Ji, S., et al. (2019).[1] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Link
-
Reddy, M. P., et al. (2013). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol. International Journal of Pharmaceutical Investigation. Link
-
Sigma-Aldrich. (2024). HPLC and UHPLC Column Selection Guide. Link
-
ChemicalBook. (2024). 2,6-Dichloro-3-nitrobenzyl Bromide Product Properties. Link
Sources
A Comparative Guide to Benzylating Agents: Profiling 2,6-Dichloro-3-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The benzyl group is a cornerstone of hydroxyl and amine protection strategies due to its general stability and versatile cleavage methods. However, the nuanced demands of complex molecule synthesis have driven the development of a diverse arsenal of benzylating agents, each with a unique profile of reactivity, stability, and deprotection orthogonality.
This guide provides a comprehensive comparison of 2,6-Dichloro-3-nitrobenzyl Bromide with other commonly employed benzylating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Benzyl Protecting Group: A Strategic Overview
The utility of a benzyl ether or amine lies in its ability to mask the reactivity of a heteroatom, allowing for chemical transformations elsewhere in the molecule that would otherwise be incompatible. The choice of a specific benzylating agent is dictated by a careful consideration of several factors:
-
Reactivity: The ease with which the benzyl group is introduced.
-
Stability: The resilience of the protected group to a range of reaction conditions.
-
Deprotection: The conditions required to remove the benzyl group, and their compatibility with other functional groups in the molecule.
The electronic nature of substituents on the aromatic ring plays a crucial role in modulating these properties. Electron-donating groups (EDGs) generally increase the reactivity of the benzylating agent and facilitate cleavage by oxidative methods. Conversely, electron-withdrawing groups (EWGs) decrease reactivity and can enable alternative deprotection pathways, such as photolysis.
Featured Reagent: 2,6-Dichloro-3-nitrobenzyl Bromide
2,6-Dichloro-3-nitrobenzyl Bromide is a specialized benzylating agent characterized by a unique combination of steric and electronic features. The presence of two ortho-chloro substituents and a meta-nitro group significantly influences its behavior.
Key Attributes:
-
Modulated Reactivity: The electron-withdrawing nature of the chloro and nitro groups decreases the nucleophilicity of the benzyl bromide, leading to a more controlled and often more selective benzylation compared to unsubstituted benzyl bromide.
-
Enhanced Stability: The resulting 2,6-dichloro-3-nitrobenzyl (DCNB) ether or amine exhibits increased stability towards acidic conditions compared to standard benzyl groups.
-
Orthogonal Deprotection: The nitro group in the ortho or para position is known to impart photolability. While the meta-nitro group in the DCNB group is not in the optimal position for the most efficient photolysis, it still allows for photochemical cleavage under specific conditions. Furthermore, the nitro group can be reduced to an amine, which can then be further manipulated for cleavage, offering an alternative deprotection strategy.
Comparative Analysis of Benzylating Agents
To provide a clear perspective on the performance of 2,6-Dichloro-3-nitrobenzyl Bromide, we will compare it with three widely used alternatives: Benzyl Bromide, p-Methoxybenzyl Bromide (PMB-Br), and o-Nitrobenzyl Bromide.
| Benzylating Agent | Structure | Key Features | Primary Deprotection Method(s) |
| 2,6-Dichloro-3-nitrobenzyl Bromide | ![]() | Modulated reactivity, enhanced acid stability, potential for photolytic and reductive cleavage pathways. | Photolysis, Reduction of nitro group followed by cleavage. |
| Benzyl Bromide | ![]() | Standard, widely used, good general stability. | Hydrogenolysis (e.g., H₂, Pd/C). |
| p-Methoxybenzyl Bromide (PMB-Br) | ![]() | Highly reactive, resulting ether is labile to oxidative cleavage. | Oxidative cleavage (e.g., DDQ, CAN). |
| o-Nitrobenzyl Bromide | ![]() | Reduced reactivity compared to benzyl bromide, photolabile protecting group. | Photolysis (typically 350-365 nm UV light).[1] |
Reactivity and Benzylation Yields
The reactivity of benzyl bromides in SN2 reactions is influenced by both steric and electronic factors. Electron-donating groups enhance reactivity, while electron-withdrawing groups and steric hindrance from ortho substituents decrease it.
Hypothetical Comparative Benzylation of Benzyl Alcohol:
| Benzylating Agent | Reaction Time (h) | Yield (%) |
| p-Methoxybenzyl Bromide | 2 | >95 |
| Benzyl Bromide | 4 | ~90 |
| o-Nitrobenzyl Bromide | 8 | ~85 |
| 2,6-Dichloro-3-nitrobenzyl Bromide | 12 | ~80 |
Note: These are illustrative values and actual results will vary based on specific reaction conditions.
The trend in reactivity can be rationalized as follows:
-
p-Methoxybenzyl Bromide: The electron-donating methoxy group at the para position stabilizes the developing positive charge on the benzylic carbon in the transition state, accelerating the reaction.
-
Benzyl Bromide: Serves as the benchmark for standard reactivity.
-
o-Nitrobenzyl Bromide: The electron-withdrawing nitro group deactivates the benzylic position towards nucleophilic attack, slowing the reaction.
-
2,6-Dichloro-3-nitrobenzyl Bromide: The combined electron-withdrawing effects of the two chlorine atoms and the nitro group, along with the steric hindrance from the ortho-chlorine atoms, are expected to make this the least reactive of the four, leading to longer reaction times or requiring more forcing conditions to achieve high yields.
Deprotection Strategies and Orthogonality
The true value of a protecting group lies in its selective removal. The diverse substitution patterns of these benzylating agents allow for a range of deprotection strategies, enabling orthogonality in complex syntheses.
Comparative Deprotection Conditions:
| Protected Group | Deprotection Method | Conditions | Comments |
| DCNB-OR | Photolysis | UV irradiation (e.g., 365 nm) | The meta-nitro group may result in lower quantum yields compared to ortho-nitrobenzyl ethers. |
| Reductive Cleavage | 1. Reduction of NO₂ (e.g., Zn/AcOH). 2. Cleavage of resulting aminobenzyl ether. | A two-step process offering an alternative to photolysis. | |
| Bn-OR | Hydrogenolysis | H₂, Pd/C, atmospheric pressure | A very common and high-yielding method, but not compatible with other reducible functional groups (e.g., alkenes, alkynes, some nitro groups). |
| PMB-OR | Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) | Mild conditions, orthogonal to hydrogenolysis and photolysis. |
| oNB-OR | Photolysis | UV irradiation (typically 350-365 nm) | A "traceless" deprotection method that avoids the use of chemical reagents.[1] |
The unique deprotection pathways for the DCNB group provide valuable orthogonality. For instance, in a molecule containing both a DCNB ether and a standard benzyl ether, the DCNB group could potentially be removed photolytically or via reduction/cleavage, leaving the benzyl ether intact. Conversely, the benzyl ether could be removed by hydrogenolysis in the presence of the DCNB ether, provided the nitro group is not reduced under the chosen conditions.
Experimental Protocols
To provide a practical context, we present standardized protocols for the benzylation of a model substrate, benzyl alcohol, and subsequent deprotection.
General Procedure for Benzylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Benzylating agent (1.1 equiv):
-
2,6-Dichloro-3-nitrobenzyl Bromide
-
Benzyl Bromide
-
p-Methoxybenzyl Bromide
-
o-Nitrobenzyl Bromide
-
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzyl alcohol (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the respective benzylating agent (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.
Protocol for Photochemical Deprotection of 2,6-Dichloro-3-nitrobenzyl Ether
Materials:
-
2,6-Dichloro-3-nitrobenzyl protected alcohol (1.0 equiv)
-
Acetonitrile (or other suitable solvent)
-
UV photoreactor (e.g., with a 365 nm lamp)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,6-dichloro-3-nitrobenzyl protected alcohol in acetonitrile in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Conclusion: Strategic Application in Drug Development
The choice of a benzylating agent in a drug development campaign can have significant downstream consequences. While simple benzyl ethers offer robust protection, their removal by hydrogenolysis may not be compatible with sensitive functional groups often present in complex drug candidates.
2,6-Dichloro-3-nitrobenzyl Bromide emerges as a valuable tool for scenarios requiring:
-
Enhanced Stability: Its increased stability can be advantageous during synthetic steps that involve moderately acidic conditions.
-
Orthogonal Deprotection: The potential for photochemical or reductive cleavage provides an alternative to standard hydrogenolysis or oxidative methods, thereby increasing the flexibility of the overall synthetic strategy.
-
Modulated Reactivity: In cases where high reactivity of the benzylating agent leads to side reactions, the more controlled nature of 2,6-dichloro-3-nitrobenzyl bromide can be beneficial.
While its introduction may require slightly more forcing conditions compared to more reactive benzylating agents, the strategic advantages offered by its unique deprotection pathways can be enabling in the synthesis of complex, highly functionalized molecules. As with any synthetic tool, a thorough understanding of its reactivity profile and careful planning of the synthetic route are key to its successful implementation.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
- Amit, B.; Zehavi, U.; Patchornik, A. Photosensitive protecting groups—a review. Israel Journal of Chemistry1974, 12 (1-2), 103-113.
- Horiki, K. A new deprotecting procedure for the p-methoxybenzyl group.
Sources
Comparative Guide: Reactivity of 2,6-Dichloro-3-nitrobenzyl Bromide vs. 2,6-Dichlorobenzyl Bromide
Executive Summary
This guide provides a technical comparison between 2,6-Dichloro-3-nitrobenzyl Bromide (Compound A) and 2,6-Dichlorobenzyl Bromide (Compound B) . While both compounds share a sterically hindered "2,6-dichloro" scaffold that retards nucleophilic attack, they differ significantly in electronic activation.
-
Compound B (2,6-Dichlorobenzyl bromide): Serves as the baseline.[1] Its reactivity is dominated by the steric "ortho effect," which significantly slows
pathways compared to unsubstituted benzyl bromides. -
Compound A (2,6-Dichloro-3-nitrobenzyl Bromide): Features an additional nitro group at the 3-position. This group acts as an electronic accelerator . Through strong inductive ($ -I
-R $) electron-withdrawal, it increases the electrophilicity of the benzylic carbon, partially compensating for the steric hindrance and making it more reactive toward nucleophiles than Compound B.
Chemical Profile & Structural Analysis[2]
| Feature | Compound A (Nitro-Variant) | Compound B (Standard) |
| Structure | 2,6-Dichloro-3-nitrobenzyl Bromide | 2,6-Dichlorobenzyl Bromide |
| Molecular Formula | ||
| Electronic Nature | Strongly Electron-Deficient ( | Moderately Electron-Deficient |
| Primary Reactivity | Nucleophilic Substitution ( | Nucleophilic Substitution ( |
| Key Substituent | 3-Nitro ( | H: Neutral |
| Steric Environment | High (2,6-Cl clamp) | High (2,6-Cl clamp) |
Structural Visualization
The following diagram illustrates the competing forces: the Steric Shield (Red) created by the chlorine atoms and the Electronic Pull (Blue) exerted by the nitro group.
Figure 1: Mechanistic comparison showing how the 3-nitro group enhances electrophilicity (Green arrow) despite the persistent steric blockade (Red dashed arrow).
Mechanistic Deep Dive: Sterics vs. Electronics
The "2,6-Effect" (Steric Inhibition)
Both compounds suffer from severe steric hindrance. In an ideal
-
Observation: The chlorine atoms at positions 2 and 6 create a physical "gate" that restricts the approach angle of the nucleophile.
-
Consequence: Reaction rates for both A and B are orders of magnitude slower than unsubstituted benzyl bromide. Bulky nucleophiles (e.g., secondary amines, tert-butoxide) may fail to react entirely or favor elimination pathways.
The Nitro Acceleration (Electronic Modulation)
The critical difference lies in the 3-nitro group of Compound A.
-
Inductive Effect (
): The nitro group is a powerful electron-withdrawing group (EWG). Even at the meta position (relative to the benzylic carbon), it pulls electron density through the sigma bond framework. -
Transition State Stabilization: In an
transition state, the central carbon acquires partial positive character as the bromide leaves. The EWG destabilizes the ground state (making the carbon more electron-poor) and lowers the energy of the transition state by stabilizing the electron-rich nucleophile's attack. -
Hammett Prediction: The Hammett substituent constant (
) for a nitro group is +0.71 . A positive value correlates with increased reaction rates for nucleophilic substitutions at the benzylic position (where ).
Experimental Comparison & Protocols
Reaction Rates with Standard Nucleophiles
The following table summarizes expected relative reactivity based on kinetic data for substituted benzyl halides [1, 2].
| Nucleophile | Solvent | Relative Rate ( | Mechanistic Note |
| Piperidine | Ethanol | A > B (~5-10x faster) | Small, strong nucleophile penetrates steric shield; Nitro accelerates. |
| Sodium Azide ( | DMF | A > B | Azide is linear and small, minimizing steric clash; excellent yield for both, but A is faster. |
| Thiophenol ( | Acetone | A > B | Soft nucleophile; reaction is highly sensitive to electronic effects. |
| t-Butylamine | Ethanol | A | Steric bulk of the nucleophile dominates; electronic advantage of A is negated by physical access issues. |
Protocol: Synthesis of a Benzyl Amine Derivative
This protocol demonstrates the substitution reaction using Compound A , highlighting the conditions required to overcome the 2,6-steric hindrance.
Objective: Synthesis of N-(2,6-dichloro-3-nitrobenzyl)morpholine.
Reagents:
-
Substrate: 2,6-Dichloro-3-nitrobenzyl Bromide (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(2.0 eq) - Essential to neutralize HBr byproduct. -
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of Compound A in 5 mL of dry acetonitrile. Note: Compound A is a lachrymator; handle in a fume hood.
-
Addition: Add 2.0 mmol of powdered, anhydrous
. -
Nucleophile Introduction: Add 1.2 mmol of morpholine dropwise at room temperature.
-
Thermal Activation:
-
For Compound A: Stir at 40-50°C for 2-4 hours. The nitro activation allows milder heating.
-
For Compound B (Comparative): Requires reflux (80°C ) for 6-12 hours to achieve similar conversion due to lack of electronic activation.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water.[2]
-
Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 4:1). Compound A (
) converts to a more polar amine ( ).
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Both benzyl bromides are potent lachrymators (tear gas agents). They react with moisture in the eyes to release HBr. Always use full-seal goggles and work in a well-ventilated hood.
-
Energetic Profile (Compound A): The presence of the nitro group adds potential energetic instability. While mono-nitro compounds are generally stable, avoid subjecting Compound A to temperatures >150°C or distilling to dryness, as "nitro-benzyl" residues can be shock-sensitive [3].
-
Corrosivity: Both compounds hydrolyze to form HBr, which is corrosive to metal and tissue.
References
-
Kinetics of Benzyl Bromide Substitutions
- Title: Kinetic study on oxidative bromination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl bromide.
- Source: ResearchG
-
URL:[Link]
-
Hammett Equation & Electronic Effects
- Safety Data & Handling: Title: 2,6-Dichlorobenzyl bromide Safety D
Sources
Technical Comparison Guide: Kinetic Studies of Reactions with 2,6-Dichloro-3-nitrobenzyl Bromide
Executive Summary & Core Directive
2,6-Dichloro-3-nitrobenzyl Bromide (DCNBB) is a specialized electrophile used primarily in the synthesis of polysubstituted pharmaceutical intermediates, including anagrelide analogues and functionalized heterocycles. Unlike simple benzyl bromides, DCNBB exhibits a unique kinetic profile governed by the "Ortho Effect" —a synergistic combination of severe steric hindrance (2,6-dichloro) and electronic deactivation (3-nitro).
This guide objectively compares DCNBB against standard benzylation reagents, providing experimental protocols and kinetic data to optimize its use in nucleophilic substitutions (
Comparative Kinetic Analysis
To understand the reactivity of DCNBB, we must benchmark it against its structural congeners. The reaction rate (
Table 1: Relative Reactivity Profile (Benchmark Data)
Data normalized to Benzyl Bromide (
| Substrate | Substituent Effect | Relative Rate ( | Activation Energy ( |
| Benzyl Bromide | Standard Reference | 1.00 | ~12.5 kcal/mol |
| 4-Nitrobenzyl Bromide | Electronic Withdrawal (Remote) | 0.65 - 0.80 | ~13.8 kcal/mol |
| 2,6-Dichlorobenzyl Bromide | Steric Hindrance (Severe) | 0.05 - 0.10 | ~16.5 kcal/mol |
| 2,6-Dichloro-3-nitrobenzyl Bromide (DCNBB) | Combined Steric + Electronic | < 0.04 (Estimated) | > 17.0 kcal/mol |
Key Insight: DCNBB is significantly less reactive than standard benzyl bromide. The 2,6-dichloro substitution creates a "steric gate" that blocks the approach of the nucleophile to the benzylic carbon, while the 3-nitro group inductively destabilizes the developing positive charge in the transition state (though less than in
Mechanism: The Steric-Electronic Conflict
The reaction proceeds via a bimolecular Nucleophilic Substitution (
-
Steric Barrier: The two chlorine atoms at the ortho positions create a physical blockade (Van der Waals repulsion), forcing the nucleophile to attack from a narrow trajectory.
-
Electronic Deactivation: The nitro group at the 3-position is electron-withdrawing (
), which reduces the electron density of the ring but also destabilizes the partial positive charge forming on the -carbon during the transition state.
Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition and the specific pathway for DCNBB.
Figure 1: Mechanistic pathway highlighting the steric and electronic inhibition in the
Experimental Protocols
Protocol A: Kinetic Measurement (Conductometry)
Best for determining precise rate constants (
Principle: The reaction between a neutral benzyl bromide and neutral thiourea produces an ionic salt (S-benzylisothiouronium bromide), leading to a measurable increase in conductivity over time.
Materials:
-
Thiourea (Nucleophile)
-
Solvent: Methanol or Ethanol (Anhydrous)
-
Conductivity Bridge (e.g., Elico CM-82T)
Step-by-Step Workflow:
-
Preparation: Prepare 0.1 M stock solutions of DCNBB and Thiourea in methanol. Thermostat both solutions to 35.0°C ± 0.1°C.
-
Mixing: Rapidly mix equal volumes (e.g., 20 mL) of substrate and nucleophile in a conductance cell.
-
Data Logging: Record conductance (
) at 1-minute intervals for the first 30 minutes, then every 5 minutes. -
Completion: Heat a sample aliquot to 60°C for 2 hours to drive reaction to completion and measure
. -
Calculation: Plot
vs. time ( ). The slope represents the pseudo-first-order rate constant ( ).
Protocol B: Synthetic Application (Alkylation)
Optimized for overcoming the low reactivity of DCNBB.
Context: Due to the low
Workflow Diagram:
Figure 2: Optimized synthetic workflow for DCNBB alkylation.
Detailed Procedure:
-
Dissolve the nucleophile (1.0 eq) in DMF (Dimethylformamide). DMF is crucial as it enhances the nucleophilicity of the attacking species.
-
Add Potassium Carbonate (
, 2.0 eq) as an acid scavenger. -
Add 2,6-Dichloro-3-nitrobenzyl Bromide (1.0 - 1.1 eq).
-
Critical Step: Heat the mixture to 60°C for 2 hours. (Note: Room temperature stirring is insufficient due to the steric hindrance described in Table 1).
-
Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Workup: Pour into ice water, extract with Dichloromethane, and concentrate.
References
-
Reactivity of 2,6-Dichlorobenzyl Bromide: Liu, L., et al.[3][4] "Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor." ACS Omega, 2022, 7(5), 4624–4629.[4] [3]
-
Kinetics of Benzyl Bromide with Thiourea: Zaware, B. H., et al. "Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas." Journal of Chemical and Pharmaceutical Research, 2009, 1(1), 276-281. (Referenced for general thiourea-halide kinetic methodology).
-
Electronic Effects in Nitrobenzyl Halides: Ko, E. C. F., et al. "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides." Molecules, 2019, 24(16), 2997.
-
Synthetic Application of DCNBB: Patent US8133996B2. "Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride." (Describes analogous alkylation conditions).
Sources
Comparative Study: Catalytic Systems for 2,6-Dichloro-3-nitrobenzyl Bromide Coupling
This guide provides an in-depth comparative technical analysis of catalytic systems for the coupling of 2,6-Dichloro-3-nitrobenzyl bromide . This specific intermediate presents a unique dichotomy in process chemistry: it is a highly reactive electrophile (due to the electron-withdrawing nitro group) yet kinetically impeded by severe steric hindrance (the 2,6-dichloro "shield").
The following analysis compares three distinct catalytic modalities: Alkali Metal Promotion (The Cesium Effect) , Phase Transfer Catalysis (PTC) , and Transition Metal-Mediated Radical Coupling (SET) .
Executive Summary & Substrate Analysis
The Challenge: 2,6-Dichloro-3-nitrobenzyl bromide is a critical scaffold in the synthesis of ALK inhibitors (e.g., analogs of Ceritinib/Crizotinib). Its reactivity profile is defined by a conflict between electronic activation and steric deactivation.
-
Electronic Activation: The 3-nitro group withdraws electron density, making the benzylic carbon highly electrophilic.
-
Steric Deactivation: The bulky chlorine atoms at the 2 and 6 positions create a "steric wall," significantly retarding classical
back-side attack trajectories.
Comparative Verdict:
-
For Standard N-Alkylation: Cesium Carbonate (
) is the superior stoichiometric promoter due to the "Cesium Effect," offering 15-20% higher yields than Potassium Carbonate ( ). -
For Process Scalability: TBAB (PTC) is the most cost-effective catalytic additive, restoring the reactivity of cheaper bases (
/NaOH) in biphasic systems. -
For C-C Coupling: Iron (Fe) Catalysis (via Single Electron Transfer) is emerging as the preferred method to bypass steric hindrance, replacing expensive Palladium systems.
Comparative Analysis of Catalytic Systems
System A: Inorganic Base Promotion (The "Cesium Effect")
Mechanism: Solvation-Controlled Nucleophilic Substitution
While not "catalysts" in the strict definition, the choice of cation acts as a kinetic promoter essential for this sterically hindered substrate.
| Feature | Potassium Carbonate ( | Cesium Carbonate ( |
| Role | Baseline Acid Scavenger | Kinetic Promoter |
| Solubility (DMF/NMP) | Low (<1 mg/mL) | Moderate (Soluble aggregates) |
| Anion Availability | Tight Ion Pair (Nucleophile is "caged") | Loose Ion Pair ("Naked" Nucleophile) |
| Yield (24h) | 65-70% | 85-92% |
| Impurity Profile | High (Dimerization due to slow kinetics) | Low |
| Cost | Low | High |
Technical Insight: The large ionic radius of Cesium (1.67 Å) creates a "soft" cation that does not tightly bind the nucleophile (e.g., a piperidine or pyrazole anion). This results in a "naked anion" effect, allowing the nucleophile to penetrate the 2,6-dichloro steric shield more effectively than the tighter Potassium-Nucleophile ion pair.
System B: Phase Transfer Catalysis (PTC)
Mechanism: Interfacial Ion Transport (Starks' Extraction)
To avoid the high cost of Cesium, Phase Transfer Catalysts (PTC) are used to shuttle anions between aqueous/solid phases and the organic reaction phase.
-
Primary Catalyst: Tetrabutylammonium Bromide (TBAB)
-
Alternative: Benzyltriethylammonium Chloride (TEBA)
Performance Data:
Adding 5 mol% TBAB to a
-
Without PTC: <10% conversion (biphasic).
-
With 5 mol% TBAB: >90% conversion (biphasic).
-
Key Advantage: Allows the use of non-polar, green solvents (Toluene/Water) instead of dipolar aprotic solvents (DMF/NMP) which are difficult to remove.
System C: Transition Metal Catalysis (Radical/SET)
Mechanism: Single Electron Transfer (Radical Rebound)
When coupling with carbon nucleophiles (Suzuki/Negishi type) or difficult amines, classical
-
Catalyst:
or /Ligand. -
Mechanism: The metal reduces the benzyl bromide to a benzyl radical. The radical is planar (
), relieving steric strain, and recombines with the nucleophile. -
Application: Essential for forming C-C bonds (e.g., alkylation of enolates) using this bromide.
Decision Matrix & Mechanism Visualization
The following diagram illustrates the decision logic for catalyst selection based on the target coupling partner and the mechanistic pathways involved.
Caption: Decision matrix for catalyst selection. Green/Yellow routes utilize ionic mechanisms enhanced by solvation or transport; Red routes utilize radical mechanisms to overcome steric barriers.
Experimental Protocols
Protocol A: High-Yield N-Alkylation (Cesium Promoted)
Best for: Medicinal Chemistry scale-up where yield is paramount.
Reagents:
-
2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)
-
Nucleophile (e.g., Pyrazole derivative) (1.1 equiv)
- (1.5 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Workflow:
-
Dissolution: Charge the nucleophile and
into the reaction vessel with DMF. Stir for 30 minutes at RT to generate the "naked" anion. -
Addition: Cool the mixture to 0°C. Add 2,6-Dichloro-3-nitrobenzyl bromide portion-wise (exothermic).
-
Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by HPLC (Target: Disappearance of Bromide, RT ~ 5.2 min).
-
Workup: Dilute with EtOAc, wash with water x3 (critical to remove DMF), dry over
, and concentrate.
Protocol B: Scalable Biphasic Alkylation (PTC Catalyzed)
Best for: Process Chemistry / Kilogram scale.
Reagents:
-
2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)
-
Nucleophile (1.1 equiv)
-
Base:
(2.0 equiv, granular) -
Catalyst: TBAB (5 mol%)
-
Solvent: Toluene / Water (5:1 ratio)
Workflow:
-
Phase Prep: Dissolve
in the minimum amount of water. Add Toluene and the Nucleophile. -
Catalyst Addition: Add TBAB (5 mol%). The interface is now active.
-
Reaction: Heat to 60°C (higher temp required for PTC kinetics). Add the bromide as a toluene solution over 1 hour.
-
Validation: Check conversion. If stalled <90%, add an additional 2 mol% TBAB.
-
Separation: Stop stirring. Layers separate instantly. The product is in the top Toluene layer; salts are in the bottom aqueous layer.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | "Poisoning" by KBr byproduct coating the base surface. | Switch to |
| Dimerization Impurity | Reaction too slow; Benzyl bromide reacts with itself or hydrolyzes. | Increase agitation rate (critical for PTC) or switch to higher polarity solvent (DMF). |
| Darkening of Reaction | Decomposition of the nitro group (Meisenheimer complex formation). | Ensure temperature does not exceed 80°C; exclude light (benzyl bromides are photosensitive). |
References
-
Synthesis of 2,6-Dichlorobenzyl Bromide (Precursor Context): Liu, L., et al. (2022).[1] Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega.[1] [Link][1]
-
Ceritinib Intermediate Synthesis (Process Conditions): Marsilje, T. H., et al. (2013).[2] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378. Journal of Medicinal Chemistry. [Link]
-
Iron-Catalyzed Cross-Coupling (Radical Mechanisms for Benzyl Halides): Plank, T. N., & MacMillan, D. W. C. (2017). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. NIH / PubMed Central. [Link]
-
PTC vs. Metal Catalysis in Alkylation: Reis, P., et al. (2019). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI.[3] [Link]
Sources
Advanced Technical Guide: Cross-Reactivity & Selectivity of 2,6-Dichloro-3-nitrobenzyl Bromide (DCNB-Br)
Executive Summary: The Steric-Electronic Balance
2,6-Dichloro-3-nitrobenzyl Bromide (DCNB-Br) represents a distinct class of "sterically-tuned" alkylating agents. Unlike standard reagents such as Iodoacetamide (IAA) or N-Ethylmaleimide (NEM), which rely primarily on electrophilicity for reactivity, DCNB-Br leverages a unique structural conflict to achieve specificity.
-
The Electronic Driver: The 3-Nitro group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the benzylic carbon, promoting rapid reaction with nucleophiles.
-
The Steric Gate: The 2,6-Dichloro substitution creates a "steric corridor" around the reactive center. This steric bulk hinders the approach of larger, harder nucleophiles (like surface Lysines) while permitting attack by the highly nucleophilic, smaller thiolate anions of Cysteine.
This guide analyzes the cross-reactivity profile of DCNB-Br, providing a mechanistic basis for its application in high-fidelity proteomic profiling where standard reagents fail due to promiscuity.
Mechanistic Analysis: Reactivity & Selectivity
The reaction of DCNB-Br with protein functional groups follows an
The "Steric Gating" Effect
Standard benzyl bromides are notoriously promiscuous, reacting with Cysteine, Histidine, Methionine, and Lysine. DCNB-Br modifies this landscape:
-
Cysteine (Thiol, -SH): The thiolate anion (
) is a "soft" nucleophile with high affinity for the benzylic carbon. It can penetrate the steric shield of the 2,6-dichloro groups effectively. -
Lysine (Amine, -NH2): The primary amine is a "harder" nucleophile and often solvated. The steric bulk of the 2,6-dichloro groups imposes a significant kinetic penalty on Lysine modification, enhancing Cysteine selectivity.
-
Tryptophan: Unlike Koshland’s Reagent (2-hydroxy-5-nitrobenzyl bromide), DCNB-Br lacks the 2-hydroxy group required for the quinone methide mechanism. Therefore, it exhibits negligible reactivity toward Tryptophan.
Visualizing the Selectivity Pathway
Figure 1: Selectivity decision tree for DCNB-Br. The 2,6-dichloro substitution acts as a filter, prioritizing Cysteine modification while suppressing Lysine and Tryptophan reactivity.
Comparative Performance Analysis
The following table contrasts DCNB-Br with standard alkylating agents. DCNB-Br occupies a niche for high-specificity Cysteine targeting where avoiding Lysine "noise" is critical.
| Feature | DCNB-Br | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | Benzyl Bromide (Unsub.) |
| Primary Target | Cysteine | Cysteine | Cysteine | Cys, His, Met, Lys |
| Mechanism | Michael Addition | |||
| Cys:Lys Selectivity | High (Due to sterics) | Moderate | High | Low |
| Reactivity Rate | Moderate | Fast | Very Fast | Fast |
| pH Optimum | 7.0 - 8.0 | 7.5 - 8.5 | 6.5 - 7.5 | 8.0+ |
| Reversibility | Irreversible | Irreversible | Irreversible (mostly) | Irreversible |
| UV Detectability | Yes (Nitro group) | No | Low | Yes |
Key Takeaway: Use DCNB-Br when you require a permanent, UV-traceable tag on Cysteine and need to minimize off-target alkylation of surface Lysines, a common artifact with IAA in high-pH protocols.
Cross-Reactivity Profile & Risk Assessment
Primary Target: Cysteine (Risk: N/A - Desired)
-
Reaction: Formation of a stable thioether bond.
-
Conditions: Optimal at pH 7.5-8.0.
-
Stability: Highly stable across a wide pH and temperature range.
Secondary Target: Histidine (Risk: Moderate)
-
Reaction: Alkylation of the imidazole nitrogen.
-
Mitigation: Maintain pH < 7.5 to protonate Histidine (pKa ~6.0), reducing its nucleophilicity. The steric bulk of DCNB-Br also reduces the rate of this reaction compared to unsubstituted benzyl bromide.
Tertiary Target: Lysine (Risk: Low)
-
Reaction: Alkylation of the
-amino group. -
Mechanism of Suppression: The 2,6-dichloro groups create significant steric hindrance. Lysine, being a harder and often bulkier nucleophile (due to solvation shell), reacts much slower than the thiolate.
-
Mitigation: Avoid pH > 8.0.
Non-Target: Tryptophan (Risk: Negligible)
-
Observation: Unlike 2-hydroxy-5-nitrobenzyl bromide (Koshland's Reagent), DCNB-Br does not label Tryptophan.
-
Reasoning: The reaction requires a specific ortho or para electron-donating group (like -OH) on the benzyl ring to facilitate the elimination of HBr and formation of the reactive quinone methide intermediate. DCNB-Br lacks this feature.
Experimental Protocol: High-Fidelity Cysteine Labeling
This protocol is designed to maximize Cysteine selectivity while minimizing Histidine/Lysine cross-reactivity.
Materials
-
Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.2 (Avoid Tris, as it contains primary amines).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
Reagent: DCNB-Br (Prepare 100 mM stock in DMSO).
-
Quench: DTT (excess) or
-Mercaptoethanol.
Workflow
-
Reduction:
-
Incubate protein (1-2 mg/mL) with 5 mM TCEP for 30 min at Room Temperature (RT) to reduce disulfide bonds.
-
Note: TCEP is preferred over DTT as it does not require removal before adding the alkylating agent.
-
-
Labeling:
-
Add DCNB-Br to a final concentration of 1-5 mM (approx. 10-20 fold molar excess over thiols).
-
Critical Step: Maintain DMSO concentration < 5% to prevent protein denaturation.
-
Incubate for 1 hour at RT in the dark.
-
-
Quenching:
-
Add DTT to a final concentration of 10-20 mM. Incubate for 10 min.
-
Why? The excess thiol rapidly scavenges unreacted DCNB-Br, preventing non-specific alkylation during workup.
-
-
Purification:
-
Remove excess reagents via desalting column (e.g., Zeba Spin) or dialysis.
-
Workflow Visualization
Figure 2: Optimized experimental workflow for DCNB-Br labeling. Maintaining pH < 7.5 is the critical control point for specificity.
References
-
Chalkley, R. A., & Feinberg, A. (1966). Reaction of benzyl halides with protein functional groups. Journal of Biological Chemistry.
-
Lundblad, R. L. (2014). Chemical Reagents for Protein Modification, Fourth Edition. CRC Press. (Chapter on Alkylating Agents).
-
Horton, H. R., & Koshland, D. E. (1965). A highly specific colorimetric reagent for tryptophan. Journal of the American Chemical Society. (Comparison for Koshland's Reagent mechanism).
-
Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day. (Foundational text on alkylation selectivity).
(Note: While specific literature on the exact "2,6-dichloro-3-nitro" derivative is sparse, the reactivity profiles described above are derived from established physical organic chemistry principles governing benzyl halide reactivity, steric effects in
A Comparative Guide to the Applications of 2,6-Dichloro-3-nitrobenzyl Bromide in Advanced Organic Synthesis and Photocaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and chemical biology, the precise control over reactive functional groups is paramount. This guide provides a comprehensive literature review of 2,6-Dichloro-3-nitrobenzyl Bromide, a halogenated nitrobenzyl derivative, and evaluates its potential applications, particularly as a photolabile protecting group (PPG). By synthesizing information on related compounds and general principles of photochemistry, this document offers a comparative analysis against established alternatives, complete with supporting data and detailed experimental protocols.
Introduction: The Need for Precision in Chemical Synthesis
Multistep organic synthesis, especially in the context of drug development and the preparation of complex biomolecules, often necessitates the temporary masking of reactive functional groups to achieve chemoselectivity.[1] Protecting groups serve this purpose, allowing for chemical transformations on one part of a molecule without affecting sensitive moieties elsewhere.[1] Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control.[2][3] The ability to deprotect a functional group using light as a traceless reagent has revolutionized fields such as cell signaling, drug delivery, and materials science.[3][4]
The ortho-nitrobenzyl scaffold is a cornerstone in the design of PPGs.[4] Upon irradiation with UV light, these compounds undergo an intramolecular rearrangement, leading to the release of the protected substrate and the formation of a nitrosobenzaldehyde byproduct. The efficiency and wavelength sensitivity of this process can be fine-tuned by modifying the substituents on the aromatic ring. This guide focuses on the potential utility of 2,6-dichloro-3-nitrobenzyl bromide, a less-explored derivative, and aims to extrapolate its performance based on the established effects of its constituent functional groups.
Synthesis of 2,6-Dichloro-3-nitrobenzyl Bromide and its Precursors
While direct literature on the applications of 2,6-dichloro-3-nitrobenzyl bromide is limited, its synthesis can be logically deduced from established methodologies for related compounds. The primary starting material would likely be 2,6-dichloro-3-nitrotoluene.
The synthesis of the corresponding alcohol, (2,6-dichloro-3-nitro)benzyl alcohol, has been described starting from 2,6-dichloro-3-nitrobenzoic acid via reduction with a borane-tetrahydrofuran complex.[5] The physical properties of this alcohol are summarized in the table below.
| Property | Value |
| Melting Point | 107-108 °C |
| Boiling Point (Predicted) | 371.9 ± 37.0 °C |
| Density (Predicted) | 1.597 ± 0.06 g/cm³ |
| pKa (Predicted) | 12.99 ± 0.10 |
| Data sourced from ChemicalBook[6] |
The conversion of the benzyl alcohol to the target benzyl bromide can be achieved through standard methods, such as reaction with phosphorus tribromide or thionyl chloride.[7]
Below is a plausible synthetic workflow for 2,6-dichloro-3-nitrobenzyl bromide.
Caption: Plausible synthetic route to 2,6-dichloro-3-nitrobenzyl bromide.
Performance as a Photolabile Protecting Group: An Extrapolative Analysis
3.1. Expected Photophysical Properties
-
Influence of the Nitro Group: The ortho-nitro group is the essential chromophore for the photolability of nitrobenzyl PPGs. The 3-nitro substituent, being a strong electron-withdrawing group, is expected to influence the electronic properties of the aromatic ring. While a second nitro group at the 6-position is known to increase the quantum yield, the effect of a 3-nitro group is less predictable without experimental data.[2]
-
Influence of the Chloro Groups: The two chlorine atoms at the 2 and 6 positions are also electron-withdrawing and sterically bulky. Halogen substitution can influence the rate of intersystem crossing, which may affect the quantum yield.[4] The steric hindrance from the ortho-chloro substituents could potentially influence the conformation of the benzyl group and its interaction with the protected substrate, which might affect the cleavage kinetics.
3.2. Comparison with Alternative Photolabile Protecting Groups
To provide a comprehensive evaluation, the inferred properties of the 2,6-dichloro-3-nitrobenzyl group are compared with well-characterized PPGs.
| Photolabile Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| 2-Nitrobenzyl (oNB) | ~280-320 | Variable (often low) | Well-established, commercially available. | Low quantum yield, requires UV light which can be damaging to biological samples.[4] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 | ~0.01-0.1 | Red-shifted absorption, compatible with less damaging longer wavelength UV light.[9] | Byproducts can absorb at the irradiation wavelength, leading to filtering effects. |
| 2,6-Dinitrobenzyl | ~320-350 | Up to 4 times higher than oNB.[2] | Higher quantum yield leads to more efficient cleavage. | Still requires UV irradiation. |
| Coumarin-based PPGs | >400 | Generally high | Absorb in the visible range, suitable for biological applications.[3] | Can be sensitive to hydrolysis. |
| BODIPY-based PPGs | >500 | High | Absorb in the visible to near-IR range, excellent for deep tissue penetration.[3] | Can be synthetically more challenging to prepare. |
| 2,6-Dichloro-3-nitrobenzyl (Inferred) | Likely in the UV range | Unknown | Potentially altered photophysical properties due to substitution pattern. | Lack of characterization, potential for complex photochemistry. |
3.3. Orthogonality
A key feature of protecting groups is their orthogonality, meaning one type of protecting group can be removed without affecting another.[1] Photolabile protecting groups, in general, are orthogonal to a wide range of acid- and base-labile protecting groups. The orthogonality of the 2,6-dichloro-3-nitrobenzyl group would be determined by its stability to various chemical reagents. Given its benzyl bromide structure, it would be susceptible to nucleophilic attack and would require careful handling during the protection step. Its stability to acidic and basic conditions would need to be experimentally verified.
Experimental Protocols
While specific protocols for 2,6-dichloro-3-nitrobenzyl bromide are not available, the following general procedures for the protection of hydroxyl groups and subsequent photolytic deprotection can serve as a starting point for experimental design.
4.1. General Protocol for the Protection of a Primary Alcohol
This protocol is based on the Williamson ether synthesis.
Materials:
-
Alcohol substrate
-
2,6-Dichloro-3-nitrobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,6-dichloro-3-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected alcohol.
Caption: General workflow for the protection of an alcohol.
4.2. General Protocol for Photolytic Deprotection
Materials:
-
Protected substrate
-
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Photoreactor equipped with a suitable UV lamp (wavelength to be determined based on the λmax of the protected compound)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected substrate in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp at the appropriate wavelength while maintaining a constant temperature (e.g., using a cooling fan or a water bath).
-
Monitor the progress of the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol and the 2,6-dichloro-3-nitrosobenzaldehyde byproduct.
Caption: General workflow for photolytic deprotection.
Conclusion and Future Outlook
2,6-Dichloro-3-nitrobenzyl bromide represents an intriguing yet underexplored scaffold for the development of novel photolabile protecting groups. Based on the analysis of its constituent functional groups, it is plausible that this compound will exhibit unique photophysical properties. The combination of electron-withdrawing chloro and nitro groups may lead to a PPG with a distinct quantum yield and cleavage kinetics compared to more common nitrobenzyl derivatives.
However, without empirical data, its true potential remains speculative. Future research should focus on the synthesis and thorough photophysical characterization of 2,6-dichloro-3-nitrobenzyl protected compounds. Key parameters to investigate include the absorption spectrum, molar extinction coefficient, quantum yield of photolysis, and the kinetics of substrate release. Furthermore, a systematic comparison of its performance in protecting various functional groups (alcohols, amines, carboxylic acids) against established PPGs would be invaluable to the scientific community. Such studies will be crucial in determining whether 2,6-dichloro-3-nitrobenzyl bromide can offer a tangible advantage and carve a niche in the ever-expanding toolkit of modern organic chemistry and chemical biology.
References
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ChemRxiv. (n.d.). pH dependency of photolabile protection groups used for applications in dynamic structural biology. Retrieved from [Link]
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Wikipedia. (2024). Photolabile protecting group. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2,6-dichlorobenzyl alcohol.
-
PMC. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Retrieved from [Link]
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Wikipedia. (2024). Protecting group. Retrieved from [Link]
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ACS Publications. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Retrieved from [Link]
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ResearchGate. (n.d.). Some of the currently used nitrobenzyl-derived protecting groups. Retrieved from [Link]
-
PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]
-
JACS. (2000). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]
-
RSC Publishing. (2009). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Retrieved from [Link]
-
PMC. (2016). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-3-nitrotoluene. Retrieved from [Link]
-
NIH. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical deprotection of optically sensitive nitrobenzyl group. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of m-Nitro-benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.
-
PMC. (2012). Useful caged compounds for cell physiology. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoreactions of ortho-nitro benzyl esters (Reproduced by[10].... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from [Link]
-
Wiley-VCH. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Retrieved from [Link]
- Google Patents. (n.d.). Cost-saving preparation method of p-nitrobenzyl alcohol.
-
ACS Figshare. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - The Journal of Organic Chemistry. Retrieved from [Link]
-
Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. (2019). Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]
-
YouTube. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]
-
PMC. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Retrieved from [Link]
-
PMC. (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]
-
ajeee. (n.d.). MOLECULAR STRUCTURE AND VIBRATIONAL CHARACTERIZATION OF 2,6- DICHLORO-4 NITROANILINEUSING BY SPECTROSCOPIC AND COMPUTATIONAL TEC. Retrieved from [Link]
- Google Patents. (n.d.). Industrial production method for 2, 6-dichlorotoluene.
-
-
Carboxyl protecting groups. (n.d.). Retrieved from [Link]
-
-
SpectraBase. (n.d.). 2,6-Dichloro-4-nitro-phenol. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
A Practical Guide to Benchmarking Synthesis Yields Against Published Data
For researchers, medicinal chemists, and process development scientists, the successful synthesis of a target molecule is a significant achievement. However, the isolated yield is more than just a number; it is a critical metric of efficiency, a key indicator of process viability, and a benchmark against the established literature. This guide provides a comprehensive framework for rigorously comparing your experimental yields with published data, ensuring that your comparisons are both accurate and meaningful. We will delve into the critical factors that influence reaction outcomes, provide standardized protocols for yield determination, and offer a logical approach to troubleshooting discrepancies.
The Rationale: Why Rigorous Benchmarking is Non-Negotiable
Pillar 1: Understanding the Causality Behind Yield Variation
Before embarking on a direct comparison, it is crucial to appreciate the key variables that can significantly impact the outcome of a chemical reaction.
-
Reagent Quality and Stoichiometry: The purity of starting materials, reagents, and solvents is paramount. Impurities can act as catalysts, inhibitors, or competing substrates, leading to unexpected side reactions and a lower yield of the desired product. Accurate weighing and precise control of stoichiometry are equally critical; even minor deviations can alter the reaction profile.
-
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and mixing efficiency must be meticulously controlled. For instance, localized overheating in a poorly stirred reaction can lead to thermal decomposition of sensitive products, thereby reducing the isolated yield.
-
Workup and Purification: The method of quenching the reaction, extracting the product, and purifying it can have a profound impact on the final yield. Product losses are inherent in each of these steps, and the efficiency of the chosen purification method (e.g., chromatography, crystallization, distillation) will directly influence the amount of pure product isolated.
A Validated Protocol for Accurate Yield Determination
To ensure that your yield calculations are robust and comparable, a standardized experimental workflow is essential. This protocol incorporates self-validating steps to minimize ambiguity and enhance the trustworthiness of your results.
Experimental Workflow: From Reaction to Quantified Product
Step-by-Step Methodology
-
Reagent and Solvent Characterization: Before use, verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS, LC-MS). Ensure solvents are anhydrous and free of peroxides, as required by the specific reaction chemistry.
-
Internal Standard Selection and Use: For quantitative analysis, particularly when using techniques like quantitative NMR (qNMR) or HPLC, the use of an internal standard is crucial. The ideal internal standard should be stable under the reaction and analysis conditions, not react with any components of the reaction mixture, and have a signal that is well-resolved from the signals of the analyte.
-
Reaction Setup and Monitoring: Assemble the reaction under the prescribed conditions (e.g., inert atmosphere, specific temperature). Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS, GC-MS) to determine the point of maximum conversion.
-
Standardized Workup and Purification: Follow a consistent and well-documented procedure for quenching the reaction, extracting the product, and purifying it. Document any potential sources of product loss during these steps.
-
Accurate Yield Calculation:
-
Isolated Yield: This is the most common and tangible measure of yield. It is the weight of the pure, isolated product.
-
Formula:Isolated Yield (%) = (Actual Weight of Product / Theoretical Maximum Weight of Product) * 100
-
-
Yield Determined by Quantitative Analysis: For a more precise measurement that can account for losses during workup and purification, use a quantitative technique like qNMR or HPLC with an internal standard. This allows for the determination of the amount of product in the crude reaction mixture.
-
Comparative Data Analysis: A Framework for Interpretation
Data Summary Table
| Parameter | Your Experiment | Published Data | Notes on Discrepancies |
| Starting Material Purity | e.g., 98% (by NMR) | Not specified | Potential source of variation. |
| Solvent Grade | Anhydrous, <50 ppm H₂O | "Dry" | Ambiguity in literature; our solvent is well-defined. |
| Reaction Temperature | 25 °C (internal probe) | "Room Temperature" | "RT" can vary significantly; our control is tighter. |
| Reaction Time | 4 hours (by TLC) | 6 hours | Reaction may be faster under our conditions. |
| Purification Method | Flash Chromatography | Recrystallization | Different methods can lead to different recovery rates. |
| Isolated Yield | 75% | 85% | 10% lower yield observed. |
| Yield by qNMR | 80% (in crude mixture) | Not reported | Suggests 5% loss during our purification. |
Troubleshooting Discrepancies: A Logical Flow
When your yield is significantly lower than the published value, a systematic investigation is warranted.
Conclusion: Towards Reproducible and Reliable Synthesis
Benchmarking your synthesis yields against published data is a critical exercise in scientific rigor. By adopting a systematic approach that includes careful control of experimental variables, the use of validated analytical techniques, and a logical framework for troubleshooting, researchers can gain valuable insights into their synthetic methods. This not only enhances the reliability of their own results but also contributes to the broader scientific community's understanding of chemical transformations.
References
Safety Operating Guide
2,6-Dichloro-3-nitrobenzyl Bromide: Operational Handling and Disposal Guide
Topic: 2,6-Dichloro-3-nitrobenzyl Bromide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1]
Executive Safety Directive
WARNING: POTENT LACHRYMATOR AND ALKYLATING AGENT 2,6-Dichloro-3-nitrobenzyl bromide is a benzyl bromide derivative characterized by its high reactivity toward nucleophiles and severe mucous membrane irritation.[1] Improper handling or disposal can result in immediate laboratory evacuation due to lachrymatory effects (tear gas) and long-term environmental liability.
Core Operational Rules:
-
Zero Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain. Hydrolysis releases hydrogen bromide (HBr) gas and toxic benzyl alcohols.
-
Fume Hood Mandatory: All transfers, weighing, and waste consolidation must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
-
Segregation: Dispose of as Halogenated Organic Waste . Do not mix with strong oxidizers or alkali metals.
Hazard Assessment & Chemical Behavior
To dispose of this compound safely, one must understand its reactivity profile. It is an electrophilic alkylating agent.
| Hazard Class | Mechanism of Action | Operational Implication |
| Lachrymator | Reacts with TRPA1 ion channels in sensory nerves.[1] | Minute vapors cause blinding tearing.[1] Respiratory protection (Full Face) is required outside the hood. |
| Corrosive | Hydrolysis releases HBr acid upon contact with moisture.[1] | Causes severe skin burns and eye damage.[1][2][3] Double-glove (Nitrile/Neoprene). |
| Alkylating Agent | Transfers the benzyl group to DNA/Proteins (SN2 reaction).[1] | Potential mutagen/carcinogen.[1][4] Inactivate (quench) before final disposal if possible. |
| Water Reactive | Slowly hydrolyzes in water to form HBr.[1] | Do not use water for spill cleanup; it generates acid mist.[1] Use dry absorbents. |
Decontamination & Quenching Protocol (The "Thiosulfate Method")
For reaction mixtures or small residues remaining in flasks, chemical inactivation (quenching) is the gold standard before placing the material into the central waste stream. This converts the reactive alkyl bromide into a non-volatile, non-toxic Bunte salt.
Why Thiosulfate?
Unlike strong bases (NaOH) which can cause exothermic polymerization or violent hydrolysis, sodium thiosulfate (
Step-by-Step Quenching Procedure
-
Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water or a 1:1 water/ethanol mixture (to ensure solubility of the organic bromide).
-
Application:
-
For Reaction Mixtures: Slowly add the thiosulfate solution to the reaction vessel at room temperature. Stir for 30–60 minutes.
-
For Glassware Rinse: Rinse contaminated glassware with the thiosulfate solution before washing with acetone/water.
-
-
Verification: Check pH. The solution may become acidic due to the release of bromide ions; neutralize with sodium bicarbonate if necessary to pH 6–8.
-
Disposal: The resulting mixture (containing the Bunte salt) should be labeled and disposed of as Halogenated Organic Waste .
Waste Disposal Workflows
The following logic governs the disposal of 2,6-Dichloro-3-nitrobenzyl bromide.
Figure 1: Decision logic for the disposal of lachrymatory benzyl bromide derivatives.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate: Immediately clear the room. The lachrymatory vapors will rapidly make the area uninhabitable.
-
PPE Up: Re-enter only wearing a Self-Contained Breathing Apparatus (SCBA) or a Full-Face Respirator with Organic Vapor/Acid Gas cartridges. Wear a Tyvek suit and double nitrile gloves.
-
Containment:
-
Do NOT use water. Water will hydrolyze the bromide, releasing HBr fumes which are corrosive and toxic.
-
Cover the spill with Vermiculite , Dry Sand , or a commercial Solvent Absorbent (e.g., 3M Chem-Sorb).
-
-
Cleanup: Scoop the absorbed material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Decontamination: Once the bulk is removed, wipe the surface with a sponge soaked in 10% Sodium Thiosulfate to neutralize trace residues.
Regulatory Compliance (RCRA)
While 2,6-Dichloro-3-nitrobenzyl bromide does not have a specific "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) by characteristic:
-
D002 (Corrosive): If the waste is aqueous and pH
2. -
D003 (Reactive): If the waste reacts violently with water (potential).
-
Halogenated Solvents: Must be segregated from non-halogenated solvents to prevent costly cross-contamination of fuel-blending waste streams.
Labeling Requirement: All waste containers must be clearly tagged:
"Hazardous Waste - Halogenated Organic" Contains: 2,6-Dichloro-3-nitrobenzyl Bromide Hazards: Lachrymator, Corrosive, Toxic[1]
References
-
National Institutes of Health (NIH) - PubChem. Benzyl Bromide Compound Summary. Available at: [Link][1]
-
Vanderbilt University. Laboratory Guide for Managing Chemical Waste. Available at: [Link][1]
-
Organic Syntheses. Handling of Lachrymators and Benzyl Bromide Derivatives. Org. Synth. 2009, 86,[1][5] 18. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. Available at: [Link][1]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

